molecular formula C6H12O2 B1583127 Allyloxy propanol CAS No. 9042-19-7

Allyloxy propanol

Cat. No.: B1583127
CAS No.: 9042-19-7
M. Wt: 116.16 g/mol
InChI Key: JTWOSPUWOVJQHH-UHFFFAOYSA-N
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Description

Allyloxy propanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound Allyloxy propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Allyloxy propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyloxy propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypropan-1-ol
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InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90864178
Record name 3-[(Prop-2-en-1-yl)oxy]propan-1-ol
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Molecular Weight

116.16 g/mol
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CAS No.

6180-67-2, 9042-19-7
Record name 3-(2-Propen-1-yloxy)-1-propanol
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-
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Record name Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy
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Record name 3-(prop-2-en-1-yloxy)propan-1-ol
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Foundational & Exploratory

An In-Depth Technical Guide to Allyloxy Propanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemistry, the versatility of bifunctional molecules is paramount. Allyloxy propanol, a molecule possessing both a reactive allyl group and a hydroxyl functionality, stands out as a significant building block in various scientific and industrial domains. This guide provides a comprehensive technical overview of allyloxy propanol, delving into its chemical identity, physicochemical properties, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Chemical Architecture of Allyloxy Propanol

Allyloxy propanol, also known as propylene glycol monoallyl ether, is an organic compound with the chemical formula C₆H₁₂O₂. Its structure is characterized by a propanol backbone with an allyl ether substituent. This arrangement gives rise to two primary isomers, the identity of which dictates the molecule's reactivity and physical characteristics.

  • 1-Allyloxy-2-propanol: In this isomer, the allyl ether group is attached to the primary carbon of the propane chain, resulting in a secondary alcohol.

  • 2-Allyloxy-1-propanol: Conversely, this isomer features the allyl ether linkage at the secondary carbon, presenting a primary alcohol.

The presence of both a nucleophilic hydroxyl group and a reactive double bond within the same molecule makes allyloxy propanol a valuable intermediate in organic synthesis and polymer chemistry.[1]

Physicochemical Properties: A Comparative Analysis

The distinct placement of the functional groups in the two isomers of allyloxy propanol leads to subtle but important differences in their physical and chemical properties. While comprehensive experimental data for each pure isomer is not always readily available in compiled resources, we can infer and supplement with data from closely related compounds and computational predictions.

Property1-Allyloxy-2-propanol2-Allyloxy-1-propanol
IUPAC Name 1-(prop-2-en-1-yloxy)propan-2-ol2-(prop-2-en-1-yloxy)propan-1-ol
Synonyms Propylene glycol 1-allyl etherPropylene glycol 2-allyl ether
CAS Number 21460-36-6[2]1331-17-5[3]
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol 116.16 g/mol
Boiling Point Estimated ~150-160 °CEstimated ~150-160 °C
Density Estimated ~0.93-0.95 g/cm³Estimated ~0.93-0.95 g/cm³
Solubility Miscible with water and many organic solvents.Miscible with water and many organic solvents.[4]

Note: Experimental values for boiling point and density of the pure isomers are not consistently reported. The provided estimates are based on the properties of similar propylene glycol ethers and the influence of the allyl group. The complete miscibility with water is a key characteristic, attributed to the hydrogen bonding capability of the hydroxyl group.[4]

Synthesis of Allyloxy Propanol: Methodologies and Mechanistic Insights

The synthesis of allyloxy propanol is primarily achieved through etherification reactions, with the Williamson ether synthesis being a cornerstone method. The choice of reactants and reaction conditions is critical in selectively producing the desired isomer.

Williamson Ether Synthesis: A Classic Approach

This venerable method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Synthesis of 1-Allyloxy-2-propanol:

This isomer is typically synthesized by reacting propylene glycol with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. The primary hydroxyl group of propylene glycol is more sterically accessible and generally more reactive, favoring the formation of the 1-allyloxy isomer.

Experimental Protocol: Synthesis of 1-Allyloxy-2-propanol via Williamson Ether Synthesis

Materials:

  • Propylene glycol

  • Allyl chloride

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylene glycol and a catalytic amount of TBAB in a suitable solvent like tetrahydrofuran (THF).

  • Add a stoichiometric amount of powdered sodium hydroxide to the solution.

  • Slowly add allyl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Extract the filtrate with diethyl ether.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation to yield pure 1-allyloxy-2-propanol.

Ring-Opening of Epoxides: A Regioselective Alternative

The synthesis of 2-allyloxy-1-propanol can be achieved through the base-catalyzed ring-opening of propylene oxide with allyl alcohol. The alkoxide of allyl alcohol acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of the primary alcohol isomer.

Synthesis_Pathway cluster_williamson Williamson Ether Synthesis cluster_epoxide Epoxide Ring-Opening Propylene_Glycol Propylene Glycol Product1 1-Allyloxy-2-propanol Propylene_Glycol->Product1 Nucleophilic Attack Allyl_Halide Allyl Halide Allyl_Halide->Product1 Base Base (e.g., NaOH) Base->Propylene_Glycol Deprotonation Allyl_Alcohol Allyl Alcohol Product2 2-Allyloxy-1-propanol Allyl_Alcohol->Product2 Nucleophilic Attack Propylene_Oxide Propylene Oxide Propylene_Oxide->Product2 Base_cat Base Catalyst Base_cat->Allyl_Alcohol Deprotonation

Caption: Synthetic routes to Allyloxy Propanol isomers.

Spectroscopic Characterization: Fingerprinting the Isomers

Unequivocal identification of the allyloxy propanol isomers is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a wealth of structural information. Key distinguishing features include the chemical shifts of the protons on the carbon bearing the hydroxyl group and the protons adjacent to the ether linkage. The vinyl protons of the allyl group typically appear in the 5-6 ppm region, while the methylene protons of the allyl group adjacent to the ether oxygen are found around 4 ppm.

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The chemical shifts of the carbons in the propanol backbone are particularly diagnostic for differentiating between the 1-allyloxy and 2-allyloxy isomers.

Infrared (IR) Spectroscopy

The IR spectrum of allyloxy propanol is characterized by several key absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretching vibrations of the alkyl and vinyl groups around 2850-3100 cm⁻¹.

  • A C=C stretching absorption of the allyl group near 1645 cm⁻¹.

  • A prominent C-O-C stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for allyloxy propanol would be observed at an m/z of 116. Common fragmentation pathways include the loss of the allyl group and cleavage adjacent to the hydroxyl and ether functionalities.

Diverse Applications: Leveraging Bifunctionality

The dual functionality of allyloxy propanol underpins its utility in a wide array of applications, from polymer science to fine chemical synthesis.

Polymer and Coatings Industry

The allyl group of allyloxy propanol serves as a reactive handle for polymerization. It can participate in free-radical polymerization and is particularly useful in the formulation of coatings, adhesives, and resins.[4] The hydroxyl group can be further reacted, for example, with isocyanates to form polyurethanes, allowing for the creation of crosslinked networks with tailored properties. Its ability to act as a reactive diluent in coating formulations helps to reduce viscosity while being incorporated into the final polymer structure.

Chemical Intermediate in Organic Synthesis

Allyloxy propanol is a valuable precursor for the synthesis of more complex molecules.[1] The hydroxyl group can be oxidized to a ketone or an aldehyde, while the allyl group can undergo a variety of transformations, including:

  • Epoxidation: To form glycidyl ethers, which are important intermediates in the production of epoxy resins.

  • Dihydroxylation: To create triol derivatives.

  • Thiol-ene "click" chemistry: For the efficient and specific introduction of various functionalities.

These reactions open pathways to a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Applications cluster_polymer Polymer & Coatings cluster_synthesis Chemical Synthesis Allyloxy_Propanol Allyloxy Propanol Coatings Coatings & Resins Allyloxy_Propanol->Coatings Crosslinking Crosslinking Agent Allyloxy_Propanol->Crosslinking Reactive_Diluent Reactive Diluent Allyloxy_Propanol->Reactive_Diluent Epoxy_Resins Epoxy Resin Precursors Allyloxy_Propanol->Epoxy_Resins Pharma_Intermediates Pharmaceutical Intermediates Allyloxy_Propanol->Pharma_Intermediates Fine_Chemicals Fine Chemicals Allyloxy_Propanol->Fine_Chemicals

Caption: Key application areas of Allyloxy Propanol.

Safety and Handling: A Researcher's Responsibility

As with all chemicals, proper handling and awareness of potential hazards are crucial when working with allyloxy propanol.

GHS Hazard Classification:

While a specific, universally adopted GHS classification for the individual isomers of allyloxy propanol is not consistently available, propylene glycol ethers as a class can present certain hazards. Based on data for related compounds, potential hazards may include:

  • Flammability: Propylene glycol ethers can be flammable liquids.[5]

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: Vapors may cause respiratory irritation.

Safe Handling and Storage:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

It is imperative to consult the specific Safety Data Sheet (SDS) for the particular isomer of allyloxy propanol being used for detailed and up-to-date safety information.

Conclusion: A Molecule of Growing Importance

Allyloxy propanol, in its isomeric forms, represents a versatile and valuable platform molecule for chemical innovation. Its unique combination of a reactive allyl group and a modifiable hydroxyl group provides a gateway to a vast array of polymers, coatings, and fine chemicals. As research continues to uncover new synthetic methodologies and applications, the importance of allyloxy propanol in both academic and industrial settings is set to expand, further solidifying its role as a key player in the chemist's toolbox.

References

  • Wikipedia. (n.d.). Allyl alcohol. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Allyl Alcohol. Retrieved January 26, 2026, from [Link]

  • Ataman Kimya. (n.d.). Propylene Glycol Monoethyl Ether. Retrieved January 26, 2026, from [Link]

  • International Labour Organization. (2021). ICSC 1573 - PROPYLENE GLYCOL MONOETHYL ETHER. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved January 26, 2026, from [Link]

  • J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Propylene glycol, allyl ether. Retrieved January 26, 2026, from [Link]

  • ChemConnections. (n.d.). 13C NMR of 1-Propanol. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propylene glycol ethyl ether. Retrieved January 26, 2026, from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). ALLYL ALCOHOL. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US2479632A - Catalytic production of allyl alcohol from propylene oxide.
  • PubChem. (n.d.). Propylene glycol, monoallyl ether, acetate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Propylene Glycol. Retrieved January 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Allyloxy-1,2 propanediol (CAS 123-34-2). Retrieved January 26, 2026, from [Link]

  • LyondellBasell. (n.d.). Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Propylene glycol propyl ether. Retrieved January 26, 2026, from [Link]

  • WIPO Patentscope. (2017). allyl alcohol by catalytic isomerization of a propylene oxide stream. Retrieved January 26, 2026, from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved January 26, 2026, from [Link]

Sources

Synthesis of Allyloxy Propanol via Etherification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of allyloxy propanol, a valuable chemical intermediate. This document eschews rigid templates in favor of a structure that logically presents the core scientific principles, practical methodologies, and critical considerations for the successful synthesis of both 1-allyloxy-2-propanol and 2-allyloxy-1-propanol isomers.

Introduction: The Versatility of Allyloxy Propanol

Allyloxy propanol, existing as two structural isomers (1-allyloxy-2-propanol and 2-allyloxy-1-propanol), is a bifunctional molecule featuring both a reactive allyl group and a hydroxyl group. This unique combination makes it a versatile building block in organic synthesis. The allyl group can participate in a wide range of reactions, including polymerization, epoxidation, and various cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, and other functional group transformations. These properties make allyloxy propanol a valuable precursor in the synthesis of polymers, resins, pharmaceuticals, and other fine chemicals.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of allyloxy propanol is primarily achieved through etherification reactions. The choice of synthetic route often dictates the isomeric purity of the final product. The two most prevalent and scientifically robust methods are the Williamson ether synthesis and the ring-opening of an epoxide.

The Williamson Ether Synthesis: A Classic Approach to 1-Allyloxy-2-propanol

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] In the context of allyloxy propanol synthesis, this typically involves the reaction of a propylene glycolate anion with an allyl halide.

Mechanism:

The reaction is initiated by the deprotonation of a hydroxyl group of propylene glycol using a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic propylene glycolate anion. This alkoxide then attacks the electrophilic carbon of the allyl halide (e.g., allyl chloride or allyl bromide), displacing the halide ion and forming the ether linkage.

Given that propylene glycol has both a primary and a secondary hydroxyl group, the deprotonation and subsequent alkylation can, in principle, occur at either position. However, the primary hydroxyl group is generally more acidic and less sterically hindered, leading to a preferential formation of the primary alkoxide and, consequently, 1-allyloxy-2-propanol as the major product.

Diagram: Williamson Ether Synthesis of 1-Allyloxy-2-propanol

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis of 1-Allyloxy-2-propanol PropyleneGlycol Propylene Glycol Alkoxide Propylene Glycolate Anion PropyleneGlycol->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide AllylHalide Allyl Halide (CH2=CHCH2X) Product 1-Allyloxy-2-propanol AllylHalide->Product Alkoxide->Product SN2 Attack Byproduct NaX + H2O

Caption: Williamson ether synthesis pathway to 1-allyloxy-2-propanol.

Epoxide Ring-Opening: A Pathway to Both Isomers

The reaction of an epoxide with a nucleophile is a powerful method for the formation of β-functionalized alcohols. In the synthesis of allyloxy propanol, two main variations of this strategy exist:

  • Ring-opening of propylene oxide with allyl alcohol: This is a direct and atom-economical approach.

  • Ring-opening of allyl glycidyl ether with a nucleophile (e.g., water or hydroxide): This route leads to the formation of 2-allyloxy-1-propanol.

The regioselectivity of the ring-opening of propylene oxide is highly dependent on the reaction conditions (i.e., acidic or basic catalysis).

Mechanism under Basic or Nucleophilic Conditions:

Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile (allyloxide, formed from allyl alcohol and a base) attacks the less sterically hindered carbon of the epoxide ring.[3] In the case of propylene oxide, this is the terminal (primary) carbon, leading predominantly to the formation of 1-allyloxy-2-propanol .[4]

Mechanism under Acidic Conditions:

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The C-O bonds of the protonated epoxide are weakened, and the ring begins to open. The transition state has significant carbocationic character. The nucleophile (allyl alcohol) will then attack the more substituted carbon, as this carbon can better stabilize the partial positive charge.[3] Consequently, acidic conditions favor the formation of 2-allyloxy-1-propanol .

Diagram: Regioselectivity in Propylene Oxide Ring-Opening

Ring_Opening Figure 2: Regioselectivity in Propylene Oxide Ring-Opening cluster_basic Basic/Nucleophilic Conditions cluster_acidic Acidic Conditions PropyleneOxide_B Propylene Oxide TransitionState_B SN2 Transition State (Attack at less hindered carbon) PropyleneOxide_B->TransitionState_B Allyloxide Allyloxide (Nu:-) Allyloxide->TransitionState_B Product_B 1-Allyloxy-2-propanol TransitionState_B->Product_B PropyleneOxide_A Propylene Oxide ProtonatedEpoxide Protonated Epoxide PropyleneOxide_A->ProtonatedEpoxide H_plus H+ H_plus->ProtonatedEpoxide TransitionState_A Carbocation-like Transition State (Attack at more substituted carbon) ProtonatedEpoxide->TransitionState_A AllylAlcohol_Nu Allyl Alcohol (Nu-H) AllylAlcohol_Nu->TransitionState_A Product_A 2-Allyloxy-1-propanol TransitionState_A->Product_A

Caption: Control of regioselectivity in the ring-opening of propylene oxide.

Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the synthesis of allyloxy propanol isomers.

Protocol 1: Synthesis of 1-Allyloxy-2-propanol via Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol is adapted from established methods for the mono-O-allylation of diols and offers a high-yield, selective, and scalable approach.[5]

Materials:

  • Propylene glycol (1,2-propanediol)

  • Allyl chloride

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge propylene glycol and toluene.

  • Base and Catalyst Addition: While stirring vigorously, add the 50% aqueous sodium hydroxide solution, followed by the phase-transfer catalyst, tetrabutylammonium bromide.

  • Allyl Chloride Addition: Heat the mixture to the desired reaction temperature (e.g., 60-70 °C). Add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with deionized water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-allyloxy-2-propanol.

Self-Validation: The progress of the reaction can be monitored by observing the disappearance of the propylene glycol spot on TLC. The final product purity can be confirmed by GC analysis and its structure verified by NMR and IR spectroscopy.

Protocol 2: Synthesis of 2-Allyloxy-1-propanol via Acid-Catalyzed Ring-Opening of Propylene Oxide

This method leverages the regioselectivity of acid-catalyzed epoxide ring-opening to favor the formation of the secondary ether.

Materials:

  • Propylene oxide

  • Allyl alcohol

  • A Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid catalyst (e.g., Amberlyst-15)

  • Anhydrous diethyl ether (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol in anhydrous diethyl ether.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis or Brønsted acid catalyst.

  • Propylene Oxide Addition: Add propylene oxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate 2-allyloxy-1-propanol.

Self-Validation: The consumption of propylene oxide can be monitored by GC. The isomeric purity of the product should be assessed by ¹H NMR spectroscopy, paying close attention to the chemical shifts and splitting patterns of the methine and methylene protons adjacent to the ether linkage.

Data Presentation and Characterization

Comparison of Synthetic Routes
Synthetic Route Primary Isomer Key Reagents Catalyst Typical Yields Advantages Disadvantages
Williamson Ether Synthesis1-Allyloxy-2-propanolPropylene glycol, Allyl halide, BasePhase-Transfer Catalyst (e.g., TBAB)70-90%High selectivity for the primary ether, well-established method.Use of stoichiometric base, potential for elimination side reactions.
Base-Catalyzed Ring-Opening1-Allyloxy-2-propanolPropylene oxide, Allyl alcoholStrong Base (e.g., NaOH, KOH)60-80%Atom-economical.Requires careful control of reaction conditions to avoid polymerization.
Acid-Catalyzed Ring-Opening2-Allyloxy-1-propanolPropylene oxide, Allyl alcoholLewis or Brønsted Acid50-70%Access to the secondary ether isomer.Lower selectivity, potential for side reactions and polymerization.
Ring-Opening of Allyl Glycidyl Ether2-Allyloxy-1-propanolAllyl glycidyl ether, Water/HydroxideAcid or Base80-95%High yield and selectivity for the secondary ether.Requires the synthesis of allyl glycidyl ether as a starting material.
Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Both isomers of allyloxy propanol will exhibit characteristic IR absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~3080 cm⁻¹: =C-H stretching of the allyl group.

  • ~2850-2960 cm⁻¹: C-H stretching of the alkyl chain.

  • ~1645 cm⁻¹: C=C stretching of the allyl group.

  • ~1100 cm⁻¹: C-O stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers.

  • 1-Allyloxy-2-propanol: The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around 3.8-4.0 ppm. The methylene protons of the allyl group attached to the oxygen will be a doublet around 3.9-4.1 ppm.

  • 2-Allyloxy-1-propanol: The methylene protons adjacent to the hydroxyl group (CH₂-OH) will appear as a doublet of doublets around 3.4-3.6 ppm. The methine proton of the allyl group attached to the oxygen will be a multiplet around 4.0-4.2 ppm.

¹³C NMR spectroscopy will also show distinct chemical shifts for the carbons in the propanol backbone, allowing for unambiguous identification of the isomers.

Safety and Handling

The synthesis of allyloxy propanol involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

  • Allyl Alcohol and Allyl Chloride: These are toxic, flammable, and irritants.[6][7] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propylene Oxide: This is a highly flammable, volatile, and carcinogenic compound.[8] All manipulations should be carried out in a fume hood, and exposure should be minimized.

  • Bases (NaOH, NaH): These are corrosive and should be handled with care. Sodium hydride is also highly flammable and reacts violently with water.

  • Acids (BF₃·OEt₂, Amberlyst-15): Lewis acids can be corrosive and moisture-sensitive. Brønsted acids are corrosive.

A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.[9] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of allyloxy propanol via etherification can be achieved through several effective methods. The choice of synthetic strategy is primarily dictated by the desired isomer. The Williamson ether synthesis and base-catalyzed ring-opening of propylene oxide provide reliable routes to 1-allyloxy-2-propanol, while acid-catalyzed ring-opening and the use of allyl glycidyl ether as a precursor are effective for the synthesis of 2-allyloxy-1-propanol. Careful consideration of reaction conditions, catalyst selection, and purification techniques is crucial for obtaining high yields and purity of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these versatile chemical intermediates.

References

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An In-depth Technical Guide to the Physicochemical Characteristics of Allyloxy Propanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Allyloxy propanol, a bifunctional molecule bearing both an ether and an alcohol moiety, represents a versatile chemical intermediate with significant potential in polymer chemistry, synthesis of functionalized materials, and as a precursor in drug development. Its structure, which combines the reactivity of an allyl group with that of a primary or secondary alcohol, allows for a diverse range of chemical transformations. However, the term "Allyloxy propanol" is ambiguous and primarily refers to two key positional isomers: 1-allyloxy-2-propanol and 3-allyloxy-1-propanol . The distinct placement of the hydroxyl group imparts unique physicochemical properties and reactivity profiles to each isomer, making a detailed understanding of their individual characteristics essential for researchers and scientists in the field.

This technical guide provides a comprehensive examination of the physical and chemical properties of both major isomers of allyloxy propanol. It is designed to serve as a vital resource for researchers, offering detailed data, analytical methodologies, and field-proven insights into the handling and application of these compounds.

Section 1: Molecular Structure and Identification

The fundamental difference between the two primary isomers lies in the connectivity of the allyloxy and hydroxyl groups to the three-carbon propane backbone.

  • 1-Allyloxy-2-propanol features a secondary alcohol at the C2 position, with the allyl ether functionality at the C1 position.

  • 3-Allyloxy-1-propanol possesses a primary alcohol at the C1 position, with the allyl ether at the C3 position.

These structural distinctions are critical as they influence steric hindrance, hydrogen bonding capabilities, and the types of reactions each functional group can undergo.

Identifier1-Allyloxy-2-propanol 3-Allyloxy-1-propanol
Chemical Structure CH₂=CHCH₂OCH₂CH(OH)CH₃CH₂=CHCH₂OCH₂CH₂CH₂OH
IUPAC Name 1-(prop-2-en-1-yloxy)propan-2-ol3-(prop-2-en-1-yloxy)propan-1-ol[1]
Synonyms Propylene glycol 1-allyl ether3-Allyloxypropanol
CAS Number 21460-36-6[2]6180-67-2[1]
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol [2]116.16 g/mol [1]

Section 2: Physicochemical Properties

The physical properties of these isomers, while similar in some respects due to identical molecular formulas, exhibit key differences that affect their handling, purification, and use as solvents or reagents. Data presented is a consolidation of experimental and, where necessary, computed values.

Property1-Allyloxy-2-propanol 3-Allyloxy-1-propanol
Appearance Liquid (Assumed)Clear colorless to light yellow viscous liquid
Boiling Point Data not available183.6 °C (at 760 Torr, Predicted)
Density Data not available0.959 g/cm³ (Predicted)
Refractive Index (n20/D) Data not available1.439 (Predicted)
Solubility Miscible with water and many organic solvents (Inferred)Completely miscible in water[3]
Vapor Pressure 0.283 Torr (at 25°C, Predicted)0.08 Torr (at 25°C, Predicted)
LogP (Octanol/Water) 0.59 (Predicted)0.4[1]

Note: Experimental data for 1-allyloxy-2-propanol is limited. Predicted values are provided for guidance and should be confirmed experimentally.

The primary alcohol in 3-allyloxy-1-propanol is more exposed and capable of forming stronger intermolecular hydrogen bonds compared to the more sterically hindered secondary alcohol in 1-allyloxy-2-propanol. This likely contributes to a higher boiling point and viscosity for the 3-isomer.

Section 3: Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of the specific isomer is paramount. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for this purpose.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share characteristic peaks for the functional groups present, but with subtle, important differences.

  • O-H Stretch: A strong, broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding[4].

  • C-H Stretch (sp³): Strong peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the saturated C-H bonds of the propyl chain[5].

  • C-H Stretch (sp²): A medium intensity peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicates the vinylic C-H bonds of the allyl group[6].

  • C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond of the allyl group[6].

  • C-O Stretch (Ether): A strong absorption between 1050-1150 cm⁻¹ is indicative of the C-O-C ether linkage.

  • C-O Stretch (Alcohol): This peak is crucial for differentiation.

    • For 1-allyloxy-2-propanol (a secondary alcohol), this strong peak is expected around 1100-1150 cm⁻¹[4][7].

    • For 3-allyloxy-1-propanol (a primary alcohol), this peak appears at a lower wavenumber, typically around 1050 cm⁻¹[4][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide definitive structural confirmation by mapping the unique chemical environment of each proton and carbon atom.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

Proton Environment1-Allyloxy-2-propanol (Predicted) 3-Allyloxy-1-propanol (Predicted) Justification
=CH₂ 5.15 - 5.305.15 - 5.30Vinylic protons, deshielded by the double bond.
-CH= 5.80 - 6.005.80 - 6.00Vinylic proton, further deshielded by adjacent carbons.
-O-CH₂-C= ~4.00~4.00Allylic protons adjacent to the ether oxygen, strongly deshielded[8].
-O-CH₂- (backbone) ~3.40~3.50Protons adjacent to the ether oxygen.
-CH(OH)- ~3.80-Methine proton adjacent to the hydroxyl group, deshielded[8].
-CH₂-OH -~3.65Methylene protons adjacent to the primary hydroxyl group[8].
-CH₂- (central) -~1.85Methylene group shielded by adjacent alkyl carbons.
-OH Variable (2.0-5.0)Variable (2.0-5.0)Position is concentration and solvent dependent[9].
-CH₃ ~1.15-Methyl protons, typically the most shielded.

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

Carbon Environment1-Allyloxy-2-propanol (Predicted) 3-Allyloxy-1-propanol (Predicted) Justification
=CH₂ ~117~117Vinylic carbon.
-CH= ~134~134Vinylic carbon.
-O-CH₂-C= ~72~72Allylic carbon bonded to ether oxygen.
-O-CH₂- (backbone) ~75~70Carbon bonded to ether oxygen.
-CH(OH)- ~68-Carbon bonded to secondary hydroxyl group[10].
-CH₂-OH -~62Carbon bonded to primary hydroxyl group[10].
-CH₂- (central) -~30Central alkyl carbon.
-CH₃ ~19-Methyl carbon.
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will result in fragmentation patterns that can help distinguish the isomers. The molecular ion peak (M⁺) for both isomers would be observed at m/z = 116.

  • Key Fragmentation: The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom. For alcohols, cleavage of the C-C bond adjacent to the oxygen-bearing carbon is common.

    • 1-Allyloxy-2-propanol would likely show a prominent fragment from the loss of a methyl group (M-15, m/z 101) and a fragment at m/z 45 corresponding to [CH(OH)CH₃]⁺.

    • 3-Allyloxy-1-propanol would be expected to show a significant peak at m/z 31 corresponding to the [CH₂OH]⁺ fragment. The loss of the allyl group (C₃H₅, M-41) would yield a fragment at m/z 75 for both isomers.

Section 4: Chemical Reactivity and Stability

The bifunctional nature of allyloxy propanols dictates their reactivity. The molecule presents two primary sites for chemical modification: the allyl group's carbon-carbon double bond and the hydroxyl group.

G cluster_1 1-Allyloxy-2-propanol cluster_2 3-Allyloxy-1-propanol 1-allyloxy CH₂=CH-CH₂-O-CH₂-CH(OH)-CH₃ 3-allyloxy CH₂=CH-CH₂-O-CH₂-CH₂-CH₂-OH

Caption: Key reactive sites on the allyloxy propanol isomers.

Reactivity of the Hydroxyl Group
  • Esterification: Both the primary and secondary hydroxyl groups can be readily esterified by reacting with carboxylic acids, acid chlorides, or anhydrides.

  • Oxidation: The outcome of oxidation is a key differentiator.

    • The secondary alcohol of 1-allyloxy-2-propanol will oxidize to form a ketone: 1-(allyloxy)propan-2-one.

    • The primary alcohol of 3-allyloxy-1-propanol can be oxidized to an aldehyde (3-(allyloxy)propanal) using mild oxidizing agents (e.g., PCC) or further to a carboxylic acid (3-(allyloxy)propanoic acid) with strong oxidizing agents (e.g., KMnO₄).

Reactivity of the Allyl Group

The reactivity of the allyl group is consistent for both isomers and is characteristic of terminal alkenes.

  • Addition Reactions: The double bond can undergo electrophilic addition with halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (acid-catalyzed hydration).

  • Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization, making these molecules useful monomers for functional polymers.

  • Thiol-ene "Click" Chemistry: The alkene readily reacts with thiols in the presence of a radical initiator or UV light, providing an efficient method for surface modification or polymer cross-linking.

Stability and Storage

Allyl ethers are susceptible to autoxidation, forming peroxides over time, especially when exposed to air and light. It is recommended to store these compounds in a cool, dark, and tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The presence of a polymerization inhibitor may be warranted for long-term storage.

Section 5: Analytical Methodologies

Accurate analysis is crucial for quality control and reaction monitoring. Gas Chromatography and NMR are the primary techniques for assessing purity and confirming structure.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a robust method for separating and quantifying the allyloxy propanol isomers and common impurities. The key to separating isomers is often the choice of a polar stationary phase that can interact differently with the primary versus the secondary alcohol.

GC_Workflow A Sample Preparation (Dilute in Methanol or Isopropanol) B GC Injection (1 µL, Split Mode) A->B C Separation on Polar Column (e.g., WAX or PEG phase) B->C D FID Detection C->D E Data Analysis (Peak Integration, % Area) D->E

Caption: General workflow for GC purity analysis.

Methodology:

  • Sample Preparation: Prepare a ~1% (v/v) solution of the allyloxy propanol sample in a suitable solvent such as methanol or isopropanol.

  • Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax), is recommended for resolving the isomers.

    • Causality: The polar stationary phase will interact more strongly with the more accessible primary hydroxyl group of 3-allyloxy-1-propanol, leading to a longer retention time compared to the more sterically shielded secondary hydroxyl of 1-allyloxy-2-propanol.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, constant flow (~1-2 mL/min)

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes

  • Data Analysis: Identify peaks based on retention times of pure standards. Assess purity by calculating the relative peak area percentage.

Protocol: Structural Confirmation via ¹H NMR

This protocol ensures the correct isomeric structure is present.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the allyloxy propanol sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Trustworthiness: Using a standard deuterated solvent and TMS provides a self-validating system by referencing chemical shifts to a universally accepted standard, ensuring reproducibility.

  • Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Analysis:

    • Integration: Integrate all peaks to determine the relative ratio of protons. The ratio should correspond to the expected number of protons in each unique environment (e.g., for 1-allyloxy-2-propanol: 3H for -CH₃, 1H for -CH(OH)-, etc.).

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to confirm the connectivity of adjacent, non-equivalent protons based on the n+1 rule.

    • Chemical Shift: Compare the observed chemical shifts to the expected values detailed in Section 3.2 to confirm the specific isomer.

Section 6: Safety and Handling

GHS Hazard Classification (based on 3-allyloxy-1-propanol): [1]

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Ensure the container is tightly sealed.

References

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A Spectroscopic Guide to Allyloxy Propanol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of Allyloxy propanol, a versatile bifunctional molecule with applications in polymer chemistry, materials science, and organic synthesis.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure and purity is paramount. This document serves as a comprehensive resource on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate the chemical identity of Allyloxy propanol.

Allyloxy propanol, also known as propylene glycol allyl ether, can exist as two primary isomers: 1-allyloxy-2-propanol and 2-allyloxy-1-propanol. The precise characterization of these isomers is critical as their distinct structures will impart different chemical and physical properties. This guide will focus on the spectroscopic signatures that allow for their unambiguous identification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

A. The "Why" Behind the Experiment: Causality in NMR

The choice of NMR experiments and parameters is dictated by the need to resolve all unique proton and carbon signals and to establish their connectivity. A standard analysis for a molecule like allyloxy propanol involves both ¹H and ¹³C NMR. For ¹H NMR, the chemical shift of a proton is influenced by the electron density around it; electronegative atoms like oxygen will "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling, observed as the splitting of a proton's signal into multiple peaks (a multiplet), provides information about the number of neighboring protons. The n+1 rule is a fundamental principle used to interpret this splitting, where 'n' is the number of equivalent neighboring protons.[2][3][4]

¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope (about 1.1%), provides a direct count of the number of unique carbon atoms in a molecule.[5] Proton-decoupled ¹³C NMR spectra are typically acquired, where each unique carbon atom appears as a single line, simplifying the spectrum and avoiding complex splitting patterns.[6]

B. Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of allyloxy propanol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the allyloxy propanol sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
  • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

C. Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Data for 1-Allyloxy-2-propanol:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃-CH(OH)-~1.2Doublet3H
-CH(OH)-~3.9Multiplet1H
-O-CH₂-CH(OH)-~3.4-3.6Multiplet2H
-O-CH₂-CH=CH₂~4.0Doublet2H
=CH₂ (cis)~5.2Doublet1H
=CH₂ (trans)~5.3Doublet1H
-CH=~5.9Multiplet1H
-OHVariableSinglet (broad)1H

Interpretation of Predicted ¹H NMR Spectrum of 1-Allyloxy-2-propanol: The spectrum would be characterized by the presence of the allyl group protons in the vinylic region (~5-6 ppm) and the protons of the propanol moiety. The methyl group would appear as a doublet due to coupling with the adjacent methine proton. The protons on the carbons attached to the ether and alcohol oxygen atoms would be deshielded and appear in the 3.4-4.0 ppm range. The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Data for 1-Allyloxy-2-propanol:

Carbon Assignment Predicted Chemical Shift (ppm)
C H₃-CH(OH)-~18
-C H(OH)-~68
-O-C H₂-CH(OH)-~75
-O-C H₂-CH=CH₂~72
=C H₂~117
-C H=~135

Interpretation of Predicted ¹³C NMR Spectrum of 1-Allyloxy-2-propanol: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The carbons of the allyl group will be in the characteristic alkene region (~117 and ~135 ppm). The carbons bonded to oxygen will be in the downfield region (~68-75 ppm), while the methyl carbon will be the most upfield signal.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

A. The "Why" Behind the Experiment: Vibrational Causality

The absorption of IR radiation is a quantum mechanical phenomenon. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond will absorb the energy and vibrate at a higher amplitude. The frequency of this absorption is dependent on the bond strength and the masses of the atoms involved. For allyloxy propanol, we expect to see characteristic absorptions for the O-H, C-H (sp², sp³), C=C, and C-O bonds. The broadness of the O-H stretching band is a hallmark of hydrogen bonding.[7]

B. Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid

1. Sample Preparation:

  • For a neat liquid sample, place a single drop of allyloxy propanol onto the center of a salt plate (e.g., NaCl or KBr).
  • Place a second salt plate on top of the first, and gently rotate to spread the liquid into a thin film.

2. Data Acquisition:

  • Place the salt plates in the sample holder of the FTIR spectrometer.
  • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
  • Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

Workflow for FTIR Spectroscopy

Caption: A simplified workflow for acquiring an FTIR spectrum of a liquid sample.

C. Predicted Spectroscopic Data and Interpretation

Predicted IR Absorption Bands for Allyloxy Propanol:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchAlcohol
~3080=C-H stretchAlkene
2850-2960C-H stretch (sp³)Alkane
~1645C=C stretchAlkene
~1450C-H bendAlkane
~1100 (strong)C-O stretchEther and Alcohol
~990 and ~915=C-H bend (out-of-plane)Alkene

Interpretation of Predicted IR Spectrum: The most prominent features in the IR spectrum of allyloxy propanol will be the broad O-H stretching band around 3400 cm⁻¹, confirming the presence of the alcohol functional group.[7] The presence of the allyl group will be indicated by the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1645 cm⁻¹, and the characteristic out-of-plane =C-H bending vibrations.[8][9] A strong absorption around 1100 cm⁻¹ will correspond to the C-O stretching vibrations of both the ether and alcohol moieties.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that bombards molecules with high-energy electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.[10][11]

A. The "Why" Behind the Experiment: Controlled Fragmentation

In EI-MS, the high energy imparted to the molecule upon ionization leads to the cleavage of chemical bonds. The resulting fragments provide valuable clues about the molecule's structure. The stability of the resulting carbocations and radical cations governs the fragmentation pathways. For allyloxy propanol, we can anticipate specific fragmentation patterns based on the functional groups present.

B. Experimental Protocol: Electron Ionization Mass Spectrometry

1. Sample Introduction:

  • A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum source.

2. Ionization and Fragmentation:

  • The gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).
  • The molecular ion, having excess energy, undergoes fragmentation to produce a series of smaller fragment ions.

3. Mass Analysis and Detection:

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
  • A detector records the abundance of each ion, generating a mass spectrum.

Fragmentation Pathway in EI-MS

MassSpec_Fragmentation Molecule Allyloxy Propanol (M) MolecularIon Molecular Ion (M+•) Molecule->MolecularIon + e- Fragment1 Fragment Ion 1 MolecularIon->Fragment1 - Radical Fragment2 Fragment Ion 2 MolecularIon->Fragment2 - Neutral Molecule FragmentN ... MolecularIon->FragmentN

Caption: A conceptual diagram of the ionization and fragmentation process in EI-MS.

C. Predicted Spectroscopic Data and Interpretation

The molecular weight of allyloxy propanol (C₆H₁₂O₂) is 116.16 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at an m/z of 116.

Predicted Key Fragments for Allyloxy Propanol:

m/z Possible Fragment Structure Plausible Origin
101[M - CH₃]⁺Loss of a methyl radical
85[M - OCH₃]⁺ or [M - CH₂OH]⁺Cleavage of C-O or C-C bond
71[C₄H₇O]⁺α-cleavage adjacent to the ether oxygen
57[C₃H₅O]⁺ or [C₄H₉]⁺Various fragmentation pathways
45[CH₂OH]⁺ or [C₂H₅O]⁺α-cleavage adjacent to the alcohol
41[C₃H₅]⁺ (allyl cation)Cleavage of the C-O bond of the ether

Interpretation of Predicted Mass Spectrum: The mass spectrum will likely show a molecular ion peak at m/z 116, confirming the molecular weight. A prominent peak at m/z 41, corresponding to the stable allyl cation, would be strong evidence for the allyl group.[12] Alpha-cleavage next to the oxygen atoms is a common fragmentation pathway for ethers and alcohols, which would lead to characteristic fragments. For example, cleavage of the C-C bond adjacent to the hydroxyl group in 1-allyloxy-2-propanol would yield a fragment at m/z 45. The relative abundance of these fragments can help to distinguish between the two isomers.

IV. Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of allyloxy propanol, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy details the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation patterns for further structural confirmation. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently characterize allyloxy propanol and its isomers for their specific applications.

V. References

  • Doc Brown's Chemistry. (n.d.). Propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • MassBank. (n.d.). 1-propanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 2-propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

  • ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 1-methoxy-2-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(2-ethoxypropoxy)-. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the thermal stability and decomposition profile of allyloxy propanol. In the absence of extensive direct experimental data in publicly accessible literature for this specific molecule, this document serves as a predictive guide grounded in established principles of organic chemistry and thermal analysis. We will extrapolate from the known behavior of analogous structures, particularly allyl ethers, to propose a likely decomposition pathway and provide a robust framework for its experimental validation. This document is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the thermal characteristics of allyloxy propanol and similar compounds with scientific rigor.

Introduction: The Significance of Allyloxy Propanol

Allyloxy propanol, a bifunctional molecule featuring both an ether linkage and a hydroxyl group, holds potential as a versatile intermediate in various fields, including polymer chemistry and drug delivery systems. Its utility in these applications is intrinsically linked to its thermal stability. A thorough understanding of its behavior at elevated temperatures is paramount for ensuring safe handling, defining processing limits, and predicting the long-term stability of materials derived from it. This guide will delve into the theoretical underpinnings of its decomposition and the analytical techniques essential for its characterization.

Predicted Thermal Decomposition Profile

The thermal degradation of allyloxy propanol is anticipated to be governed by the reactivity of its allyl ether moiety. The primary decomposition pathway for many allyl ethers is a concerted, unimolecular fragmentation known as a retro-ene reaction.[1] This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an alkene and a carbonyl compound.

The Retro-Ene Decomposition Mechanism

For allyloxy propanol, the retro-ene reaction involves the transfer of a hydrogen atom from the propanol backbone to the terminal carbon of the allyl group, with the simultaneous cleavage of the carbon-oxygen and carbon-hydrogen bonds and formation of new double bonds.

Diagram: Proposed Retro-Ene Decomposition of Allyloxy Propanol

Caption: Proposed retro-ene decomposition pathway for Allyloxy Propanol.

Based on this established mechanism, the predicted primary decomposition products of allyloxy propanol are propene and hydroxyacetone . It is crucial to note that other decomposition pathways, such as those involving radical mechanisms, may also occur, particularly at very high temperatures or in the presence of initiators.

Experimental Investigation of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of allyloxy propanol. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify the mass loss as a function of temperature.

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.[2] This technique is invaluable for assessing thermal stability.[3]

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of allyloxy propanol into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

  • Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to generate the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss.[6]

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve, which indicates the temperature at which significant mass loss begins.

    • Identify the peak temperature(s) of maximum decomposition rate from the DTG curve.

Diagram: TGA Experimental Workflow

G start Start instrument_prep Instrument Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep tga_run TGA Run (Inert Atmosphere, 10 °C/min) sample_prep->tga_run data_analysis Data Analysis (TGA and DTG curves) tga_run->data_analysis end End data_analysis->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) processes.[8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of allyloxy propanol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above the decomposition point at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks that may correspond to decomposition or polymerization reactions. The onset temperature of the exothermic decomposition peak can provide information on the thermal stability of the compound.[9]

Table 1: Predicted Thermal Transitions of Allyloxy Propanol

Thermal EventPredicted Temperature Range (°C)Enthalpy Change (ΔH)
Melting-100 to -80Endothermic
Boiling140 - 160Endothermic
Decomposition> 200Exothermic

Note: The values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of allyloxy propanol.

Principle: Py-GC-MS is a powerful technique where a sample is rapidly heated to a high temperature (pyrolysis) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10]

Experimental Protocol:

  • System Setup: Interface a pyrolyzer unit with a GC-MS system.

  • Sample Preparation: Place a small amount of allyloxy propanol (microgram to low milligram range) into a pyrolysis sample tube or onto a filament.

  • Pyrolysis: Rapidly heat the sample to a predetermined temperature (e.g., 300 °C, 400 °C, 500 °C) in the pyrolyzer.

  • GC Separation: The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column. A suitable column (e.g., a mid-polar column) and temperature program are used to separate the individual components.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to a library (e.g., NIST) to identify the decomposition products.[7]

Diagram: Py-GC-MS Analytical Workflow

G start Start sample_prep Sample Preparation start->sample_prep pyrolysis Pyrolysis (Rapid Heating) sample_prep->pyrolysis gc_separation GC Separation pyrolysis->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (Library Matching) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Factors Influencing Thermal Stability

The thermal stability of allyloxy propanol can be influenced by several factors:

  • Purity: Impurities, such as residual catalysts from synthesis or oxidation products, can lower the decomposition temperature.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere.

  • Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.[2]

  • Molecular Structure: The presence of the hydroxyl group may influence the decomposition mechanism, potentially through intramolecular interactions or by providing an alternative reaction pathway. The stability of allylic systems is also influenced by resonance effects.[11]

Safety Considerations

Given the lack of specific toxicity and hazard data for allyloxy propanol, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Thermal decomposition experiments can generate flammable and potentially toxic products; therefore, appropriate safety precautions must be in place.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the thermal stability and decomposition of allyloxy propanol. Based on the established chemistry of analogous allyl ethers, a retro-ene reaction is proposed as the primary thermal decomposition pathway, yielding propene and hydroxyacetone. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust methodology for the empirical validation of this proposed mechanism and for the precise characterization of the compound's thermal properties. The insights gained from such studies are critical for the safe and effective application of allyloxy propanol in research and industrial settings.

References

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  • Davoud, J. G., & Hinshelwood, C. N. (1940). Kinetics of the thermal decomposition of fully deuterated diethyl ether. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 174(958), 341-349. [Link]

  • SLT. (2025). Why Allylic Alcohol Is Stable. [Link]

  • Sivaramakrishnan, R., et al. (2021). An Experimental Study of 2-Propanol Pyrolysis Chemistry. The Journal of Physical Chemistry A, 125(3), 855-868. [Link]

  • Laidler, K. J., & Wojciechowski, B. W. (1961). Kinetics of the thermal decomposition of propylene, and of propylene-inhibited hydrocarbon decompositions. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 260(1300), 91-102. [Link]

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Solubility of Allyloxy propanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Allyloxy Propanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of allyloxy propanol, a versatile bifunctional molecule with significant applications in polymer chemistry, materials science, and as a chemical intermediate.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We will dissect the molecular structure of allyloxy propanol to predict its behavior in various classes of organic solvents. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the accurate determination of its solubility, enabling researchers and drug development professionals to generate reliable data for their specific applications. The methodologies and theoretical framework presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction to Allyloxy Propanol

Allyloxy propanol is an organic compound belonging to the glycol ether family.[1] Its structure is characterized by a three-carbon propanol backbone, an ether linkage, and a reactive allyl group (CH₂=CH-CH₂-). This unique combination of a hydroxyl group (-OH) and a terminal alkene makes it a valuable precursor for more complex molecules and a monomer for functional polymers.[1] There are two primary isomers, 1-allyloxy-2-propanol and 2-allyloxy-1-propanol, which share the same molecular formula and weight but differ in the positions of the hydroxyl and allyloxy groups.[1]

Table 1: Key Chemical Properties of Allyloxy Propanol Isomers

Property1-Allyloxy-2-propanol2-Allyloxy-1-propanolReference
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol 116.16 g/mol [1][2]
Synonyms Propylene glycol 1-allyl etherPropylene glycol 2-allyl ether[1]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 22[2]
XLogP3-AA (LogP) 0.40.5[2][3]

The dual functionality of allyloxy propanol is central to its utility. The hydroxyl group can be oxidized or used in reactions like urethane formation, while the allyl group can undergo polymerization or "click" chemistry reactions.[1][4] These properties have led to its use in creating functional coatings, crosslinked networks, and specialized polymers for industries ranging from pharmaceuticals to oil and gas.[1] Understanding its solubility is paramount for designing reaction conditions, developing formulations, and ensuring process efficiency.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[5] To predict the solubility of allyloxy propanol, we must analyze its molecular structure and its capacity for various intermolecular interactions.

  • Polar Protic Character: The presence of a hydroxyl (-OH) group allows allyloxy propanol to act as both a hydrogen bond donor and acceptor.[2] This is the most significant contributor to its polarity and suggests strong solubility in polar protic solvents like water, ethanol, and methanol. These solvents can engage in hydrogen bonding with the -OH group, facilitating dissolution.

  • Polar Aprotic Character: The ether linkage (-O-) contains a lone pair of electrons and can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity and allows for favorable dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Nonpolar Character: The molecule also contains a propylene backbone and an allyl group, which are nonpolar hydrocarbon chains. These regions interact primarily through weaker London dispersion forces. This structural aspect suggests that allyloxy propanol will also be soluble in many organic solvents of moderate to low polarity. The calculated LogP value of ~0.4 indicates a relatively balanced hydrophilic and lipophilic character, leaning slightly towards hydrophilicity.[2]

Therefore, allyloxy propanol is an amphiphilic molecule, possessing both polar and nonpolar characteristics. This structure predicts its broad miscibility with a wide range of organic solvents, a common feature among propylene glycol ethers.[6][7]

cluster_AOP Allyloxy Propanol Molecule cluster_Solvents Solvent Interactions AOP C=C-C-O-C-C(OH)-C OH_group Hydroxyl Group (-OH) PolarProtic Polar Protic Solvent (e.g., Ethanol) OH_group->PolarProtic Strong H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic Solvent (e.g., Acetone) OH_group->PolarAprotic Dipole-Dipole Ether_group Ether Linkage (-O-) Ether_group->PolarProtic H-Bonding (Acceptor) Ether_group->PolarAprotic Dipole-Dipole Alkyl_group Alkyl/Allyl Backbone NonPolar Nonpolar Solvent (e.g., Toluene) Alkyl_group->NonPolar London Dispersion Forces

Caption: Intermolecular forces between Allyloxy Propanol and solvent classes.

Predicted Solubility Profile of Allyloxy Propanol

Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. Allyloxy propanol is expected to be miscible with most common polar organic solvents and show good solubility in less polar solvents. Extreme nonpolar solvents, like long-chain alkanes, may show limited miscibility.

Table 2: Predicted Qualitative Solubility of Allyloxy Propanol in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolMiscibleHydrogen Bonding
Ketones (Polar Aprotic) Acetone, Methyl Ethyl KetoneMiscibleDipole-Dipole
Esters (Polar Aprotic) Ethyl AcetateMiscibleDipole-Dipole
Ethers (Polar Aprotic) Tetrahydrofuran (THF), Diethyl EtherMiscibleDipole-Dipole
Halogenated (Weakly Polar) Dichloromethane, ChloroformSoluble / MiscibleDipole-Dipole
Aromatic Hydrocarbons Toluene, BenzeneSoluble / MiscibleLondon Dispersion
Aliphatic Hydrocarbons Hexane, HeptanePartially Soluble / LimitedLondon Dispersion
Water (Polar Protic) H₂OSoluble / MiscibleHydrogen Bonding

Note: This table is a prediction based on chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination (Visual Miscibility Method)

This protocol outlines a straightforward and reliable method to determine the miscibility or solubility of allyloxy propanol in various organic solvents at ambient temperature.

Causality Behind Experimental Choices
  • Methodology: A visual titration method is chosen for its simplicity, speed, and minimal equipment requirement, making it ideal for initial screening across a wide range of solvents. It provides a clear, qualitative endpoint (homogeneity vs. phase separation) that is sufficient for many research and formulation applications.

  • Self-Validation: The protocol incorporates a systematic, incremental addition of the solute. By testing solubility at various ratios (e.g., 1:1, 1:10, 10:1), the system self-validates the observation of miscibility (soluble in all proportions) versus partial solubility. Repeating the test in reverse (adding solvent to solute) confirms the findings and ensures the results are independent of the order of addition.[8]

Safety Precautions
  • General Handling: Work in a well-ventilated area or a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Chemical Hazards: Allyloxy propanol is a combustible liquid and may cause skin and serious eye irritation.[2] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Solvent Hazards: All organic solvents used should be handled with care, following their specific Safety Data Sheet (SDS) guidelines. Many are flammable and/or toxic.[10][11][12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Materials and Equipment
  • Allyloxy propanol (CAS No. 9042-19-7 or specific isomer)

  • Test solvents (high purity/analytical grade): Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane, etc.

  • Calibrated glass pipettes or micropipettes (100 µL, 1 mL, 5 mL)

  • Glass vials or test tubes (e.g., 10 mL) with caps

  • Vortex mixer

  • Lab notebook and pen

Step-by-Step Procedure
  • Preparation: Label a clean, dry glass vial for each solvent to be tested.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of the first test solvent to its corresponding labeled vial.

  • Initial Solute Addition: Add 0.1 mL (10% v/v) of allyloxy propanol to the solvent in the vial.

  • Mixing: Cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Miscible/Soluble: The solution is clear and homogenous with no phase separation, cloudiness, or droplets.

    • Insoluble/Immiscible: Two distinct layers are visible, or the mixture is cloudy/turbid.

  • Record: Record the observation in the lab notebook.

  • Incremental Addition: If the solution is homogenous, continue to add allyloxy propanol in increments (e.g., add another 0.4 mL for a total of 0.5 mL, then another 0.5 mL for a total of 1.0 mL), vortexing and observing after each addition to test solubility at higher concentrations.

  • Repeat for All Solvents: Repeat steps 2-7 for each organic solvent you wish to test.

  • Confirmation (Optional but Recommended): For any solvents where immiscibility was observed, repeat the experiment but reverse the order of addition (i.e., add the solvent incrementally to 1.0 mL of allyloxy propanol) to confirm the result.

start Start: Prepare Labeled Vials add_solvent Add 1.0 mL of Test Solvent start->add_solvent add_solute Add 0.1 mL of Allyloxy Propanol add_solvent->add_solute mix Cap Vial and Vortex for 30s add_solute->mix observe Visually Inspect Mixture mix->observe record_soluble Record: 'Soluble at 10% v/v' observe->record_soluble Homogenous record_insoluble Record: 'Insoluble' observe->record_insoluble Phase Separation add_more Add More Allyloxy Propanol (e.g., to 1:1 ratio) record_soluble->add_more next_solvent Proceed to Next Solvent record_insoluble->next_solvent add_more->mix

Sources

Health and Safety Considerations for Allyloxy Propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth examination of the health and safety considerations for Allyloxy Propanol, a versatile bifunctional molecule utilized in various research and development applications. As a compound featuring both a reactive allyl group and a secondary alcohol, its unique chemical properties necessitate a thorough understanding of its potential hazards to ensure safe handling and experimental execution. This document is intended for researchers, scientists, and drug development professionals who may work with this substance.

Introduction to Allyloxy Propanol: Structure and Application Context

Allyloxy propanol, primarily existing as the isomers 1-allyloxy-2-propanol (CAS 21460-36-6) and 2-allyloxy-1-propanol , is a propylene glycol monoallyl ether.[1] Its structure combines the reactivity of an allyl group (C=C double bond) with the nucleophilic and hydrogen-bonding capabilities of a hydroxyl group. This duality makes it a valuable intermediate in organic synthesis and polymer chemistry.[1]

The causality behind its utility is its ability to undergo a wide range of chemical modifications. The allyl group can participate in reactions like thiol-ene "click" chemistry, epoxidation, and dihydroxylation, while the hydroxyl group can be oxidized or used as a point of attachment for other functional moieties.[1] This versatility has led to its exploration in creating functional coatings, crosslinked polymer networks, and even as a precursor for more complex molecules in pharmaceutical and agrochemical research.[1]

However, the very features that make it chemically useful—the reactive allyl group in particular—also form the basis for its potential toxicological profile. A comprehensive understanding of its health and safety is therefore not merely a procedural formality but a scientific necessity for responsible research.

Hazard Identification and Toxicological Profile

A critical aspect of working with Allyloxy Propanol is the recognition that comprehensive toxicological data is limited. A 2018 study aimed at deriving indoor air guidance values noted that repeated dose toxicity data for allyloxypropanol were not available, necessitating a "read-across" approach from structurally similar compounds for risk assessment.[2] Furthermore, aggregated information from 37 corporate notifications to the European Chemicals Agency (ECHA) concluded that the substance does not meet the criteria for GHS hazard classification.[3]

Despite the lack of a harmonized GHS classification, available animal studies and analysis of its structural analogues indicate that the substance is not inert and requires careful handling.[3] The following sections synthesize the available data and provide a precautionary toxicological profile.

Acute Toxicity

The acute toxicity of Allyloxy Propanol appears to be low via the oral route.

  • Oral: The single-dose oral LD50 for female rats is reported to be in the range of 1 to 2 g/kg.[3] Signs of toxicity at lethal doses included central nervous system (CNS) depression, often preceded by convulsions.[3] Autopsies revealed significant irritation of the stomach.[3]

  • Dermal: Specific dermal LD50 values are not available. However, prolonged and continuous contact with rabbit skin for two weeks resulted in only minor irritation.[3]

  • Inhalation: The inhalation hazard is highly dependent on the temperature. In rat studies, a 7-hour exposure to saturated vapor generated at room temperature produced no adverse effects.[3] However, exposure to vapor generated at 100°C was lethal to all test animals within 24 hours, with findings of congested lungs and nasal passages.[3] This underscores the critical importance of controlling temperature and aerosolization during experimental procedures.

Irritation Potential
  • Eye Irritation: Allyloxy Propanol is considered a significant eye irritant.[3] Studies in rabbits resulted in "marked irritation and moderate corneal injury," which healed within 3 to 7 days.[3] This evidence strongly supports the mandatory use of stringent eye protection.

  • Skin Irritation: As noted, prolonged contact causes only minor skin irritation in animal studies.[3] However, due to the defatting nature of similar solvents, repeated or prolonged contact should be avoided to prevent potential dermatitis.

  • Respiratory Irritation: While not fully characterized, the lethality observed in high-temperature inhalation studies suggests a potential for respiratory irritation, particularly with mists or heated vapors.[3]

Chronic and Mechanistic Toxicity Considerations (Read-Across Analysis)

Given the data gaps for Allyloxy Propanol, it is scientifically prudent to consider the toxicology of its structural precursors, Allyl Alcohol and Propylene Glycol/Propanol . This "read-across" analysis helps to anticipate potential, though unconfirmed, hazards.

  • The Allyl Moiety: Allyl alcohol is a highly toxic compound known for its hepatotoxicity (liver toxicity).[4][5] Its toxicity is primarily mediated by its metabolism in the liver by alcohol dehydrogenase to acrolein, a highly reactive and cytotoxic aldehyde.[4] Acrolein can deplete cellular glutathione (GSH) and damage essential macromolecules, leading to cell injury.[4] While it is unknown if Allyloxy Propanol is metabolized similarly, the presence of the allyl group warrants caution regarding potential liver effects with chronic exposure. Furthermore, some allyl compounds are associated with reproductive toxicity. A safety data sheet for a related sulfonated compound, sodium 3-allyloxy-2-hydroxy-1-propanesulfonate, lists a GHS hazard statement of H361: "Suspected of damaging fertility or the unborn child". This suggests that the "allyloxy" structural motif may be of concern, and Allyloxy Propanol should be handled as a potential reproductive toxicant pending further data.

  • The Propanol Ether Moiety: Propylene glycol itself has very low toxicity.[6][7] However, short-chain glycol ethers and alcohols like 1-propanol and 2-propanol are known to cause central nervous system depression, leading to symptoms like drowsiness and dizziness.[8][9][10] They are also classified as eye irritants.[8][10] The CNS depression observed in high-dose oral studies with Allyloxy Propanol is consistent with this profile.[3]

Summary of Precautionary Hazard Profile

Based on the synthesis of available data and structural analysis, Allyloxy Propanol should be handled with the following precautionary assumptions:

  • Causes serious eye irritation.

  • Low acute oral toxicity, but may cause CNS depression at high doses.

  • Low acute inhalation toxicity at ambient temperature, but potentially fatal if inhaled as heated vapor or aerosol.

  • May cause minor skin irritation with prolonged contact.

  • Potential for reproductive toxicity (unconfirmed but suggested by related compounds).

  • Potential for liver toxicity upon chronic exposure (unconfirmed, based on metabolic potential of the allyl group).

  • Flammability: While specific flash point data is scarce for Allyloxy Propanol, its precursors (Allyl Alcohol, flash point 21°C; Propanol, flash points 15-25°C) are highly flammable.[5][9][11] Therefore, it should be treated as a flammable liquid.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the health and safety of Allyloxy Propanol.

ParameterValueSource(s)
Chemical Identity
Primary Isomer Name1-(Allyloxy)-2-propanol[12][13]
CAS Number21460-36-6[12][13]
Molecular FormulaC₆H₁₂O₂[12][13]
Molecular Weight116.16 g/mol [12][13]
Toxicological Data
Acute Oral LD50 (rat)1,000 - 2,000 mg/kg[3]
Eye Irritation (rabbit)Marked irritant, moderate corneal injury[3]
Skin Irritation (rabbit)Minor irritation after 2 weeks continuous contact[3]
Occupational Exposure Limits
PEL, TLV, OELNot EstablishedN/A

Experimental Protocols: Risk Management and Safe Handling

A self-validating safety protocol is one where the controls implemented are directly linked to the known and potential hazards of the substance. Given the data gaps for Allyloxy Propanol, a conservative, precautionary approach is required.

Risk Assessment Workflow

Before any new experiment involving Allyloxy Propanol, a formal risk assessment must be conducted. The following workflow diagram illustrates the essential steps. The causality is clear: because comprehensive data is lacking, the assessment process must explicitly include steps for evaluating structural analogues and adopting a precautionary stance.

RiskAssessmentWorkflow Allyloxy Propanol Risk Assessment Workflow cluster_planning Phase 1: Hazard Identification cluster_execution Phase 2: Control Implementation cluster_review Phase 3: Review & Documentation A 1. Gather Data: Search for SDS and literature for Allyloxy Propanol (CAS 21460-36-6) B 2. Identify Data Gaps: Note the absence of chronic toxicity data, reproductive studies, and harmonized GHS. A->B C 3. Analyze Structural Analogues: - Allyl Alcohol (Hepatotoxicity, Reprotoxicity) - Propanols (CNS effects, Eye Irritation) B->C D 4. Define Precautionary Hazard Profile: Assume Eye Irritant, potential Reprotoxin, CNS depressant, Flammable. C->D E 5. Engineering Controls: - Use in a certified chemical fume hood. - Avoid heating in open systems. D->E F 6. Personal Protective Equipment (PPE): - Chemical splash goggles AND face shield. - Nitrile or butyl rubber gloves. - Flame-retardant lab coat. E->F G 7. Administrative Controls: - Designate work area. - Restrict quantities. - Ensure access to eyewash/shower. F->G H 8. Waste Disposal: - Segregate as flammable organic waste. - Follow institutional guidelines. G->H I 9. Document Assessment: Record hazards, controls, and SOP in lab notebook or formal record. H->I J 10. Review & Update: Re-evaluate assessment if procedure changes (e.g., scaling up, heating) or new safety information becomes available. I->J

Sources

An In-depth Technical Guide to the Environmental Fate and Impact of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Environmental Profile of a Versatile Glycol Ether

To our fellow researchers, scientists, and drug development professionals, this technical guide offers a comprehensive exploration of the environmental fate and ecological impact of Allyloxy Propanol. In the landscape of industrial chemistry, where performance and sustainability are increasingly intertwined, a thorough understanding of a substance's environmental profile is paramount. Allyloxy Propanol, a member of the propylene glycol ether family, presents a unique combination of a hydrophilic alcohol backbone and a reactive allyl group, making it a valuable intermediate in a myriad of applications. This guide is structured to provide not just data, but a deeper, mechanistic understanding of how Allyloxy Propanol behaves in the environment and the methodologies employed to ascertain its impact. We will delve into the causality behind experimental designs, ensuring that the protocols described are not merely procedural steps but self-validating systems for robust scientific inquiry.

Chemical Identity and Physicochemical Properties: The Foundation of Environmental Behavior

Allyloxy propanol, systematically known as propylene glycol monoallyl ether, typically exists as a mixture of two isomers: 1-allyloxy-2-propanol and 2-allyloxy-1-propanol. For the purpose of this guide, we will consider the general properties of this isomeric mixture, which is representative of the commercial product.

The environmental distribution and ultimate fate of a chemical are fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota.

PropertyValueSource
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Water Solubility Soluble
Log Kow (Octanol-Water Partition Coefficient) Estimated to be low[Inference from related compounds]
Vapor Pressure Low[Inference from related compounds]

The high water solubility and low octanol-water partition coefficient (Log Kow) are characteristic of many glycol ethers and suggest that Allyloxy Propanol will predominantly reside in the aqueous environmental compartment.[1] Its low vapor pressure indicates that volatilization from water surfaces to the atmosphere is not a significant transport pathway. The low Log Kow also suggests a low potential for bioaccumulation in organisms.[2]

Abiotic Degradation: Pathways of Chemical Transformation

Abiotic degradation processes are crucial in determining the persistence of a chemical in the environment. For Allyloxy Propanol, the key abiotic degradation pathways are hydrolysis and atmospheric oxidation.

Hydrolysis

The ether linkage in Allyloxy Propanol is generally stable to hydrolysis under neutral pH conditions.[3][4][5][6] However, under strongly acidic conditions, cleavage of the ether bond can occur.[3][4][5][6] The presence of the allyl group may influence the rate of this process. The primary products of hydrolysis would be allyl alcohol and propylene glycol.

Atmospheric Oxidation

Should Allyloxy Propanol partition to the atmosphere, its dominant degradation pathway would be reaction with hydroxyl radicals (•OH).[7] The atmospheric lifetime of glycol ethers is typically short, on the order of hours to a few days.[7] The reaction initiates by hydrogen abstraction from the carbon atoms, leading to the formation of various degradation products, including aldehydes and carboxylic acids.[8][9][10][11]

Biotic Degradation: The Role of Microorganisms

The ultimate fate of many organic chemicals in the environment is determined by their susceptibility to microbial degradation. Propylene glycol ethers, as a class, are generally considered to be biodegradable.[1][12]

Expected Biodegradation Pathway

The biodegradation of Allyloxy Propanol is expected to proceed through the cleavage of the ether linkage, a common metabolic pathway for glycol ethers. This would result in the formation of allyl alcohol and propylene glycol. Both of these metabolites are readily biodegradable. Propylene glycol is a well-known biodegradable substance, and allyl alcohol, while exhibiting some toxicity, is also known to be degraded by microorganisms. The initial cleavage of the ether bond is often the rate-limiting step in the overall degradation process.

Experimental Protocol: Assessing Ready Biodegradability (OECD 301F)

To experimentally determine the biodegradability of Allyloxy Propanol, the OECD 301F Manometric Respirometry Test is a robust and widely accepted method.[13][14][15][16] This test provides a quantitative measure of the amount of oxygen consumed by a microbial community during the degradation of the test substance.

The "Why": Causality in Experimental Design

The OECD 301F test is designed to simulate the conditions of an aerobic aqueous environment, such as a wastewater treatment plant or surface water. The core principle is that if a substance is readily biodegradable, microorganisms will utilize it as a food source, consuming oxygen in the process. By measuring this oxygen consumption over a 28-day period, we can determine the extent and rate of biodegradation. The use of a "10-day window" is a stringent criterion to ensure that the biodegradation is rapid and not a result of slow adaptation of the microbial community.

Step-by-Step Methodology
  • Preparation of the Test System:

    • A defined mineral medium is prepared, containing essential nutrients for microbial growth.

    • An inoculum of microorganisms is obtained, typically from the activated sludge of a domestic wastewater treatment plant.

    • The test substance, Allyloxy Propanol, is added to the test vessels at a known concentration (typically 100 mg/L).

    • Control vessels containing only the inoculum and mineral medium are run in parallel to measure the background respiration of the microorganisms.

    • Reference vessels containing a readily biodegradable substance (e.g., sodium benzoate) are also included to verify the viability of the inoculum.

  • Incubation and Measurement:

    • The sealed test vessels are incubated at a constant temperature (20 ± 1 °C) in the dark for 28 days.

    • The consumption of oxygen is continuously monitored using a manometric respirometer, which measures the pressure decrease resulting from oxygen uptake.

    • Carbon dioxide produced during respiration is trapped by a potassium hydroxide solution within the respirometer.

  • Data Analysis and Interpretation:

    • The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) of Allyloxy Propanol.

    • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period and within a 10-day window following the start of significant biodegradation.

Ecotoxicity: Assessing the Impact on Aquatic Life

Understanding the potential toxicity of Allyloxy Propanol to aquatic organisms is a critical component of its environmental risk assessment. Standardized tests are used to determine the concentrations at which the substance causes adverse effects on representative aquatic species.

Aquatic Toxicity of a Structurally Related Compound

While specific ecotoxicity data for Allyloxy Propanol is limited, data for the structurally similar compound, 1-allyloxy-2,3-epoxypropane, provides valuable insight.[2]

Test OrganismEndpointValue (µg/L)Source
Daphnia magna (crustacean)48-h EC₅₀ (immobilization)50,000[2]
Carassius auratus (goldfish)96-h LC₅₀ (mortality)30,000[2]

These values suggest that the acute toxicity of this related compound to aquatic invertebrates and fish is relatively low.

Experimental Protocol: Acute Toxicity to Aquatic Invertebrates (OECD 202)

The OECD 202 guideline describes the acute immobilization test for Daphnia sp., a key indicator species for freshwater invertebrate toxicity.[17][18][19][20]

The "Why": A Sentinel for Ecosystem Health

Daphnia magna are small crustaceans that play a vital role in freshwater ecosystems as a primary food source for fish. Their sensitivity to a wide range of chemicals makes them an excellent indicator of potential harm to the aquatic food web. The acute immobilization test is a rapid and cost-effective way to determine the concentration of a substance that is toxic to these organisms over a short exposure period.

Step-by-Step Methodology
  • Test Organism and Culture:

    • Young daphnids (<24 hours old) are used for the test to ensure uniformity in sensitivity.

    • The daphnids are cultured in the laboratory under controlled conditions of temperature, light, and feeding.

  • Test Procedure:

    • A range of concentrations of Allyloxy Propanol are prepared in a suitable aqueous medium.

    • Groups of daphnids are exposed to each test concentration and a control (medium only) for 48 hours.

    • The test is conducted in vessels with a defined volume of test solution per animal.

  • Observation and Data Analysis:

    • The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

    • The results are used to calculate the EC₅₀ (Effective Concentration 50), which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Experimental Protocol: Acute Toxicity to Fish (OECD 203)

The OECD 203 guideline provides a method for determining the acute lethal toxicity of a substance to fish.[21][22][23][24][25]

The "Why": Assessing Vertebrate Sensitivity

Fish are at the top of many aquatic food chains, and their health is indicative of the overall health of the aquatic ecosystem. The acute fish toxicity test provides a critical measure of the potential for a chemical to cause direct harm to vertebrate aquatic life. The 96-hour LC₅₀ (Lethal Concentration 50) is a standard metric for regulatory purposes.

Step-by-Step Methodology
  • Test Species and Acclimation:

    • A standardized fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

    • The fish are acclimated to the test conditions (temperature, water quality) for a specified period before the test begins.

  • Test Procedure:

    • Fish are exposed to a series of concentrations of Allyloxy Propanol in a flow-through or static-renewal system for 96 hours.

    • A control group is maintained in clean water under the same conditions.

  • Observation and Data Analysis:

    • The number of dead fish is recorded at 24, 48, 72, and 96 hours.

    • The data are statistically analyzed to determine the LC₅₀, the concentration of the test substance that is lethal to 50% of the test fish.

Visualizing Environmental Fate and Testing Protocols

Conceptual Environmental Fate of Allyloxy Propanol

Environmental_Fate cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_processes Degradation Processes cluster_products Degradation Products Allyloxy Propanol Allyloxy Propanol Water Water Allyloxy Propanol->Water High Solubility Soil Soil Allyloxy Propanol->Soil Adsorption Atmosphere Atmosphere Allyloxy Propanol->Atmosphere Low Volatility Biodegradation Biodegradation Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Atmospheric_Oxidation Atmospheric_Oxidation Atmosphere->Atmospheric_Oxidation Allyl Alcohol + Propylene Glycol Allyl Alcohol + Propylene Glycol Biodegradation->Allyl Alcohol + Propylene Glycol Hydrolysis->Allyl Alcohol + Propylene Glycol Oxidation Products Oxidation Products Atmospheric_Oxidation->Oxidation Products

Caption: Conceptual diagram of the environmental fate of Allyloxy Propanol.

Workflow for Ready Biodegradability Testing (OECD 301F)

OECD_301F_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cluster_conclusion Conclusion Prepare Mineral Medium Prepare Mineral Medium Add Inoculum Add Inoculum Prepare Mineral Medium->Add Inoculum Add Allyloxy Propanol Add Allyloxy Propanol Add Inoculum->Add Allyloxy Propanol Set up Controls Set up Controls Add Allyloxy Propanol->Set up Controls Incubate at 20°C for 28 days Incubate at 20°C for 28 days Set up Controls->Incubate at 20°C for 28 days Monitor Oxygen Consumption Monitor Oxygen Consumption Incubate at 20°C for 28 days->Monitor Oxygen Consumption Calculate % Biodegradation Calculate % Biodegradation Monitor Oxygen Consumption->Calculate % Biodegradation Apply 10-day Window Apply 10-day Window Calculate % Biodegradation->Apply 10-day Window Readily Biodegradable? Readily Biodegradable? Apply 10-day Window->Readily Biodegradable?

Caption: Workflow for the OECD 301F ready biodegradability test.

Workflow for Acute Aquatic Toxicity Testing (OECD 202 & 203)

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_result Result Culture Test Organisms Culture Test Organisms Expose Organisms (48h/96h) Expose Organisms (48h/96h) Culture Test Organisms->Expose Organisms (48h/96h) Prepare Test Concentrations Prepare Test Concentrations Prepare Test Concentrations->Expose Organisms (48h/96h) Record Immobilization/Mortality Record Immobilization/Mortality Expose Organisms (48h/96h)->Record Immobilization/Mortality Calculate EC50/LC50 Calculate EC50/LC50 Record Immobilization/Mortality->Calculate EC50/LC50

Caption: Generalized workflow for acute aquatic toxicity testing.

Conclusion: A Profile of Low Environmental Risk

Based on its physicochemical properties and the behavior of structurally related propylene glycol ethers, Allyloxy Propanol is expected to have a low potential for adverse environmental impact. Its high water solubility and low potential for bioaccumulation suggest it will not persist in fatty tissues of organisms. The available evidence strongly indicates that it is readily biodegradable in aerobic environments. While direct ecotoxicity data is scarce, information on a closely related compound suggests low acute toxicity to aquatic organisms.

The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for the definitive assessment of the environmental fate and impact of Allyloxy Propanol. A comprehensive understanding of these methodologies is essential for conducting scientifically sound environmental risk assessments and for the responsible development and use of this versatile chemical.

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  • ResearchGate. (n.d.). 1. Toxicity test results for 48h EC50 and LC50 values for Daphnia magna... [Download Table]. Retrieved from [Link]

  • Xylem Analytics. (2019, November 1). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The atmospheric oxidation of diethyl ether: chemistry of the C2H5–O–CH(O˙)CH3 radical between 218 and 335 K. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024770A1 - Hydrolysis of allyl ethers and ketones thus prepared.
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  • PNAS. (n.d.). Identifying and designing chemicals with minimal acute aquatic toxicity. Retrieved from [Link]

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  • PubMed. (2007). Biodegradability Relationships Among Propylene Glycol Substances in the Organization for Economic Cooperation and Development Ready. National Center for Biotechnology Information. Retrieved from [Link]

  • OASIS-LMC. (n.d.). Daphnia magna EC50 48h. Retrieved from [Link]

  • ibacon. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. Retrieved from [Link]

  • PubMed Central. (2025, April 30). Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs. National Center for Biotechnology Information. Retrieved from [Link]

  • Regulations.gov. (2018, August). Fish Acute Toxicity Test (OECD 203). Retrieved from [Link]

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  • OECD. (n.d.). Propylene Glycol Ethers. Existing Chemicals Database. Retrieved from [Link]

  • ResearchGate. (n.d.). EC 50 /LC 50 values of Daphnia magna lethality and immobilization test... [Download scientific diagram]. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Allyloxy Propanol as a Monomer in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Allyloxy Propanol in Polymer Science

Allyloxy propanol is a bifunctional monomer holding significant promise in the synthesis of advanced polymeric materials. Its structure, featuring both a reactive allyl group for polymerization and a hydroxyl group for subsequent functionalization, makes it a versatile building block for creating polymers with tailored properties.[1] These polymers are finding applications in diverse fields, from the development of novel drug delivery systems and tissue engineering scaffolds to the creation of advanced coatings and crosslinked networks.[1][2] This document provides an in-depth guide to the free-radical polymerization of allyloxy propanol, delving into the underlying reaction mechanisms and offering detailed experimental protocols for its successful implementation in a research setting.

Mechanistic Insights: Beyond Classical Free-Radical Addition

The free-radical polymerization of allyl monomers, including allyloxy propanol, presents unique mechanistic considerations that deviate from classical vinyl monomer polymerization.

The Challenge of Allylic Hydrogen and an Alternative Pathway

Traditionally, the free-radical polymerization of allyl ethers has been considered challenging. The high electron density of the double bond can make it less susceptible to radical attack compared to monomers like acrylates.[3] Furthermore, a competing reaction known as degradative chain transfer, where a radical abstracts a hydrogen atom from the allylic position, can lead to the formation of low molecular weight oligomers and terminate the growing polymer chain.[4]

However, recent research has illuminated an alternative and more effective mechanism for the polymerization of some allyl ethers: Radical-Mediated Cyclization (RMC) .[3][4] This mechanism, supported by quantum chemistry calculations and experimental evidence, proposes a multi-step process that can lead to the formation of higher molecular weight polymers.[3]

The key steps of the RMC mechanism are:

  • Initiation: A free radical, generated from an initiator, abstracts an allylic hydrogen atom from the methylene group of the allyloxy propanol monomer. This creates a resonance-stabilized allyl ether radical.[3][4][5]

  • Cyclization: This allyl ether radical then reacts with the double bond of a second allyloxy propanol molecule to form a five-membered cyclopentane-like ring radical.[3][4][5]

  • Propagation: The newly formed cyclic radical abstracts an allylic hydrogen from a third monomer molecule, regenerating the allyl ether radical and continuing the chain reaction.[3][4][5]

This cyclopolymerization pathway offers a more favorable route to polymer formation compared to the direct addition mechanism.

RMC_Mechanism cluster_initiation Initiation cluster_cyclization Cyclization cluster_propagation Propagation I Initiator Radical (I•) M1 Allyloxy Propanol (M) I->M1 Hydrogen Abstraction I->M1 MR Allyl Ether Radical (M•) M1->MR MR_c Allyl Ether Radical (M•) M2 Allyloxy Propanol (M) CR Cyclopentane Ring Radical (C•) M2->CR CR_p Cyclopentane Ring Radical (C•) MR_c->M2 Reaction with Double Bond M3 Allyloxy Propanol (M) P Polymer Chain M3->P MR_p Regenerated Allyl Ether Radical (M•) M3->MR_p CR_p->M3 Hydrogen Abstraction

Caption: Radical-Mediated Cyclization (RMC) mechanism for allyloxy propanol polymerization.

Experimental Protocol: Free-Radical Polymerization of Allyloxy Propanol

This protocol provides a general framework for the free-radical polymerization of allyloxy propanol. Researchers should optimize the reaction conditions based on their specific experimental goals and available equipment.

Materials and Reagents
  • Monomer: Allyloxy propanol (ensure purity, may require distillation before use)

  • Initiator: A suitable free-radical initiator (e.g., benzoyl peroxide, AIBN, di-tert-butyl peroxide). The choice of initiator will depend on the desired reaction temperature.

  • Solvent (optional): Anhydrous, inert solvent (e.g., toluene, dioxane, or an alcohol). The polymer's solubility should be considered when selecting a solvent.[6]

  • Inert Gas: Nitrogen or Argon for creating an inert atmosphere.

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or temperature probe

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas inlet and outlet (e.g., Schlenk line)

  • Apparatus for solvent removal (e.g., rotary evaporator)

Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with the condenser, thermometer, and inert gas inlet. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging the Reactor: Under a continuous flow of inert gas, add the desired amount of allyloxy propanol and solvent (if used) to the reaction flask.

  • Initiator Preparation: In a separate container, dissolve the calculated amount of the free-radical initiator in a small amount of the reaction solvent.

  • Reaction Initiation: Heat the monomer solution to the desired reaction temperature. Once the temperature has stabilized, add the initiator solution to the reaction flask. For improved yields, gradual addition of the initiator over the course of the polymerization is recommended.[6]

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired duration (typically several hours). Monitor the reaction progress by observing changes in viscosity.

  • Termination: After the desired reaction time, cool the mixture to room temperature. The polymerization can be terminated by exposing the solution to air or by adding a radical scavenger.

  • Polymer Isolation:

    • Precipitation: Slowly pour the polymer solution into a non-solvent (e.g., cold methanol, hexane) while stirring vigorously. The polymer will precipitate out of the solution.

    • Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Key Reaction Parameters
ParameterRecommended Range/ValueRationale
Temperature 90°C to 200°CThe optimal temperature depends on the decomposition kinetics of the chosen initiator.[6]
Initiator Concentration 0.1 - 2.0 mol% (relative to monomer)Higher concentrations can increase the polymerization rate but may lead to lower molecular weight polymers.
Solvent Toluene, Dioxane, AlcoholsThe solvent should be inert to the reaction conditions and capable of dissolving the monomer and the resulting polymer.[6]
Reaction Time 4 - 24 hoursThe duration will depend on the desired conversion and molecular weight.

Characterization of Poly(allyloxy propanol)

Thorough characterization of the synthesized polymer is crucial to confirm its structure and determine its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To confirm the polymerization and identify key functional groups.

    • Expected Observations: Disappearance or significant reduction of the C=C stretching vibration (around 1645 cm⁻¹) from the allyl group of the monomer. Appearance of a broad O-H stretching band (around 3400 cm⁻¹) from the hydroxyl groups and C-O-C stretching from the ether linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To elucidate the detailed structure of the polymer.

    • Expected Observations in ¹H NMR: Disappearance of the vinyl proton signals from the monomer. Appearance of broad signals in the aliphatic region corresponding to the polymer backbone.

    • Expected Observations in ¹³C NMR: Disappearance of the sp² carbon signals from the monomer's double bond and the appearance of new sp³ carbon signals corresponding to the polymer backbone.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

    • Procedure: A dilute solution of the polymer is passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules. The elution time is correlated to the molecular weight using a calibration curve.

Applications and Future Directions

The poly(allyloxy propanol) synthesized through these methods can be further modified via its pendant hydroxyl groups. These modifications can introduce a wide range of functionalities, opening up possibilities for:

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents.

  • Tissue Engineering: The polymer can be crosslinked to form hydrogels, which can serve as scaffolds for cell growth.

  • Coatings and Adhesives: The polymer's properties can be tailored for specific coating and adhesive applications.[3]

The exploration of copolymerization of allyloxy propanol with other vinyl monomers also presents an exciting avenue for creating materials with a broad spectrum of properties.

References

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. Available at: [Link]

  • Polymerisation of Allyl Compounds. ResearchGate. Available at: [Link]

  • Polymers from propoxylated allyl alcohol. Google Patents.
  • The synthesis, characterization and applications of poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] grafted onto modified magnetic nanoparticles. RSC Publishing. Available at: [Link]

  • Free Radical Polymerization. Chemistry LibreTexts. Available at: [Link]

  • The effects of allyl ethers upon radical polymerization. ResearchGate. Available at: [Link]

  • Synthesis, characterization and spectroscopical investigation of poly(paraphenylenevinylene) (PPV) polymers with symmetric alkoxy side-chain lengths. Springer Professional. Available at: [Link]

  • Evaluating polymerization kinetics using microrheology. Journal of Rheology. Available at: [Link]

  • Free-Radical Polymerization Intro & Peroxide-based initiators. YouTube. Available at: [Link]

  • Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties. Baghdad Science Journal. Available at: [Link]

  • Kinetic and mechanistic study of the quasiliving cationic polymerization of styrene with the 2-phenyl-2-propanol/AlCl 3 · OBu 2 initiating system. ResearchGate. Available at: [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Available at: [Link]

  • Polymer Applications of Allyl Alcohol. Gantrade. Available at: [Link]

  • Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. ResearchGate. Available at: [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Available at: [Link]

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Application of Allyloxy Propanol in Coating Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of Allyloxy Propanol in various coating systems. It explores the unique bifunctionality of this molecule and offers practical insights into its use to enhance coating performance. The protocols and data presented herein are designed to be a validated starting point for formulation development and innovation.

Introduction: The Versatility of a Bifunctional Monomer

Allyloxy propanol is a glycol ether distinguished by the presence of a reactive allyl group (CH₂=CH-CH₂-) and a primary or secondary hydroxyl group. This dual functionality makes it a highly versatile building block in polymer synthesis and a valuable additive in coating formulations.[1] The allyl group provides a site for polymerization or other addition reactions, such as thiol-ene chemistry, while the hydroxyl group can participate in traditional cross-linking reactions, for instance, with isocyanates or melamine resins.[1]

Incorporating Allyloxy propanol into coating formulations can lead to several performance enhancements, including improved cross-linking density, better adhesion, and the potential for creating novel resin architectures.[1] Its ability to act as a reactive diluent can also help in reducing the volatile organic compound (VOC) content of solvent-borne coatings.[1] This guide will delve into the practical applications of Allyloxy propanol in UV-curable, epoxy, and acrylic coating systems.

Physicochemical Properties of Allyloxy Propanol

Understanding the fundamental properties of Allyloxy propanol is crucial for its effective incorporation into coating formulations. It exists as two isomers, 1-Allyloxy-2-propanol and 2-Allyloxy-1-propanol, which have identical molecular weights and formulas but differ in the position of the hydroxyl group.[1]

Property1-Allyloxy-2-propanol2-Allyloxy-1-propanolReference
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol 116.16 g/mol [1]
Synonyms Propylene glycol 1-allyl etherPropylene glycol 2-allyl ether[1]

Application in UV-Curable Coatings

In UV-curable coatings, the allyl group of Allyloxy propanol can participate in polymerization, often through a thiol-ene reaction mechanism.[1][2] This reaction is a type of "click" chemistry, known for its high efficiency and specificity, proceeding rapidly under UV irradiation in the presence of a photoinitiator.[1] The incorporation of Allyloxy propanol can enhance cure speed and improve the final properties of the cured film.[1]

Mechanism of Action: Thiol-Ene Curing

The thiol-ene reaction involves the radical-mediated addition of a thiol group (R-SH) across the double bond of the allyl group. This process is initiated by a photoinitiator that generates free radicals upon exposure to UV light. The resulting polymer network exhibits uniform cross-linking and low shrinkage.

Thiol_Ene_Curing cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator Radical Radical (R•) PI->Radical UV UV Light UV->PI Thiol Thiol (R'-SH) Radical->Thiol + Thiyl_Radical Thiyl Radical (R'-S•) Thiol->Thiyl_Radical Allyl Allyloxy Propanol Thiyl_Radical->Allyl + Thiyl_Radical2 Thiyl Radical (R'-S•) Thiyl_Radical->Thiyl_Radical2 + Carbon_Radical Carbon-centered Radical Allyl->Carbon_Radical Carbon_Radical->Thiol + Carbon_Radical2 Carbon-centered Radical Carbon_Radical->Carbon_Radical2 + Crosslinked_Polymer Crosslinked Polymer Thiyl_Radical2->Crosslinked_Polymer → Dimerization Carbon_Radical2->Crosslinked_Polymer → Dimerization UV_Curing_Workflow Start Start Mix_Resins Mix Urethane Acrylate and Allyloxy Propanol Start->Mix_Resins Add_Thiol Add PETMP Mix_Resins->Add_Thiol Add_PI Add Photoinitiator Add_Thiol->Add_PI Apply_Coating Apply Coating to Substrate Add_PI->Apply_Coating UV_Cure Cure under UV Lamp Apply_Coating->UV_Cure End End UV_Cure->End Epoxy_Formulation_Workflow Start Start Premix Premix Epoxy Resin and Allyloxy Propanol Start->Premix Add_Solvent Add Solvent (optional) Premix->Add_Solvent Disperse_Filler Disperse Filler Add_Solvent->Disperse_Filler Add_Hardener Add Hardener Disperse_Filler->Add_Hardener Apply_Coating Apply Coating Add_Hardener->Apply_Coating Cure Cure (Ambient + Post-cure) Apply_Coating->Cure End End Cure->End

Caption: Experimental Workflow for Epoxy Coating Formulation.

Application in Acrylic Coatings

Allyloxy propanol can be incorporated into acrylic resins as a comonomer during polymerization. I[3]ts hydroxyl functionality allows for cross-linking with aminoplasts or polyisocyanates in two-component (2K) systems. The use of allyl-functional monomers can lead to acrylic polyols with improved functionality and lower solvent demand.

[4]#### 5.1. Protocol for a Model 2K Acrylic Polyurethane Formulation

Materials:

  • Acrylic polyol containing Allyloxy propanol as a comonomer

  • Hexamethylene diisocyanate (HDI) trimer (as the polyisocyanate cross-linker)

  • Leveling agent

  • UV absorber

  • Solvent blend (e.g., xylene/butyl acetate)

Procedure:

  • In a mixing vessel, combine the acrylic polyol, leveling agent, and UV absorber.

  • Add the solvent blend to adjust the viscosity for the intended application method.

  • Prior to application, add the HDI trimer cross-linker at the specified NCO:OH ratio (typically 1.05:1).

  • Mix the components thoroughly and allow for a 15-minute induction time.

  • Apply the coating to the substrate and allow it to cure at ambient temperature. Full cure properties will develop over several days.

Acrylic_PU_Workflow Start Start Mix_PartA Mix Acrylic Polyol and Additives Start->Mix_PartA Adjust_Viscosity Adjust Viscosity with Solvent Mix_PartA->Adjust_Viscosity Mix_PartB Add Polyisocyanate Cross-linker Adjust_Viscosity->Mix_PartB Induction Allow Induction Time Mix_PartB->Induction Apply_Coating Apply Coating Induction->Apply_Coating Cure Ambient Cure Apply_Coating->Cure End End Cure->End

Caption: Experimental Workflow for 2K Acrylic PU Formulation.

Expected Performance Enhancements in Acrylic Coatings

The incorporation of Allyloxy propanol into the acrylic polyol backbone can lead to coatings with superior solvent and abrasion resistance, good hardness and flexibility, and excellent weatherability.

[4]### 6. Safety and Handling

Allyloxy propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Allyloxy propanol is a versatile and valuable component in the formulation of high-performance coatings. Its unique bifunctional nature allows for its participation in various curing chemistries, leading to enhanced properties in UV-curable, epoxy, and acrylic systems. The protocols and insights provided in this guide serve as a solid foundation for formulators to explore the potential of Allyloxy propanol in developing innovative and improved coating solutions. Further optimization of formulations will be necessary to meet the specific requirements of different applications.

References

  • Google Patents. US12037560B2 - UV cure topcoatings for medical devices.
  • Google Patents. US5756618A - Polyol(allyl carbonate) compositions containing epoxy for reduced shrinkage.
  • Self-Initiated UV-Curable Allyl Ether and Vinyl Ether Urethane Monomers and Oligomers. (2019). Available from: [Link]

  • Google Patents. US6762262B1 - Preparation of acrylic polyols.
  • Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. (2020). Polish Journal of Chemical Technology. Available from: [Link]

  • Google Patents. EP0458772A2 - Coating composition.
  • Google Patents. EP1818327A1 - Alicyclic epoxy (meth)acrylates, process for production thereof, and copolymers.
  • National Center for Biotechnology Information. Thin film of Poly(acrylic acid-co-allyl acrylate) as a Sacrificial Protective Layer for Hydrophilic Self Cleaning Glass. Available from: [Link]

  • PubChem. 3-Allyloxy-2,2-dimethoxy-1-propanol. Available from: [Link]

  • Synthesis of acrylic and allylic bifunctional cross-linking monomers derived from PET waste. (2018). IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • MDPI. Preparation and Performance of a Self-Produced High-Molecular-Weight Waterborne Epoxy–Acrylic Emulsion. Available from: [Link]

  • ResearchGate. Bio-based monomers for UV-curable coatings: allylation of ferulic acid and investigation of photocured thiol-ene network. Available from: [Link]

  • Formulating High-Performance Waterborne Epoxy Coatings. Available from: [Link]

  • PCI Magazine. New Acrylic Polyols for Low-VOC Coatings. Available from: [Link]

  • Google Patents. US6087413A - UV curable clearcoat compositions and process.
  • Google Patents. KR102419836B1 - UV Curable Coating Composition.
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Allyloxy Propanol: A Versatile Bifunctional Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Allyloxy propanol, a bifunctional molecule featuring a reactive allyl group and a versatile hydroxyl group, serves as a crucial chemical intermediate in a diverse array of synthetic applications. Its unique structure allows for sequential or orthogonal functionalization, making it a valuable building block in the synthesis of complex molecules, functional polymers, and active pharmaceutical ingredients (APIs). This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis and utilization of allyloxy propanol. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Allyloxy propanol (specifically, 1-allyloxy-2-propanol) is a prime example of a bifunctional intermediate that offers significant advantages. It possesses two key reactive sites:

  • A Nucleophilic Hydroxyl Group: This secondary alcohol can undergo a wide range of transformations, including oxidation to a ketone, esterification, and etherification.

  • A Reactive Allyl Group: The terminal double bond is susceptible to a variety of addition and modification reactions, such as epoxidation, dihydroxylation, and polymerization.

This duality allows for a modular approach to synthesis, where one functional group can be manipulated while the other remains intact for subsequent transformations. This guide will explore the synthesis of allyloxy propanol and its application in two key areas: the synthesis of epoxides as precursors to beta-blockers and the development of functional polymers.

Synthesis of 1-Allyloxy-2-propanol: The Williamson Ether Synthesis

The most common and reliable method for the preparation of 1-allyloxy-2-propanol is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1] In this case, the alkoxide of propylene glycol reacts with an allyl halide. To favor the formation of the desired mono-allylated product, it is crucial to control the stoichiometry of the reactants.

Protocol 1: Synthesis of 1-Allyloxy-2-propanol

Objective: To synthesize 1-allyloxy-2-propanol from propylene glycol and allyl bromide.

Materials:

  • Propylene glycol (1,2-propanediol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Diethyl ether

  • Deionized water

Instrumentation:

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propylene glycol (1.2 equivalents). Dissolve the propylene glycol in anhydrous THF (100 mL).

  • Formation of the Alkoxide: Carefully add sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]

  • Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 equivalent) dropwise via a syringe.

  • Reaction: After the addition of allyl bromide, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-allyloxy-2-propanol.

Expected Yield: 70-80%

Characterization: The product should be characterized by


H NMR, 

C NMR, and IR spectroscopy to confirm its structure.

Application in Pharmaceutical Synthesis: The Gateway to Beta-Blockers

A significant application of allyloxy propanol is in the synthesis of glycidyl ethers, which are key intermediates in the production of various pharmaceuticals, most notably beta-blockers.[3][4] Beta-blockers, such as metoprolol and propranolol, are widely used to manage cardiovascular diseases.[5] The synthesis typically involves the epoxidation of the allyl group of an appropriate ether, followed by the ring-opening of the resulting epoxide with an amine.

Epoxidation of 1-Allyloxy-2-propanol

The epoxidation of the terminal double bond of 1-allyloxy-2-propanol can be efficiently achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[6] This reaction is generally stereospecific.[6]

Protocol 2: Synthesis of 1-(Allyloxy)-2,3-epoxypropane (Allyl Glycidyl Ether)

Objective: To synthesize allyl glycidyl ether by the epoxidation of 1-allyloxy-2-propanol.

Materials:

  • 1-Allyloxy-2-propanol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 1-allyloxy-2-propanol (1.0 equivalent) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO(_3) solution (3 x 50 mL) to remove any remaining acid. Then, wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude allyl glycidyl ether.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Expected Yield: 85-95%

Characterization: Confirm the structure of the product using


H NMR, 

C NMR, and IR spectroscopy. The disappearance of the alkene peaks and the appearance of epoxide peaks are key indicators of a successful reaction.
Synthesis of a Beta-Blocker Analog

The synthesized allyl glycidyl ether can then be used in a nucleophilic ring-opening reaction with an amine to produce a beta-blocker analog. This reaction demonstrates the utility of allyloxy propanol as a precursor to pharmaceutically relevant scaffolds.

Protocol 3: Synthesis of a Propranolol Analog

Objective: To demonstrate the synthesis of a beta-blocker analog from allyl glycidyl ether and isopropylamine.

Materials:

  • Allyl glycidyl ether

  • Isopropylamine

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve allyl glycidyl ether (1.0 equivalent) in ethanol (50 mL).

  • Addition of Amine: Add isopropylamine (2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess isopropylamine using a rotary evaporator.

  • Purification and Salt Formation: The crude product can be purified by column chromatography. For isolation, the purified amine can be dissolved in a minimal amount of diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which can be collected by filtration.

Expected Yield: 60-70%

Characterization: The final product should be characterized by


H NMR, 

C NMR, mass spectrometry, and melting point analysis (for the salt).

Application in Polymer Chemistry: Crafting Functional Materials

The allyl group in allyloxy propanol makes it an excellent monomer for the synthesis of functional polymers. These polymers can be designed with pendant hydroxyl groups, which can be further modified to introduce a variety of functionalities for applications in drug delivery, coatings, and advanced materials.[7]

Protocol 4: Free-Radical Polymerization of an Allyloxy Propanol-derived Monomer

Objective: To synthesize a functional polymer via free-radical polymerization of an acrylated allyloxy propanol derivative.

Materials:

  • 1-Allyloxy-2-propanol

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Instrumentation:

  • Round-bottom flask with a nitrogen inlet

  • Schlenk line for inert atmosphere techniques

  • Magnetic stirrer with a heating mantle

Procedure:

Part A: Synthesis of the Monomer (1-allyloxy-2-propyl acrylate)

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-allyloxy-2-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Acrylation: Cool the solution to 0 °C and add acryloyl chloride (1.1 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO(_4), and concentrate to obtain the crude monomer. Purify by column chromatography.

Part B: Polymerization

  • Reaction Setup: In a Schlenk tube, dissolve the purified monomer and AIBN (1 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization: The polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Its structure can be confirmed by


H NMR and IR spectroscopy.

Data Presentation and Visualization

Table 1: Summary of Key Reactions and Typical Yields
ReactionStarting MaterialsKey ReagentsProductTypical Yield (%)
Williamson Ether Synthesis Propylene glycol, Allyl bromideNaH1-Allyloxy-2-propanol70-80
Epoxidation 1-Allyloxy-2-propanolm-CPBAAllyl glycidyl ether85-95
Amine Ring-Opening Allyl glycidyl ether, Isopropylamine-Propranolol Analog60-70
Polymerization 1-allyloxy-2-propyl acrylateAIBNFunctional PolymerVaries
Diagrams of Synthetic Pathways

WilliamsonEtherSynthesis cluster_0 Williamson Ether Synthesis PG Propylene Glycol NaH 1. NaH, THF AB Allyl Bromide AOP 1-Allyloxy-2-propanol NaH->AOP S N 2 H2O 2. Work-up

Caption: Williamson Ether Synthesis of 1-Allyloxy-2-propanol.

BetaBlockerSynthesis cluster_1 Pharmaceutical Application AOP 1-Allyloxy-2-propanol MCPBA m-CPBA, DCM AGE Allyl Glycidyl Ether MCPBA->AGE Epoxidation Amine Isopropylamine, EtOH BB Beta-Blocker Analog Amine->BB Ring-Opening

Sources

The Versatile Syntheses of Functional Polyethers: A Guide to Leveraging Allyloxy Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functional polyethers are a cornerstone of advanced materials science, particularly in the realms of drug delivery, tissue engineering, and specialty coatings. Their utility is largely dictated by the pendant functional groups appended to the polymer backbone, which allow for subsequent chemical modification and tuning of material properties. This application note provides a detailed guide for researchers on the synthesis of functional polymers using monomers structurally analogous to allyloxy propanol, with a primary focus on allyl glycidyl ether (AGE) as a representative and highly versatile precursor. We will explore the nuances of anionic ring-opening polymerization (AROP) as a controlled synthesis technique to produce well-defined poly(allyl glycidyl ether) (PAGE). Furthermore, we will provide a comprehensive protocol for the post-polymerization modification of the resulting polymer via thiol-ene "click" chemistry, a highly efficient and orthogonal reaction. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Advantage of the Allyl and Hydroxyl Moieties

Allyloxy propanol and its structural analog, allyl glycidyl ether (AGE), are multifunctional monomers of significant interest.[1] Their value lies in the presence of two key functional groups:

  • The Allyl Group (-CH₂-CH=CH₂): This unsaturated moiety serves as a versatile handle for post-polymerization modification. It is amenable to a variety of high-efficiency "click" chemistry reactions, most notably radical-mediated thiol-ene coupling.[2] This allows for the covalent attachment of a wide array of molecules, from small drug compounds to large biomolecules, onto the polymer backbone after the main chain has been formed.

  • The Hydroxyl Group (or its epoxide precursor in AGE): The hydroxyl group imparts hydrophilicity and provides sites for further chemical reactions. In the case of AGE, the epoxide ring is the reactive site for ring-opening polymerization, which forms the polyether backbone. This method offers excellent control over the polymer's molecular weight and dispersity.[3]

The combination of a polymerizable group (the epoxide) and a modifiable pendant group (the allyl) in a single monomer allows for the creation of a versatile polymer platform. A single, well-characterized batch of the parent polymer can be diversified into a library of functional materials with tailored properties, a key strategy in modern materials development.[1]

Polymerization Strategy: Controlled Anionic Ring-Opening Polymerization (AROP)

To synthesize well-defined polymers with predictable molecular weights and low dispersity, a controlled or "living" polymerization technique is essential. While allyl-containing monomers can be polymerized through various methods, including free-radical polymerization, these approaches are often plagued by degradative chain transfer, leading to oligomeric products.[4] Cationic ring-opening polymerization of AGE has also been shown to produce low molecular weight polymers.[1]

For these reasons, anionic ring-opening polymerization (AROP) stands out as the superior method for producing high molecular weight, well-defined poly(allyl glycidyl ether) (PAGE).[1][3] This technique allows for the sequential addition of monomer units to a growing polymer chain with minimal termination or chain transfer events.

Causality of Experimental Design in AROP

The success of AROP hinges on several critical experimental choices:

  • Initiator Selection: A strong, non-nucleophilic base is required to deprotonate an alcohol to generate the initiating alkoxide species. However, common methods using alkali metal hydrides or hydroxides can introduce protic impurities (e.g., water) that interfere with the anionic polymerization. A more elegant and controlled approach is the use of a radical-anion initiator like potassium naphthalenide .[3] This initiator reacts cleanly with an alcohol (e.g., benzyl alcohol) to form the potassium alkoxide initiator. The byproducts, naphthalene and dihydronaphthalene, are non-interfering, ensuring a clean initiation step.[3]

  • Reaction Temperature: Temperature plays a critical role in controlling side reactions. High temperatures (>100 °C) can lead to the isomerization of the pendant allyl groups to cis-prop-1-enyl ether groups.[3] These isomerized groups are not suitable for subsequent thiol-ene reactions and represent a loss of functionality. Therefore, conducting the polymerization at lower temperatures (e.g., 30-40 °C) is crucial to preserve the integrity of the allyl pendant groups.[3]

  • Solvent and Atmosphere: Anionic polymerizations are highly sensitive to protic impurities and oxygen. Therefore, all reagents and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Tetrahydrofuran (THF) is a common solvent for AROP as it effectively solvates the ions involved in the polymerization.[5]

The logical flow of the AROP synthesis is depicted in the workflow diagram below.

AROP_Workflow cluster_prep Preparation Phase cluster_initiation Initiation Phase cluster_poly Polymerization Phase cluster_termination Termination & Purification Prep Rigorous Drying of Glassware, Solvent (THF), and Monomer (AGE) Initiator_Prep Prepare Potassium Naphthalenide Initiator in dry THF under Argon Prep->Initiator_Prep Alcohol_Add Add Initiating Alcohol (e.g., Benzyl Alcohol) to form Alkoxide Initiator_Prep->Alcohol_Add Monomer_Add Slowly Add Purified AGE Monomer to Initiator Solution at 30-40°C Alcohol_Add->Monomer_Add Polymerize Allow Polymerization to Proceed for 20-48 hours under Argon Monomer_Add->Polymerize Terminate Terminate Reaction with Acidified Methanol Polymerize->Terminate Purify Precipitate Polymer in Cold Methanol/Hexane Terminate->Purify Dry Dry Final Polymer (PAGE) under Vacuum Purify->Dry

Figure 1: Experimental workflow for the synthesis of poly(allyl glycidyl ether) (PAGE) via Anionic Ring-Opening Polymerization (AROP).

Experimental Protocols

Protocol 1: Synthesis of Poly(allyl glycidyl ether) (PAGE) via AROP

This protocol is adapted from methodologies demonstrated to yield well-defined PAGE.[1][3]

Materials:

  • Allyl glycidyl ether (AGE), >99% (distilled from CaH₂)

  • Benzyl alcohol, anhydrous, >99.8%

  • Naphthalene, >99%

  • Potassium metal, >98%

  • Tetrahydrofuran (THF), anhydrous, >99.9%, inhibitor-free

  • Methanol, anhydrous

  • Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks with magnetic stir bars

  • Syringes and cannulas

  • Rotary evaporator

Procedure:

  • Initiator Preparation (Potassium Naphthalenide):

    • Under a positive pressure of argon, add freshly cut potassium metal (e.g., 0.2 g, 5.1 mmol) and naphthalene (e.g., 0.78 g, 6.1 mmol) to a Schlenk flask containing 50 mL of anhydrous THF.

    • Stir the mixture at room temperature. The solution will develop a deep green color over 2-3 hours, indicating the formation of the potassium naphthalenide radical anion.

  • Alkoxide Formation:

    • In a separate flame-dried Schlenk flask under argon, add a calculated amount of benzyl alcohol initiator via syringe. The amount determines the final polymer molecular weight (Mn = [Monomer]/[Initiator] * MW_monomer). For a target Mn of 10,000 g/mol with 10 g of AGE (87.6 mmol), you would need 0.876 mmol of benzyl alcohol (approx. 95 mg or 91 µL).

    • Slowly cannulate the green potassium naphthalenide solution into the flask containing benzyl alcohol until the green color just persists. This indicates complete deprotonation to form the potassium benzyloxide initiator.

  • Polymerization:

    • Slowly add the purified allyl glycidyl ether (AGE) monomer to the initiator solution via syringe or cannula.

    • Maintain the reaction temperature at 30-40 °C using a water bath.

    • Allow the polymerization to proceed with stirring under argon for 20-48 hours. For higher molecular weights, longer reaction times may be necessary.[3]

  • Termination and Purification:

    • Terminate the polymerization by adding a small amount (1-2 mL) of acidified methanol.

    • Concentrate the resulting polymer solution using a rotary evaporator.

    • Re-dissolve the viscous polymer in a minimal amount of THF and precipitate it by adding the solution dropwise into a large volume of cold methanol or a hexane/ether mixture.[1]

    • Repeat the dissolution-precipitation step twice more to ensure the removal of unreacted monomer and initiator byproducts.

    • Dry the final purified poly(allyl glycidyl ether) under high vacuum to a constant weight.

Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Reaction

This protocol describes the functionalization of the pendant allyl groups on the PAGE backbone with a thiol-containing molecule, using a photoinitiator.[2]

Materials:

  • Poly(allyl glycidyl ether) (PAGE) from Protocol 1

  • Thiol-containing molecule (e.g., 1-thioglycerol, mercaptoethanol, or a peptide with a cysteine residue)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Dichloromethane (DCM) or THF, anhydrous

Equipment:

  • UV lamp (e.g., 365 nm)

  • Quartz reaction vessel or vial

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve the PAGE polymer in anhydrous DCM or THF in a quartz vessel.

    • Add the thiol-containing molecule. A molar excess (e.g., 1.5 to 3 equivalents per allyl group) is recommended to ensure complete conversion of the double bonds.[6]

    • Add the photoinitiator (e.g., 0.05 equivalents relative to the thiol).

    • Seal the vessel and purge with argon for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

  • Photochemical Reaction:

    • Place the reaction vessel under a UV lamp (365 nm) with vigorous stirring.

    • Irradiate the solution for a period of 1 to 12 hours. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the vinyl proton signals of the allyl group.[2]

  • Purification:

    • After the reaction is complete (as determined by NMR), concentrate the solution.

    • Purify the functionalized polymer by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), similar to the purification in Protocol 1.

    • Dry the final product under vacuum.

The thiol-ene modification workflow is a straightforward and highly efficient process.

ThiolEne_Workflow cluster_setup Reaction Setup cluster_reaction UV Irradiation cluster_purify Purification Dissolve Dissolve PAGE Polymer in Anhydrous Solvent Add_Thiol Add Thiol Compound (1.5-3 eq.) Dissolve->Add_Thiol Add_PI Add Photoinitiator (0.05 eq.) Add_Thiol->Add_PI Purge Purge with Argon to Remove Oxygen Add_PI->Purge Irradiate Irradiate with UV Light (365 nm) with Stirring (1-12 h) Purge->Irradiate Precipitate Precipitate into Non-Solvent Irradiate->Precipitate Dry Dry Functionalized Polymer under Vacuum Precipitate->Dry

Sources

Application Notes & Protocols: The Role of Allyloxy Propanol as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Polymer Potential with Allyloxy Propanol

In the pursuit of advanced materials with tailored properties, the strategic formation of three-dimensional polymer networks through crosslinking is a cornerstone of polymer science. Crosslinking transforms thermoplastic precursors into robust thermosets, enhancing mechanical strength, thermal stability, and chemical resistance. Allyloxy propanol (also known as propoxylated allyl alcohol) emerges as a uniquely versatile crosslinking agent due to its bifunctional nature. It possesses both a reactive allyl group (C=C) for polymerization and a primary hydroxyl group (-OH) that can participate in a separate class of reactions or serve as a site for further functionalization.[1]

This dual functionality allows for a sophisticated, multi-modal approach to polymer design. The allyl group can readily participate in free-radical polymerization to form the crosslinked network, while the hydroxyl group can be used to form polyesters, polyurethanes, and other polymer types, integrating the crosslinking capability directly into the polymer backbone.[1][2] This guide provides an in-depth exploration of Allyloxy propanol's mechanism of action, detailed protocols for its application, and methods for characterizing the resulting high-performance materials.

Physicochemical Properties of Allyloxy Propanol

A thorough understanding of the reagent's properties is fundamental to its effective application.

PropertyValueSource
Chemical Formula C₆H₁₂O₂[]
Molecular Weight 116.16 g/mol [][4]
Appearance Colorless Liquid[5]
Boiling Point Data varies by isomer; approx. 159-185 °C[6][7]
Key Functional Groups 1x Allyl (C=C), 1x Hydroxyl (-OH)[1]
CAS Number 9042-19-7 (propoxylated allyl alcohol)[1]
Topological Polar Surface Area 29.5 Ų[4][7]

The Mechanism of Crosslinking: A Dual-Action Approach

The efficacy of Allyloxy propanol as a crosslinking agent stems from the distinct reactivity of its two functional groups.

  • The Allyl Group: The terminal double bond of the allyl group is the primary site for crosslinking. This reaction typically proceeds via a free-radical mechanism, initiated by thermal or photochemical energy. An initiator (e.g., a peroxide) decomposes to form free radicals, which then attack the double bond of the allyl group, propagating a chain reaction that connects multiple polymer backbones into a stable, three-dimensional network.[1][8] This process is particularly effective for creating thermoset resins.[2]

  • The Hydroxyl Group: The primary hydroxyl group provides a secondary route for polymer modification and integration. It can react with functional groups like carboxylic acids and anhydrides to form polyester linkages, or with isocyanates to form polyurethanes.[1][2] This allows Allyloxy propanol to be incorporated as a pendant group on a pre-formed polymer, with the allyl group remaining available for a subsequent crosslinking step. This two-stage approach offers exceptional control over the final network architecture and properties.

G cluster_reactants Reactants cluster_process Process cluster_product Product P1 Polymer Chain A AOP Allyloxy Propanol (Crosslinker) P1->AOP P2 Polymer Chain B P2->AOP Network Crosslinked Polymer Network (Thermoset) AOP->Network Forms 3D Network I Initiator (e.g., Peroxide) Heat Heat / UV I->Heat Decomposition Heat->AOP G cluster_prep Preparation & Curing cluster_char Characterization start Prepare Polymer/ Crosslinker Solution cast Cast Film / Fill Mold start->cast dry Solvent Evaporation (if applicable) cast->dry cure Cure in Oven (Thermal Crosslinking) dry->cure end_cure Cooled, Crosslinked Polymer Sample cure->end_cure ftir FTIR Spectroscopy end_cure->ftir Verify Reaction gel Gel Content (Soxhlet Extraction) end_cure->gel Quantify Crosslinking thermal Thermal Analysis (DSC/TGA) end_cure->thermal Assess Stability mech Mechanical Testing end_cure->mech Measure Performance

Caption: General experimental workflow for crosslinking and characterization.

Characterization of Crosslinked Polymers

Verifying the success and extent of the crosslinking reaction is a critical step. The following techniques are recommended.

TechniquePurposeExpected Result for Successful Crosslinking
FTIR Spectroscopy To monitor the consumption of reactive groups.Significant decrease or disappearance of the C=C stretching vibration band of the allyl group, typically found around 1645 cm⁻¹. [9]
Soxhlet Extraction To determine the gel content (the insoluble fraction of the polymer).High gel content (>90%). The non-crosslinked polymer is soluble, while the crosslinked network is insoluble. [10]
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg).An increase in Tg compared to the uncrosslinked polymer, indicating reduced chain mobility due to the network structure.
Thermogravimetric Analysis (TGA) To assess thermal stability.Increased decomposition temperature, indicating a more stable material at higher temperatures.
Mechanical Testing (e.g., Tensile Test) To quantify changes in mechanical properties.Increased tensile strength, modulus, and hardness. [11]Reduced elongation at break.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Hazards: Allyloxy propanol is a combustible liquid and can cause skin and serious eye irritation. [4][12]It may also cause respiratory irritation. [4]* Handling: Always work in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [12][13]* Storage: Keep the container tightly closed and store it away from heat, sparks, and open flames. [13]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Allyloxy propanol stands out as a highly effective and versatile crosslinking agent. Its dual-functional nature—a polymerizable allyl group and a reactive hydroxyl group—provides formulators with a powerful tool for creating sophisticated polymer networks. By enabling both free-radical crosslinking and integration into polymer backbones via condensation reactions, it allows for precise control over the final material properties. The protocols and characterization methods outlined in this guide offer a comprehensive framework for researchers and scientists to harness the full potential of Allyloxy propanol in the development of high-performance thermoset materials for coatings, adhesives, electronics, and other advanced applications.

References

  • Source: Google Patents (US5451652A)
  • Title: Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers Source: Molecules (Journal) URL: [Link]

  • Title: Significance of Polymers with “Allyl” Functionality in Biomedicine Source: Polymers (Journal) URL: [Link]

  • Title: 3-(2-Propen-1-yloxy)-1-propanol Source: PubChem URL: [Link]

  • Title: Safety Data Sheet: 3-(allyloxy)propane-1,2-diol Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: Characteristics of Crosslinking Polymers Play Major Roles in Improving the Stability and Catalytic Properties of Immobilized Thermomyces lanuginosus Lipase Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications Source: RSC Applied Polymers URL: [Link]

  • Title: Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Chemical Properties of 3-Allyloxy-1,2 propanediol (CAS 123-34-2) Source: Cheméo URL: [Link]

  • Title: (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS Source: ResearchGate URL: [Link]

  • Title: Synthesis of acrylic and allylic bifunctional cross-linking monomers derived from PET waste Source: IOP Conference Series: Materials Science and Engineering URL: [Link]

  • Title: Allyl Monomers and Polymers Source: ResearchGate URL: [Link]

  • Title: Cross-Linked Polymer Synthesis Source: ResearchGate URL: [Link]

  • Title: Polymer Applications of Allyl Alcohol Source: Gantrade URL: [Link]

  • Title: Synthesis and Characterization of Crosslinked Polymers from Cottonseed Oil Source: ChemRxiv URL: [Link]

  • Title: Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks Source: Polymers (Journal) URL: [Link]

  • Title: Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer Source: Fraunhofer-Publica URL: [Link]

  • Title: Thermoresponsive polymers in non-aqueous solutions Source: RSC Publishing URL: [Link]

  • Title: Synthesis of hypercrosslinked polymers using coconut oil as a renewable, bio-based solvent Source: RSC Publishing URL: [Link]

  • Title: Propylene glycol, allyl ether Source: PubChem URL: [Link]

Sources

Allyloxy Propanol: A Versatile Polar Protic Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Unveiling the Potential of a Bifunctional Solvent

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, influencing rates, selectivity, and equilibria. While traditional solvents have their established roles, the pursuit of novel reactivity and more sustainable chemical processes has spurred interest in functionalized solvents. Allyloxy propanol, a molecule possessing both a nucleophilic hydroxyl group and a reactive allyl moiety, presents itself as a compelling candidate in this domain. Classified as a polar protic solvent due to the presence of a hydroxyl group capable of hydrogen bonding, it offers a unique combination of properties that can be strategically exploited in a variety of organic transformations.[1]

This application note serves as a technical guide for researchers, scientists, and drug development professionals on the utilization of allyloxy propanol as a solvent in organic reactions. We will delve into its physicochemical properties, explore its mechanistic implications in key reaction classes, and provide detailed, actionable protocols for its application.

Physicochemical Properties and Solvent Characteristics

Allyloxy propanol is a colorless liquid with good solubility for a range of organic compounds, a characteristic attributable to its glycol ether nature.[2] Its bifunctionality—an ether linkage and a hydroxyl group—imparts a unique polarity profile.

Table 1: Physicochemical Properties of Allyloxy Propanol

PropertyValueReference
Molecular Formula C₆H₁₂O₂[3]
Molecular Weight 116.16 g/mol [3]
Boiling Point Not specified
Density Not specified
Solvent Classification Polar Protic[1][4][5]

The presence of the hydroxyl group allows allyloxy propanol to act as a hydrogen bond donor, a key characteristic of polar protic solvents.[4] This has significant implications for its role in reactions involving charged intermediates or transition states.

Applications in Organic Synthesis: Mechanistic Considerations and Protocols

The dual functionality of allyloxy propanol opens up possibilities for its use in a variety of reaction types. Its polar protic nature makes it particularly interesting for reactions that are sensitive to solvent effects, such as nucleophilic substitutions and certain cross-coupling reactions.

Nucleophilic Substitution Reactions: Navigating SN1 and SN2 Pathways

The polarity and protic nature of the solvent play a crucial role in determining the pathway of nucleophilic substitution reactions.[6]

SN1 reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this intermediate.[7] Polar protic solvents, like allyloxy propanol, are well-suited to facilitate SN1 reactions for several reasons:

  • Stabilization of the Leaving Group: The hydroxyl group of allyloxy propanol can hydrogen bond with the leaving group, stabilizing it as it departs and lowering the activation energy of the first step.[6]

  • Solvation of the Carbocation Intermediate: The polar nature of the solvent effectively solvates and stabilizes the carbocation intermediate, further promoting the reaction.[6]

Protocol 1: SN1 Solvolysis of tert-Butyl Chloride

This protocol describes the use of allyloxy propanol as both the solvent and the nucleophile in a solvolysis reaction.

Reaction Scheme:

(CH₃)₃CCl + CH₂=CHCH₂OCH₂CH(OH)CH₃ → (CH₃)₃COCH₂CH(OCH₂CH=CH₂)CH₃ + HCl

Materials:

  • tert-Butyl chloride

  • Allyloxy propanol (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl chloride (1.0 eq) in an excess of anhydrous allyloxy propanol (e.g., 10-20 volumes).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing a 5% aqueous solution of sodium bicarbonate to neutralize the HCl formed.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Excess Allyloxy Propanol: Using allyloxy propanol in excess ensures that it acts as both the solvent and the nucleophile, driving the reaction to completion.

  • Room Temperature: SN1 reactions are often favored at or near room temperature, as higher temperatures can promote competing elimination reactions.

  • Sodium Bicarbonate Wash: This step is crucial to remove the acidic byproduct (HCl), which could otherwise lead to side reactions or degradation of the product.

Diagram 1: SN1 Reaction Workflow

SN1_Workflow A 1. Dissolve t-Butyl Chloride in Allyloxy Propanol B 2. Stir at Room Temperature A->B Reaction C 3. Quench with NaHCO3 (aq) B->C Work-up D 4. Extract with Organic Solvent C->D E 5. Dry and Concentrate D->E F 6. Purify Product E->F

Caption: Workflow for a typical SN1 solvolysis reaction.

SN2 reactions are concerted, one-step processes where the nucleophile attacks the substrate at the same time as the leaving group departs.[8][9] These reactions are generally favored by polar aprotic solvents, which can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[4][6]

While polar protic solvents like allyloxy propanol can solvate and deactivate the nucleophile through hydrogen bonding, making them generally less ideal for SN2 reactions, they can still be used, particularly with very strong nucleophiles or at elevated temperatures.[6] The hydroxyl group of allyloxy propanol could potentially participate in the reaction, so careful consideration of the nucleophile and substrate is necessary.

Protocol 2: SN2 Reaction - Williamson Ether Synthesis

This protocol outlines a Williamson ether synthesis, a classic SN2 reaction, using allyloxy propanol as the solvent.[10][11][12]

Reaction Scheme:

R-OH + NaH → R-O⁻Na⁺ R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Materials:

  • An alcohol (e.g., benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • An alkyl halide (e.g., ethyl bromide)

  • Allyloxy propanol (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 eq) in anhydrous allyloxy propanol. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Follow steps 4-6 from Protocol 1.

Causality of Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen, so an inert atmosphere is essential for safety and to prevent quenching of the reagent.

  • Portion-wise Addition of NaH: The reaction of NaH with the alcohol is exothermic and produces hydrogen gas. Slow, portion-wise addition at 0 °C helps to control the reaction rate and temperature.

  • Use of a Primary Alkyl Halide: SN2 reactions are most efficient with primary alkyl halides due to minimal steric hindrance.[8]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[6][13][14] The solvent in these reactions plays a crucial role in dissolving the reagents and influencing the stability and reactivity of the catalytic species.[15][16] While a wide range of solvents can be used, the polarity of the solvent can be a key factor.[15]

The polar nature of allyloxy propanol could be advantageous in Suzuki-Miyaura couplings, particularly in promoting the dissolution of the boronic acid and the base.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Halide and a Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using allyloxy propanol as a component of the solvent system.

Reaction Scheme:

Ar-X + PhB(OH)₂ --[Pd catalyst, Base]--> Ar-Ph

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Allyloxy propanol

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed mixture of allyloxy propanol and water (e.g., 3:1 to 5:1 ratio).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere and Degassed Solvents: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere and degassed solvents are crucial to prevent catalyst deactivation.

  • Aqueous Base: The presence of water is often necessary to facilitate the transmetalation step in the catalytic cycle.[17]

  • Elevated Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (ArB(OH)2, Base) PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Safety and Handling

As a functionalized ether, allyloxy propanol should be handled with appropriate care in a laboratory setting.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile gloves for splash protection).[21]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Allyloxy propanol emerges as a promising polar protic solvent with the potential to offer unique advantages in various organic reactions. Its ability to engage in hydrogen bonding can be harnessed to stabilize intermediates and transition states in reactions like SN1 solvolysis. While its protic nature may be a consideration for SN2 reactions, it can still serve as a suitable medium under the right conditions. Furthermore, its polar character suggests its utility in palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a starting point for exploring the full potential of allyloxy propanol as a versatile and valuable solvent in the modern organic synthesis laboratory. Further research into its specific solvent parameters and broader applicability is encouraged.

References

  • The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. Retrieved from [Link]

  • Glycol Ethers. Ataman Kimya. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]

  • Ethers. (2024, July 22). Health & Safety | Health and Safety Department. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR. (2023, June 29). PMC - NIH. Retrieved from [Link]

  • Can someone give me a quick rundown on how a solvolysis reaction complicated the SN1 reaction? (2017, December 12). r/chemhelp - Reddit. Retrieved from [Link]

  • SN2 reaction. Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Retrieved from [Link]

  • Organic Chem Review: Classifying Polar Solvents as Protic or Aprotic | Kaplan MCAT Prep. (2019, September 28). YouTube. Retrieved from [Link]

  • Glycol Ethers. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]

  • Laboratory Safety Guideline - Diethyl Ether | PDF. Scribd. Retrieved from [Link]

  • 3-(2-Propen-1-yloxy)-1-propanol | C6H12O2 | CID 165762. PubChem. Retrieved from [Link]

  • Glycol Ethers. Technical Products Inc of Ohio. Retrieved from [Link]

  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry | Video Summary and Q&A. (2016, December 27). Glasp. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. Retrieved from [Link]

  • Diethyl Ether - Environment, Health & Safety. University of Washington. Retrieved from [Link]

  • Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. (2021, February 8). YouTube. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. (2017, November 27). Organic Letters - ACS Publications. Retrieved from [Link]

  • Classification of Solvents. Substech. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). NIH. Retrieved from [Link]

  • Ethers - Handling and control of exposure. (2010, July 19). University of Edinburgh. Retrieved from [Link]

  • Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

  • The SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • SN1 solvolysis reactions. (2019, July 19). YouTube. Retrieved from [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

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Application Notes and Protocols: Allyloxy Propanol as a Versatile Precursor for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Duality of Allyloxy Propanol

Allyloxy propanol is a bifunctional organic molecule that serves as a highly versatile building block in the synthesis of a wide array of specialty chemicals.[1] Classified as a glycol ether, its structure is distinguished by the presence of both a reactive allyl group (CH₂=CH-CH₂-) and a nucleophilic hydroxyl group (-OH).[1] This dual functionality is the cornerstone of its utility, enabling it to participate in a diverse range of chemical transformations, from polymerization to epoxidation, making it a valuable precursor in fields such as materials science, polymer chemistry, and pharmaceutical development.[1]

The molecule typically exists as one of two isomers, 1-allyloxy-2-propanol or 2-allyloxy-1-propanol, with early synthetic routes often involving the etherification of propylene glycol with an allyl halide.[1] Modern synthetic strategies, however, are increasingly focused on greener and more efficient methods, such as phase-transfer catalysis and solvent-free conditions, to improve yields and minimize environmental impact.[2]

This guide provides an in-depth exploration of allyloxy propanol's reactivity and showcases its application in the synthesis of high-value specialty chemicals, complete with detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties of Allyloxy Propanol Isomers

A clear understanding of the fundamental properties of allyloxy propanol is essential for its effective use in synthesis. The following table summarizes key data for its common isomers.

Property1-Allyloxy-2-propanol3-(prop-2-en-1-yloxy)propan-1-olReference
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol 116.16 g/mol [1][3]
IUPAC Name 1-(prop-2-en-1-yloxy)propan-2-ol3-(prop-2-en-1-yloxy)propan-1-ol[3][]
CAS Number 9042-19-7 (generic)6180-67-2[1][3]
Boiling Point Not specified96-98 °C (related to allyl alcohol)
Topological Polar Surface Area 29.5 Ų29.5 Ų[3]
Hydrogen Bond Donor Count 11[3]
Hydrogen Bond Acceptor Count 22[3]

Application I: Synthesis of Allyl Glycidyl Ether via Epoxidation

The conversion of the allyl group in allyloxy propanol to an epoxide ring yields allyl glycidyl ether (AGE), a crucial intermediate. AGE is widely used as a reactive diluent for epoxy resins, a modifier for elastomers and adhesives, and a building block for more complex molecules, including surfactants and pharmaceutical analogues.[5][6] The epoxidation reaction leverages the reactivity of the double bond while preserving the ether linkage and the rest of the carbon backbone.

Causality Behind Experimental Choices

The selection of an epoxidation method is critical. While peroxy acids like m-CPBA are effective, metal-catalyzed systems using hydroperoxides (e.g., tert-butyl hydroperoxide, TBHP) offer a different pathway that can be highly selective.[7][8] Titanium-based catalysts, for instance, are known to coordinate with the allylic alcohol, directing the oxidant to the same face of the double bond and enhancing stereoselectivity.[8] For industrial-scale synthesis, processes involving catalysts like titanium silicalite-1 (TS-1) with hydrogen peroxide are explored as environmentally benign routes.[9]

The following protocol is based on a common two-step synthesis pathway that first forms an intermediate chlorohydrin, which is then cyclized to the epoxide under basic conditions. This method is robust and widely documented for glycidyl ether synthesis.[10][11]

Experimental Workflow: Synthesis of Allyl Glycidyl Ether

G cluster_0 Step 1: Chlorohydrin Formation cluster_1 Step 2: Epoxide Ring Closure A Allyloxy Propanol + Epichlorohydrin B Add Ternary Composite Catalyst (e.g., BF3-etherate based) A->B C Heat to 75-95°C Maintain temperature B->C D Isolate Intermediate: 1-allyloxy-3-chloro-2-propanol C->D E Cool Intermediate to 30-50°C D->E Transfer Intermediate F Slowly add NaOH solution E->F G Stir for 0.5 - 1.5 hours F->G H Workup: Phase separation, distillation G->H I Final Product: Allyl Glycidyl Ether H->I

Caption: Workflow for the two-step synthesis of Allyl Glycidyl Ether.

Protocol: Synthesis of Allyl Glycidyl Ether

Materials:

  • Allyloxy propanol

  • Epichlorohydrin

  • Ternary composite catalyst (e.g., Boron trifluoride etherate with tin chlorides)[10]

  • Sodium hydroxide (NaOH), aqueous solution

  • Anhydrous magnesium sulfate

  • Appropriate reaction vessel with stirring, heating, and distillation capabilities

Procedure:

  • Ring-Opening Reaction:

    • Charge the reactor with an excess of allyloxy propanol (molar ratio of allyloxy propanol to epichlorohydrin is typically 2:1 to 4:1).[10]

    • Add the ternary composite catalyst (e.g., 0.5-1.0 g per mole of epichlorohydrin).[10]

    • Stir the mixture and heat to 75-95°C.[10]

    • Slowly add epichlorohydrin to the reactor, maintaining the reaction temperature.

    • After the addition is complete, maintain the temperature and continue stirring for 0.5 to 1.5 hours to ensure complete reaction.[10]

  • Intermediate Isolation:

    • Distill the reaction mixture under reduced pressure to recover the unreacted excess allyloxy propanol.

    • The remaining product is the intermediate, 1-allyloxy-3-chloro-2-propanol.

  • Ring-Closure Reaction:

    • Cool the intermediate product to 30-50°C.[10]

    • Slowly add an aqueous solution of sodium hydroxide (molar ratio of NaOH to initial epichlorohydrin is approx. 1:1 to 1.1:1).[10]

    • Maintain stirring and temperature for an additional 0.5 to 1.5 hours.[10]

  • Purification:

    • Allow the mixture to stand and separate into layers.

    • Remove the aqueous layer. The organic layer is the crude allyl glycidyl ether.

    • Wash the organic layer with water, dry with anhydrous magnesium sulfate, and filter.

    • Purify the crude product by vacuum distillation to obtain high-purity allyl glycidyl ether (expected purity >99%).[10]

Application II: Synthesis of Functional Polymers

The allyl group of allyloxy propanol is a reactive handle for polymerization, enabling the creation of polymers with tailored properties.[1] These polymers are finding increasing use in biomedical applications such as drug delivery and tissue engineering.[12][13] A key advantage is the ability to perform post-polymerization modifications, such as thiol-ene "click" chemistry, to attach a wide variety of functional molecules.[1]

Causality Behind Experimental Choices

Free-radical polymerization is a common and robust method for polymerizing allyl monomers.[14] The choice of initiator (e.g., AIBN, di-tert-butylperoxide) and temperature is crucial for controlling the polymerization rate and the molecular weight of the resulting polymer.[14] Traditional methods often suffer from low conversion rates; however, improved processes involve the gradual addition of the initiator to maintain a steady concentration of radicals, which can significantly increase monomer conversion.[14][15]

Experimental Workflow: Polymerization and Functionalization

G cluster_0 Polymerization cluster_1 Post-Polymerization Functionalization (Thiol-Ene Click) A Charge reactor with Allyloxy Propanol monomer B Heat to 135-165°C A->B C Continuously add free-radical initiator (e.g., di-tert-butylperoxide) over several hours B->C D Strip unreacted monomer under vacuum C->D E Obtain Poly(allyloxy propanol) D->E F Dissolve polymer in suitable solvent E->F Functionalization Step G Add thiol-containing molecule (R-SH) and photoinitiator F->G H Expose to UV light G->H I Purify to obtain functionalized polymer H->I

Caption: Workflow for free-radical polymerization and subsequent functionalization.

Protocol: Free-Radical Polymerization of Allyloxy Propanol

Materials:

  • Allyloxy propanol (monomer)

  • Di-tert-butylperoxide (free-radical initiator)[14]

  • Reaction vessel equipped with a stirrer, heater, and addition funnel

Procedure:

  • Reactor Setup:

    • Charge the reaction vessel with the allyloxy propanol monomer.

    • Begin stirring and heat the monomer to the reaction temperature, typically between 135°C and 165°C.[14]

  • Initiator Addition:

    • Prepare a solution of the di-tert-butylperoxide initiator.

    • Once the monomer reaches the target temperature, begin the continuous or intermittent addition of the initiator over a period of 4-6 hours. This controlled addition is key to achieving higher conversion.[14]

  • Reaction Completion:

    • After the initiator addition is complete, continue heating and stirring for an additional 30-60 minutes to ensure maximum monomer conversion.[14]

  • Purification:

    • Cool the reactor.

    • The resulting viscous product is a mixture of the polymer and unreacted monomer.

    • Remove the unreacted monomer by vacuum stripping at elevated temperature (e.g., up to 160°C) to yield the final poly(allyloxy propanol).[14]

Application III: Synthesis of Bio-Based Materials

Allyloxy propanol and its derivatives are valuable in creating sustainable materials.[1] For example, introducing an allyloxy alkyl group into monomers can regulate the carbon chain length, which in turn modifies the properties of the final polymeric materials.[2] Furthermore, the hydroxyl group allows for the synthesis of well-established materials like polyurethanes.[2] This is particularly relevant in producing biodegradable and biocompatible urethane materials for biomedical applications or food packaging.[2]

Causality Behind Experimental Choices

The synthesis of specialty chemicals like aryloxy propanol amino acid derivatives from allyloxy propanol opens pathways to new therapeutic agents.[16] For instance, some of these derivatives have shown promising cardiovascular effects, acting as beta-adrenergic blockers.[16] The synthetic strategy typically involves converting the allyl group to a reactive epoxide, which is then opened by an appropriate amine (such as an amino acid ester) to build the final molecule. This approach is modular and allows for the creation of a library of compounds for screening.

Experimental Workflow: Aryloxy Propanol Amino Acid Derivatives

G A Allyloxy Propanol B Epoxidation (e.g., with m-CPBA) A->B C Allyl Glycidyl Ether Intermediate B->C D Reaction with Phenol Derivative C->D E Aryloxy Glycidyl Ether D->E F Ring Opening with Amino Acid Ester E->F G Ester Hydrolysis (if necessary) F->G H Final Product: Aryloxy Propanol Amino Acid Derivative G->H

Caption: Synthetic pathway for aryloxy propanol amino acid derivatives.

Protocol: General Synthesis of an Aryloxy Propanol Amino Acid Derivative

Materials:

  • Allyloxy propanol

  • m-Chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agent

  • A selected phenol derivative (e.g., 4-hydroxyphenol)

  • A selected amino acid ester (e.g., Glycine methyl ester)

  • Base (e.g., sodium hydride or potassium carbonate)

  • Appropriate solvents (e.g., Dichloromethane, DMF, Methanol)

  • Lithium hydroxide (for hydrolysis)

Procedure:

  • Epoxidation:

    • Synthesize allyl glycidyl ether from allyloxy propanol as described in Application I.

  • Phenol Ether Formation:

    • In a suitable solvent, react the phenol derivative with a base to form the corresponding phenoxide.

    • Add the previously synthesized allyl glycidyl ether to the phenoxide solution and stir, possibly with heating, to form the aryloxy glycidyl ether intermediate.

  • Amine Addition (Ring Opening):

    • Dissolve the aryloxy glycidyl ether intermediate in a polar solvent.

    • Add the selected amino acid ester. The reaction may proceed at room temperature or require gentle heating.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification and Hydrolysis:

    • Purify the resulting amino acid ester derivative using column chromatography.

    • If the free acid is desired, dissolve the purified ester in a solvent mixture like THF/water and add lithium hydroxide to hydrolyze the ester.

    • Acidify the reaction mixture to protonate the carboxylate and the amino group, and then purify the final product, for example, by recrystallization or chromatography.

Safety and Handling

Allyloxy propanol is a combustible liquid and can cause skin, eye, and respiratory irritation.[3] Its derivatives can also be hazardous. For example, the intermediate 1-allyloxy-3-chloro-2-propanol is harmful if swallowed, causes serious eye damage, and skin and respiratory irritation.[17]

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.[3]

  • Avoid breathing vapors or mists.[3]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. [Link]

  • Process for production of allyl alcohol.
  • 3-(2-Propen-1-yloxy)-1-propanol | C6H12O2. PubChem. [Link]

  • Synthetic pathway for new analogues of aryloxy propanol amino acid derivatives. ResearchGate. [Link]

  • Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. ResearchGate. [Link]

  • Polymers from propoxylated allyl alcohol.
  • Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. ACS Omega. [Link]

  • Method for synthesizing allyl glycidyl ether.
  • Epoxidation process for aryl allyl ethers.
  • Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. [Link]

  • Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. ResearchGate. [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH. [Link]

  • Epoxidation of allyl alcohol to glycidol over TPAOH-treated titanium silicalite-1 extrudates. ResearchGate. [Link]

  • Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Growing Science. [Link]

  • 1-Allyloxy-3-chloro-2-propanol | C6H11ClO2. PubChem. [Link]

  • Preparation method of glycidol ether base allyl alcohol polyoxyethylene ether.
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. ResearchGate. [Link]

  • 2-PROPENOL. Ataman Kimya. [Link]

  • Epoxidation of allylic alcohols. Wikipedia. [Link]

  • Process for making allyl polymers and copolymers.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Allyloxy Propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of allyloxy propanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthesis of this versatile chemical intermediate. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in the principles of organic synthesis and field-proven insights.

Introduction to Allyloxy Propanol Synthesis

Allyloxy propanol, a bifunctional molecule featuring both a hydroxyl group and an allyl ether, is a valuable building block in polymer chemistry and organic synthesis. The most common and direct route to its synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide electrophile.[1]

In the context of allyloxy propanol synthesis, the typical starting materials are propylene glycol (propane-1,2-diol) and an allyl halide, most commonly allyl chloride. The reaction is carried out in the presence of a base to deprotonate one of the hydroxyl groups of propylene glycol, forming the more nucleophilic alkoxide.

This guide will delve into the critical parameters of this synthesis, explore common pitfalls that lead to diminished yields, and provide systematic, actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My allyloxy propanol synthesis has a very low yield. What are the most probable causes?

A low yield in a Williamson ether synthesis can often be traced back to a few critical factors. The most common culprits are:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can consume the strong base intended for deprotonating the propylene glycol and can also lead to the hydrolysis of allyl chloride, forming allyl alcohol as a byproduct.[3]

  • Inefficient Alkoxide Formation: The deprotonation of propylene glycol to form the alkoxide is a crucial first step. If the base used is not strong enough or has been deactivated, this equilibrium will not favor the alkoxide, leading to a slow or incomplete reaction.

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword in this synthesis. While higher temperatures can accelerate the desired SN2 reaction, they can also promote competing side reactions, most notably the E2 elimination of the alkyl halide.

  • Formation of Byproducts: Several side reactions can consume your starting materials and complicate purification, thereby reducing the isolated yield of the desired product.

  • Impure Reagents or Solvents: The purity of your starting materials and solvents is paramount. Impurities can introduce nucleophiles or electrophiles that lead to unintended side reactions.

Q2: What are the primary side reactions I should be aware of in this synthesis?

Understanding the potential side reactions is key to mitigating them. The main competing pathways are:

  • Di-allylation of Propylene Glycol: Since propylene glycol has two hydroxyl groups, there is a possibility of both being deprotonated and reacting with allyl chloride to form 1,2-bis(allyloxy)propane.

  • Hydrolysis of Allyl Chloride: As mentioned, any water present in the reaction can hydrolyze allyl chloride to allyl alcohol. This not only consumes the electrophile but also introduces a competing nucleophile (allyl alcohol) that can lead to the formation of diallyl ether.[3]

  • Formation of Diallyl Ether: If allyl alcohol is present (either as an impurity or formed in situ via hydrolysis), its corresponding alkoxide can react with another molecule of allyl chloride to produce diallyl ether.

  • E2 Elimination: While less of a concern with a primary halide like allyl chloride, it's a possibility, especially at elevated temperatures. This would lead to the formation of propadiene from allyl chloride.

Q3: Which base should I choose, Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)?

The choice of base is critical and depends on your reaction conditions and desired reactivity.

  • Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base.[2][4] It deprotonates alcohols irreversibly, producing the corresponding alkoxide and hydrogen gas.[2] This is highly advantageous as it drives the equilibrium completely towards the formation of the nucleophile. However, NaH is highly reactive with water and can be pyrophoric, requiring strictly anhydrous conditions and careful handling under an inert atmosphere.[5]

  • Sodium Hydroxide (NaOH): NaOH is a strong base, but less so than NaH. The deprotonation of an alcohol with NaOH is a reversible equilibrium. To drive the reaction forward, it is often used in high concentrations or in systems where water is removed. A significant advantage of using NaOH is its suitability for phase-transfer catalysis (PTC), which can be a very effective method for this synthesis.[3][6]

For laboratory-scale synthesis where anhydrous conditions can be maintained, NaH often gives cleaner and more complete reactions due to the irreversible formation of the alkoxide. For larger-scale or industrial applications, a phase-transfer catalysis system with concentrated NaOH is often more practical and economical.

Q4: What is Phase-Transfer Catalysis (PTC) and why is it useful here?

Phase-Transfer Catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[7] In the synthesis of allyloxy propanol, propylene glycol and NaOH would be in the aqueous phase, while allyl chloride is in the organic phase.

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the alkoxide anion from the aqueous phase to the organic phase, where it can react with the allyl chloride.[3][7] The mechanism is as follows:

  • The hydroxide ion deprotonates the propylene glycol at the interface of the two phases.

  • The quaternary ammonium cation (Q+) from the catalyst pairs with the propylene glycol alkoxide anion (RO-), forming an ion pair [Q+RO-].

  • This ion pair is soluble in the organic phase and diffuses into it.

  • In the organic phase, the alkoxide reacts with allyl chloride to form allyloxy propanol, releasing the halide ion (Cl-).

  • The quaternary ammonium cation then pairs with the halide ion and returns to the aqueous phase, where it can repeat the cycle.

The major advantages of PTC are:

  • Avoids the need for expensive, anhydrous solvents.

  • Often leads to faster reaction rates and higher yields.

  • Uses inexpensive bases like NaOH.

  • Generally milder reaction conditions.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Rectifying Low Yield in a Standard Williamson Ether Synthesis

This guide assumes a standard setup using a strong base like NaH in a polar aprotic solvent.

Problem: The yield of allyloxy propanol is significantly below 50%.

Systematic Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield Detected check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Confirm Anhydrous Conditions check_reagents->check_conditions Reagents OK sol_reagents Purify reagents. Verify molar ratios. check_reagents->sol_reagents Impurities or Incorrect Ratios check_base 3. Assess Base Activity check_conditions->check_base Conditions Dry sol_conditions Dry glassware thoroughly. Use freshly distilled anhydrous solvent. check_conditions->sol_conditions Moisture Contamination check_temp 4. Analyze Reaction Temperature Profile check_base->check_temp Base is Active sol_base Use fresh, properly stored NaH. check_base->sol_base Inactive Base check_byproducts 5. Analyze Crude Product for Byproducts (GC-MS) check_temp->check_byproducts Temp Profile Correct sol_temp Optimize temperature. (e.g., start lower, then slowly increase) check_temp->sol_temp Temperature Too High/Low sol_byproducts Adjust stoichiometry to favor mono-allylation. Consider PTC to suppress hydrolysis. check_byproducts->sol_byproducts Side Reactions Prevalent

Troubleshooting flowchart for low yield.

Detailed Steps & Explanations:

  • Verify Reagent Purity & Stoichiometry:

    • Action: Analyze your starting materials (propylene glycol, allyl chloride) by GC or NMR. Ensure they are free from significant impurities. Double-check your calculations for molar ratios.

    • Causality: Propylene glycol can absorb water from the atmosphere. Allyl chloride can degrade over time. Using an excess of propylene glycol can help to favor mono-allylation over di-allylation.

  • Confirm Anhydrous Conditions:

    • Action: Ensure all glassware was flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent.

    • Causality: Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide.[8] This not only consumes your base but also introduces water that can hydrolyze your allyl chloride.

  • Assess Base Activity:

    • Action: Sodium hydride should be a fine, grey powder. If it is clumpy or has a whitish appearance, it may have been deactivated by exposure to air and moisture. Use a fresh container of NaH.

    • Causality: The formation of the alkoxide is the rate-determining step in many Williamson syntheses. An inactive base will result in an incomplete initial deprotonation, leading to a stalled reaction.

  • Analyze Reaction Temperature Profile:

    • Action: Review your experimental log. Was the temperature consistent? A typical temperature range for this reaction is 50-100 °C.

    • Causality: If the temperature is too low, the reaction rate will be very slow. If it is too high, you may favor the formation of elimination and other side products.

  • Analyze Crude Product for Byproducts:

    • Action: Before purification, take a small sample of your crude reaction mixture and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: GC-MS analysis can help you identify the major byproducts.[9] If you see significant peaks corresponding to diallyl ether, allyl alcohol, or 1,2-bis(allyloxy)propane, this will inform your optimization strategy. For example, a large amount of di-allylated product suggests you should use a larger excess of propylene glycol.

Guide 2: Optimizing a Phase-Transfer Catalysis (PTC) Synthesis

Problem: The reaction is slow, and the yield is poor, with significant unreacted starting material.

Systematic Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield in PTC Synthesis check_stirring 1. Evaluate Stirring Efficiency start->check_stirring check_catalyst 2. Verify Catalyst Activity & Concentration check_stirring->check_catalyst Vigorous Stirring Confirmed sol_stirring Increase stirring speed. Use a mechanical stirrer. check_stirring->sol_stirring Poor Phase Mixing check_base_conc 3. Assess Base Concentration check_catalyst->check_base_conc Catalyst OK sol_catalyst Use fresh catalyst. Increase catalyst loading (e.g., to 1-5 mol%). check_catalyst->sol_catalyst Inactive or Insufficient Catalyst check_solvent 4. Review Solvent Choice check_base_conc->check_solvent Base Conc. Sufficient sol_base_conc Use a more concentrated NaOH solution (e.g., 50% w/w). check_base_conc->sol_base_conc Base Too Dilute sol_solvent Ensure appropriate organic solvent is used (e.g., toluene, heptane). check_solvent->sol_solvent Inappropriate Solvent

Troubleshooting flowchart for PTC synthesis.

Detailed Steps & Explanations:

  • Evaluate Stirring Efficiency:

    • Action: Observe the reaction mixture. Is there a clear vortex indicating vigorous mixing? For larger scale reactions, a magnetic stir bar may be insufficient.

    • Causality: PTC reactions occur at the interface between the two liquid phases. The rate of reaction is highly dependent on the interfacial surface area. Inefficient stirring leads to a small surface area and a very slow reaction.

  • Verify Catalyst Activity & Concentration:

    • Action: Ensure your phase-transfer catalyst (e.g., TBAB) is pure and has been stored correctly. Consider increasing the catalyst loading from 1 mol% to 2-5 mol%.

    • Causality: The catalyst can degrade over time. Insufficient catalyst means the rate of transport of the alkoxide into the organic phase is the limiting factor for the overall reaction rate.

  • Assess Base Concentration:

    • Action: Use a concentrated solution of sodium hydroxide, typically 50% (w/w).

    • Causality: The deprotonation of the alcohol occurs in the aqueous phase. A higher concentration of hydroxide ions will push the equilibrium towards the formation of the alkoxide, increasing its concentration at the interface and improving the overall reaction rate.

  • Review Solvent Choice:

    • Action: A nonpolar organic solvent like toluene or heptane is typically used.

    • Causality: The solvent must be immiscible with water to create the two-phase system. It also serves as the medium for the reaction between the alkoxide-catalyst ion pair and the allyl chloride.

Experimental Protocols

Protocol 1: Synthesis of Allyloxy Propanol via Williamson Ether Synthesis with NaH

Safety First: This protocol involves highly flammable and reactive reagents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure an inert atmosphere is maintained throughout the reaction. Sodium hydride reacts violently with water and can ignite in air.[5] Allyl chloride is toxic and flammable.[10][11][12]

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Alkoxide Formation: Under a positive pressure of inert gas, add sodium hydride (1.1 equivalents) to anhydrous dimethylformamide (DMF). Cool the suspension to 0°C in an ice bath.

  • Slowly add propylene glycol (1.0 equivalent) dropwise via the dropping funnel to the NaH suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Ether Formation: Cool the mixture back to 0°C. Add allyl chloride (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: Product Analysis and Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to analyze the crude reaction mixture and the purified product. This will help identify any byproducts and confirm the mass of the desired allyloxy propanol isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide structural confirmation. Key signals to look for in 1-allyloxy-2-propanol include the characteristic allyl group protons (multiplets around 4.0, 5.2, 5.3, and 5.9 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons of the propanol backbone, and the methyl group doublet.[13][14][15][16]

    • ¹³C NMR: The carbon NMR will show distinct signals for each carbon in the molecule, confirming the connectivity.[16][17]

Protocol 3: Product Purification
  • Fractional Distillation: Due to the potential for close-boiling impurities, fractional distillation is recommended over simple distillation.[18][19][20] This should be performed under reduced pressure to avoid decomposition at high temperatures.

  • Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel is an effective alternative.[21][22][23] A good starting solvent system to try for elution is a mixture of ethyl acetate and hexanes, with the polarity gradually increased. The ideal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of ~0.3 for the desired product.[22]

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for allyloxy alcohol synthesis, based on literature for similar systems.

ParameterWilliamson Synthesis (NaH)Phase-Transfer Catalysis (NaOH/TBAB)
Base Sodium Hydride (NaH)50% aq. Sodium Hydroxide (NaOH)
Solvent Anhydrous DMF, THFToluene or Heptane (biphasic)
Temperature 50-100 °C50-100 °C (reflux)
Typical Yield 50-95% (highly dependent on conditions)Often >80% with optimization[3]
Key Advantages Irreversible alkoxide formationMilder conditions, no need for anhydrous solvents, lower cost
Key Disadvantages Requires strict anhydrous conditions, hazardous reagentsRequires vigorous stirring, potential for hydrolysis byproducts

Conclusion

Low yields in the synthesis of allyloxy propanol are a common but surmountable challenge. By systematically evaluating reagent purity, reaction conditions, and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. The choice between a classic Williamson ether synthesis with a strong base like sodium hydride and a more modern phase-transfer catalysis approach will depend on the specific laboratory capabilities and scale of the reaction. With careful attention to the principles and protocols outlined in this guide, researchers can significantly improve their yields and obtain high-purity allyloxy propanol for their downstream applications.

References

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  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts. Interface-Mediated Catalysis. Langmuir. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Allyloxy-3-chloro-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Propylene oxide - Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018059745A1 - Process for production of allyl alcohol.
  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • ResearchGate. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effective synthesis of propylene carbonate from propylene glycol and carbon dioxide by alkali carbonates. Retrieved from [Link]

  • National Institutes of Health. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

  • Google Patents. (n.d.). US2591877A - Purification of alcohols by azeotropic distillation.
  • New Jersey Department of Health. (n.d.). Allyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Propylene Oxide (C3H6O) Safety: Handling and Risk Management. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Agilent Technologies. (2024, August 23). Allyl Chloride Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2020, May 8). Fractional distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Propylene Oxide - Safety Data Sheet. Retrieved from [Link]

  • Unibo. (2022, August 11). Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Bio-based acrylic acid from sugar via propylene glycol and allyl alcohol. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Allyloxy Propanol Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of allyloxy propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with this versatile monomer. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve your desired polymeric materials. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just solutions, but also the reasoning behind them.

Section 1: Understanding the Polymerization of Allyloxy Propanol

Allyloxy propanol is a bifunctional monomer containing both a reactive allyl group and a hydroxyl group. This unique structure allows for its polymerization into a variety of architectures and for post-polymerization modifications.[1] However, like many allyl monomers, its polymerization can present specific challenges. The primary method of polymerization is typically free-radical polymerization, though other methods like ring-opening polymerization (ROP) of related epoxy-functionalized allyl ethers are also utilized in the broader field of allyl polymer synthesis.[2]

A key challenge in the free-radical polymerization of allyl monomers is their tendency to undergo degradative chain transfer.[3] This process can lead to low molecular weights and reduced polymerization rates. A proposed alternative mechanism for some allyl ethers is a radical-mediated cyclization (RMC), which involves the abstraction of an allylic hydrogen followed by cyclization with another monomer unit.[4] Understanding these potential pathways is crucial for troubleshooting your experiments.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the polymerization of allyloxy propanol.

Problem 1: Low to No Polymer Yield

Symptoms:

  • The reaction mixture remains at a low viscosity.

  • Precipitation of the polymer does not yield a significant amount of product.

  • Analysis of the reaction mixture by techniques like NMR or GC-MS shows a high concentration of unreacted monomer.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Ineffective Initiator The chosen free-radical initiator may have a decomposition temperature that is too high or too low for your reaction conditions. For thermal initiators, the rate of radical generation is temperature-dependent. Some initiators, like AIBN, may not be effective for certain allyl ether polymerizations due to a small driving force for the reaction.[4]Select an initiator with a half-life of approximately one hour at your desired reaction temperature. For allyloxy propanol, peroxide initiators such as di-tert-butyl peroxide or tert-butyl hydroperoxide are often used at higher temperatures (125°C to 180°C).[3][5] Consider photo-initiation as an alternative, as it can sometimes be more efficient for allyl monomers.[1]
Presence of Inhibitors Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or continue polymerization. Phenolic inhibitors are also often added to monomers to prevent premature polymerization during storage.Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period.[2] If the monomer contains a significant amount of inhibitor, it may need to be removed by passing it through a column of activated basic alumina or by distillation under reduced pressure.
Inappropriate Reaction Temperature The polymerization of allyl monomers often requires higher temperatures to overcome the activation energy barrier and to ensure a sufficient rate of initiation.[5]For free-radical polymerization of allyloxy propanol, a temperature range of 90°C to 200°C is generally recommended.[5] The optimal temperature will depend on the chosen initiator and solvent.
Chain Transfer to Solvent Certain solvents can act as chain transfer agents, terminating the growing polymer chain and initiating a new, less reactive one. This is particularly problematic if the solvent has easily abstractable protons.Choose a solvent that is known to have a low chain transfer constant. For propoxylated allyl alcohol polymerization, suitable solvents include alcohols, ethers, esters, glycols, glycol ethers, and glycol ether esters.[5] Hydrocarbons are generally not recommended due to poor polymer solubility.[5]
Problem 2: Low Molecular Weight Polymer

Symptoms:

  • The isolated polymer is a viscous liquid or a brittle solid, rather than a tough, high-molecular-weight material.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis reveals a low number-average molecular weight (Mn) and a broad polydispersity index (PDI).

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Degradative Chain Transfer to Monomer This is the most common reason for low molecular weights in allyl monomer polymerization. The propagating radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the growing chain and creates a stable, less reactive allyl radical that is slow to re-initiate polymerization.[3]While this is an inherent property of the monomer, its effect can be mitigated. Running the polymerization at a higher monomer concentration can favor propagation over chain transfer. Additionally, a gradual or continuous addition of the initiator can help maintain a low but steady concentration of radicals, which can sometimes lead to higher molecular weights.[5]
High Initiator Concentration A high concentration of initiator will generate a large number of radicals at the beginning of the reaction. This leads to the formation of many short polymer chains before the monomer is consumed.Reduce the initiator concentration. A typical starting point is 0.1 to 1 mol% relative to the monomer. The optimal concentration will need to be determined experimentally.
High Reaction Temperature While higher temperatures increase the rate of polymerization, they can also increase the rate of chain transfer and termination reactions, leading to lower molecular weights.Optimize the reaction temperature. While a certain temperature is needed for initiation, excessively high temperatures can be detrimental to achieving high molecular weight. Experiment with a range of temperatures to find the best balance between reaction rate and molecular weight control.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the free-radical polymerization of allyloxy propanol?

A good starting point is to use a peroxide initiator, such as di-tert-butyl peroxide, at a concentration of 1 mol% relative to the monomer. The reaction can be carried out in a suitable solvent like an ether or glycol ether at a temperature between 135°C and 165°C.[5] It is crucial to deoxygenate the reaction mixture thoroughly before initiating the polymerization.

Q2: How can I purify the allyloxy propanol monomer before use?

If the monomer has been stored for a long time, it may contain peroxides or inhibitors. To remove inhibitors, you can pass the monomer through a column of activated basic alumina. To remove peroxides and other impurities, distillation under reduced pressure is recommended. Always handle purified allyl monomers with care as they can be more prone to spontaneous polymerization.

Q3: Can I use controlled radical polymerization techniques for allyloxy propanol?

Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to some allyl monomers.[2] These techniques can offer better control over molecular weight and polymer architecture. However, the success of CRP with allyloxy propanol would require careful selection of the catalyst/chain transfer agent and optimization of reaction conditions.

Q4: What analytical techniques are essential for characterizing the resulting polymer?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to monitor the disappearance of the allyl double bond.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.

Q5: What are the key safety precautions when working with allyloxy propanol and its polymerization?

Allyl compounds can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The polymerization is often carried out at high temperatures and potentially under pressure, so ensure your reaction vessel is appropriate for the conditions and use a blast shield.[5] Be aware of the potential for runaway reactions, especially when scaling up.

Section 4: Experimental Protocols and Visualizations

Protocol 1: Typical Free-Radical Polymerization of Allyloxy Propanol
  • Monomer Purification: If necessary, pass the allyloxy propanol monomer through a short column of basic alumina to remove inhibitors.

  • Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a nitrogen/argon inlet.

  • Deoxygenation: Add the purified allyloxy propanol and the chosen solvent to the flask. Deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 140°C). Once the temperature is stable, add the free-radical initiator (e.g., di-tert-butyl peroxide) either all at once or via a syringe pump over a set period.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them for monomer conversion (e.g., by NMR).

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it to remove any remaining monomer or initiator by-products.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Diagram: Troubleshooting Logic for Low Polymer Yield

Troubleshooting_Low_Yield Start Low/No Polymer Yield Initiator Check Initiator Start->Initiator Inhibitors Check for Inhibitors Start->Inhibitors Temperature Check Reaction Temperature Start->Temperature Solvent Check Solvent Start->Solvent Solution1 Select appropriate initiator (e.g., peroxide for high temp) Initiator->Solution1 Solution2 Deoxygenate thoroughly (Inert gas purge / Freeze-pump-thaw) Inhibitors->Solution2 Solution3 Optimize temperature (Typically 90-200°C) Temperature->Solution3 Solution4 Use solvent with low chain transfer constant Solvent->Solution4

Sources

Technical Support Center: Optimizing Allyloxy Propanol Synthesis via Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of allyloxy propanol and related hydroxyalkyl allyl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and select the most effective catalytic systems. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you have the expertise to adapt and innovate in your work.

Part 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental concepts essential for anyone working on the synthesis of allyloxy propanol.

Q1: What are the primary industrial and lab-scale synthetic routes to allyloxy propanol?

There are two predominant methods for synthesizing allyloxy propanol, each with distinct advantages and catalytic requirements:

  • The Williamson Ether Synthesis: This is a classic and highly versatile method for forming ethers. In the context of allyloxy propanol, it involves the reaction of a propanediol (like propane-1,2-diol) with an allyl halide (typically allyl chloride) in the presence of a strong base.[1][2] The base deprotonates one of the hydroxyl groups on the diol, forming an alkoxide that then acts as a nucleophile to displace the halide on the allylating agent via an SN2 reaction.[3][4] This method is highly adaptable for lab-scale synthesis and can be finely tuned for selectivity.

  • Ring-Opening of Propylene Oxide: A common industrial route involves the reaction of propylene oxide with allyl alcohol.[5] This reaction can be catalyzed by either acids or bases. The catalyst activates the epoxide ring, making it susceptible to nucleophilic attack by allyl alcohol. This method is often favored for large-scale production due to its high atom economy and cost-effectiveness.[5]

Q2: What is the fundamental role of a catalyst in these reactions?

The catalyst's role is pivotal and mechanism-specific:

  • In the Williamson synthesis , especially when conducted in a two-phase system (e.g., an aqueous base and an organic solvent), a Phase Transfer Catalyst (PTC) is often essential. The base (e.g., NaOH) resides in the aqueous phase, while the allyl chloride and diol are in the organic phase. The PTC, typically a quaternary ammonium salt, transports the deprotonated diol (alkoxide) from the aqueous or interfacial layer into the organic phase where it can react with the allyl chloride.[1][2][5] This overcomes the immiscibility of the reactants and dramatically accelerates the reaction rate.

  • In the propylene oxide route , the catalyst functions as a Lewis or Brønsted acid/base to activate the epoxide. A base will deprotonate the allyl alcohol, increasing its nucleophilicity, while an acid will protonate the epoxide's oxygen, making the ring's carbons more electrophilic and susceptible to attack.

Q3: What are the most common side reactions I should be aware of?

Controlling side reactions is the primary challenge in optimizing allyloxy propanol synthesis. Key by-products include:

  • Di-allylation: The formation of 1,2-bis(allyloxy)propane is a common issue, as the initially formed mono-ether still possesses a free hydroxyl group that can be deprotonated and react with a second molecule of allyl chloride.[1]

  • Hydrolysis of Allyl Chloride: In the presence of water (from aqueous base), allyl chloride can be hydrolyzed to form allyl alcohol, which can further react to form diallyl ether. This reduces the efficiency of the primary reaction.[1][2][6]

  • Isomerization and Decomposition: At elevated temperatures or with certain catalysts, side reactions involving the propanediol starting material can occur, leading to by-products like propionaldehyde, acetone, or acetol.[7]

Part 2: Catalyst Selection and Troubleshooting Guide

This section provides direct answers to common experimental challenges, focusing on catalyst choice and reaction optimization.

Q4: I'm using the Williamson Ether Synthesis. What type of catalyst should I start with for a biphasic reaction?

For a two-phase (liquid-liquid) Williamson synthesis, a Phase Transfer Catalyst (PTC) is your best starting point. Without a PTC, the reaction between the water-soluble alkoxide and the organic-soluble allyl chloride will be extremely slow, occurring only at the interface of the two liquids. A PTC effectively "solubilizes" the alkoxide in the organic phase, enabling the reaction to proceed efficiently under mild conditions.[1][2] Tetra-n-butylammonium salts are common starting points, but optimization is often required.

Q5: My reaction is slow or inefficient. How do I choose a better Phase Transfer Catalyst?

The efficacy of a PTC is a direct function of its chemical structure, specifically the lipophilicity of the cation and the nature of the anion.

  • Cation Lipophilicity: The quaternary ammonium cation must be lipophilic enough to be soluble in the organic phase but not so lipophilic that it cannot return to the aqueous interface to pick up another alkoxide anion. For many applications, cations with a moderate chain length, such as methyltrioctylammonium, show superior activity compared to shorter (tetrabutyl) or very long-chain variants.[1][2]

  • Anion Type: The catalyst's counter-ion also plays a role. Bromide and hydrogensulfate anions are generally more effective than chloride because they are less hydrophilic, which facilitates the transfer of the cation-anion pair into the organic phase.[1][2]

Pro-Tip: If you suspect catalyst inefficiency, screen a small matrix of PTCs varying in both cation (e.g., Bu₄N⁺, MeOct₃N⁺) and anion (e.g., Br⁻, HSO₄⁻) to identify the optimal structure for your specific solvent system.

Q6: I want to simplify product purification. Can I use a heterogeneous catalyst?

Yes, using a solid catalyst is an excellent strategy to streamline downstream processing. Heterogeneous catalysts offer significant advantages in terms of easy separation (filtration) and reusability.[5]

  • For Williamson-type reactions: While less common than PTCs, solid bases or supported catalysts can be effective. For related etherifications, mixed oxides like Al₂O₃/MgO have demonstrated high catalytic performance and can be recovered and reused for multiple cycles.[5]

  • For Dehydration/Epoxidation Routes: Solid-base catalysts are particularly well-suited. For example, KNO₃ supported on silica (KNO₃/SiO₂) has been shown to be highly effective in the gas-phase dehydration of 1,2-propanediol to propylene oxide, a related transformation.[7] The choice of support material is critical; neutral supports like SiO₂ often prevent unwanted side reactions that can occur on acidic or basic supports like Al₂O₃ or MgO.[7]

Q7: My yield is low, and I'm getting significant amounts of the di-allylated product. What's wrong?

This is a classic selectivity problem. The formation of the di-ether competes directly with your desired mono-ether.

Causality: The mono-allyloxy propanol product is also an alcohol and can be deprotonated by the base, allowing it to react again.

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a molar excess of the propanediol relative to the allyl chloride. This statistically favors the reaction of allyl chloride with the more abundant starting diol over the mono-substituted product.

  • Control Reagent Addition: Add the allyl chloride dropwise to the reaction mixture. This keeps its instantaneous concentration low, further reducing the probability of a second allylation event occurring on the product molecule.

  • Optimize Base Concentration: The amount and concentration of the base (e.g., NaOH) are critical. An equimolar amount of NaOH to the diol is a good starting point for mono-allylation under PTC conditions.[1]

Q8: I'm seeing a lot of allyl alcohol and diallyl ether in my product mixture. How can I prevent this?

This indicates that hydrolysis of your allylating agent (allyl chloride) is a significant competing reaction.[1][2][6]

Causality: The hydroxide ions (OH⁻) from the aqueous base are competing with your propanediol alkoxide as nucleophiles, attacking the allyl chloride to form allyl alcohol.

Troubleshooting Steps:

  • Change the Solvent: If you are using a solvent with some water solubility (like toluene), switch to a more non-polar solvent such as cyclohexane. This will minimize the contact between the aqueous phase and the organic-dissolved allyl chloride.[1]

  • Increase Base Concentration: Using a more concentrated aqueous solution of NaOH (e.g., 50% vs. 35%) can reduce the water activity and favor the deprotonation of the diol over hydrolysis.[1][2]

  • Adopt Solvent-Free Conditions: A highly effective "green" chemistry approach is to eliminate the organic solvent entirely. By reacting an excess of the liquid propanediol with allyl chloride using solid NaOH pellets or flakes, you can achieve excellent yields of the mono-allylated product with minimal by-products.[1][2] This method is highly sustainable and simplifies purification.

Part 3: Experimental Protocols and Data

To provide a practical framework, we present a generalized protocol and comparative data based on established methodologies.

Experimental Protocol 1: PTC-Mediated Synthesis of 1-Allyloxy-propan-2-ol

This protocol is a representative methodology. Researchers must conduct their own risk assessment and optimize for their specific equipment and scale.

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple, add propane-1,2-diol (1.5 equivalents) and cyclohexane (as solvent).

  • Catalyst and Base Addition: Add the phase transfer catalyst, Me(n-Oct)₃N⁺Br⁻ (0.3 mol%), to the mixture. Begin stirring vigorously. Slowly add a 50% aqueous solution of sodium hydroxide (1.0 equivalent relative to the diol).

  • Allylation: Heat the mixture to 50-60°C. Once the temperature is stable, begin the dropwise addition of allyl chloride (1.0 equivalent) over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a stable internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them by Gas Chromatography (GC) or TLC. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the phases to separate. Drain the lower aqueous phase.

  • Purification: Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified further by vacuum distillation.

Data Tables for Optimization

Table 1: Comparative Activity of Phase Transfer Catalysts in Diol Mono-allylation

Catalyst (PTC)Cation StructureAnionRelative Activity (Yield %)Key Insight
Bu₄N⁺HSO₄⁻TetrabutylammoniumHydrogensulfateModerate (~50-60%)A common, but often suboptimal, starting catalyst.[1]
MeOct₃N⁺Br⁻MethyltrioctylammoniumBromideHigh (~88%)Increased lipophilicity of the cation enhances transfer into the organic phase, boosting activity.[1][2]
(C₁₆H₃₃)₄N⁺Br⁻TetrahexadecylammoniumBromideVery LowExcessively high lipophilicity traps the catalyst in the organic phase, halting the catalytic cycle.[1]

Table 2: Effect of Reaction Conditions on Selectivity for 4-allyloxybutan-1-ol

Key SubstrateBaseSolventSelectivity (Mono-ether)By-products (Hydrolysis)Reference
Allyl Chloride35% NaOH (aq)TolueneModerate~18%[1]
Allyl Chloride50% NaOH (aq)Cyclohexane>98%<1%[1][2]
Butane-1,4-diolSolid NaOHNone (Solvent-Free)~99%<0.1%[1][2]

Data adapted from studies on butane-1,4-diol, which follows the same chemical principles as propane-1,2-diol.

Part 4: Visualization of Workflows and Mechanisms
Diagram 1: Catalyst Selection Workflow

This decision tree guides the initial selection of a catalytic system based on the chosen synthetic route.

CatalystSelection start Start: Synthesize Allyloxy Propanol route Choose Synthetic Route start->route williamson Williamson Ether Synthesis route->williamson Classic, Selective po_route Propylene Oxide Ring-Opening route->po_route Industrial, Atom-Economic williamson_type Select Reaction Type williamson->williamson_type acid_base Use Homogeneous or Heterogeneous Acid/Base (e.g., Al₂O₃/MgO) po_route->acid_base biphasic Biphasic (Aqueous Base) williamson_type->biphasic anhydrous Anhydrous or Solvent-Free williamson_type->anhydrous ptc Use Phase Transfer Catalyst (PTC) e.g., MeOct₃N⁺Br⁻ biphasic->ptc solid_base Use Solid Base (e.g., solid NaOH) or Heterogeneous Catalyst anhydrous->solid_base

Caption: Catalyst selection decision tree for allyloxy propanol synthesis.

Diagram 2: Mechanism of Phase Transfer Catalysis

This diagram illustrates how a PTC facilitates the Williamson ether synthesis in a biphasic system.

PTC_Mechanism RX Allyl-Cl (R-X) ROR Product: R-OR' RX->ROR Sₙ2 Attack ROH Propanediol (R'-OH) NaOH Na⁺OH⁻ ROH->NaOH 1. Deprotonation at Interface QOR Q⁺R'O⁻ (Catalyst-Alkoxide Complex) QOR->ROR QX Q⁺X⁻ ROR->QX Interface_QX Q⁺X⁻ QX->Interface_QX 3. Transfer to Interface NaX Na⁺X⁻ NaOH->NaX Interface_QOR Q⁺R'O⁻ NaOH->Interface_QOR QOH Q⁺OH⁻ QOH->ROH Interface_QOR->QOR 2. Transfer to Organic Phase Interface_QX->NaOH 4. Ion Exchange, Regenerate Catalyst Interface_QX->QOH

Caption: The catalytic cycle of a phase transfer catalyst (Q⁺).

References
  • WO2018059745A1 - Process for production of allyl alcohol - Google Patents. (n.d.).
  • Harrison, A. R. P., & Marek, E. J. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. RSC Advances, 12(38), 24853–24864. [Link]

  • Sikorska, W., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 27(1), 5. [Link]

  • Liu, H., et al. (2016). Catalytic Conversion of Biomass-Derived 1,2-Propanediol to Propylene Oxide over Supported Solid-Base Catalysts. ACS Sustainable Chemistry & Engineering, 4(8), 4433–4439. [Link]

  • Frassoldati, A., et al. (2009). An experimental and kinetic modeling study of n-propanol and iso-propanol combustion. Combustion and Flame, 156(10), 1843-1853.
  • Sikorska, W., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Climent, M. J., et al. (2021). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production.
  • PNAS. (n.d.). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of allyl alcohol and n-propanol by extractive distillation. Retrieved January 26, 2026, from [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Retrieved January 26, 2026, from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Allyl Alcohol Epoxidation with Hydrogen Peroxide Catalyzed by a TS-1/Al2O3. Retrieved January 26, 2026, from [Link]

  • SciSpace. (n.d.). An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Allyl alcohol production by gas phase conversion reactions of glycerol over bifunctional hierarchical zeolite-supported bi- and tri-metallic catalysts. Retrieved January 26, 2026, from [Link]

  • Tsang, W., & Knyazev, V. D. (2011). Kinetics and mechanisms of the allyl + allyl and allyl + propargyl recombination reactions. The Journal of Physical Chemistry A, 115(29), 8236-8251.
  • Williamson Ether Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

  • OSTI.GOV. (n.d.). Exploiting the liquid phase to enhance the cross- coupling of alcohols over nanoporous gold catalysts. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved January 26, 2026, from [Link]

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Strategies to control molecular weight in Allyloxy propanol polymers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis and molecular weight control of polymers involving allyloxy propanol. As researchers and drug development professionals, achieving precise control over polymer characteristics is paramount to ensuring reproducibility and desired material performance. This guide is structured to address the common challenges encountered during the polymerization of allyloxy propanol and related functional polyethers. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to not only solve immediate experimental issues but also to proactively design more robust polymerization protocols.

This resource is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental concepts and the rationale behind key experimental choices.

  • Troubleshooting Guide: A problem-oriented section to diagnose and resolve specific issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization mechanisms for monomers like allyl glycidyl ether (a common derivative of allyloxy propanol), and how do they impact molecular weight control?

The polymerization of epoxide-containing monomers like allyl glycidyl ether (AGE) or the use of allyloxy propanol as an initiator for other epoxides primarily proceeds via anionic ring-opening polymerization (AROP) or, less commonly, cationic ring-opening polymerization (CROP) .[1]

  • Anionic Ring-Opening Polymerization (AROP): This is the most prevalent method for achieving well-defined polyethers.[2] It involves a nucleophilic attack on one of the epoxide's carbon atoms by an initiator, typically a strong base like an alkoxide (e.g., potassium naphthalenide or potassium alkoxides). The reaction propagates as the newly formed alkoxide chain end attacks subsequent monomer units.[3][4] In an ideal "living" AROP system, where termination and chain transfer reactions are absent, the number-average molecular weight (Mn) is directly determined by the molar ratio of monomer to initiator ([M]₀/[I]₀) and the monomer conversion.[5]

  • Cationic Ring-Opening Polymerization (CROP): This mechanism is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the epoxide ring towards nucleophilic attack by a monomer molecule.[6] While effective for some systems, CROP of epoxides can be difficult to control. The propagating cationic species are highly reactive and prone to side reactions like chain transfer and termination, often resulting in polymers with broad molecular weight distributions (high dispersity, Đ).[6]

  • Free-Radical Polymerization: While the allyl group itself can undergo free-radical polymerization, it is generally slow and leads to low molecular weight oligomers due to degradative chain transfer to the monomer.[7][8] This pathway is more relevant for post-polymerization modification of the pendant allyl groups rather than for forming the main polymer backbone.[9][10]

Q2: Why is chain transfer a significant problem in the anionic polymerization of substituted epoxides, and how does it affect molecular weight?

Chain transfer is a major obstacle to achieving high molecular weights in the AROP of substituted epoxides like propylene oxide (PO) and, by extension, monomers with similar structures like AGE.[2] The issue arises from the high basicity of the propagating alkoxide chain end. This alkoxide can abstract a proton from the monomer's side chain (e.g., the methyl group in PO or the allylic protons in AGE) instead of attacking the epoxide ring.[11]

This event terminates the growth of the current polymer chain and generates a new, monomer-derived alkoxide initiator.[2] The result is the formation of a new, shorter polymer chain. This continuous process of termination and re-initiation leads to a final product with a molecular weight significantly lower than theoretically predicted and a broader molecular weight distribution.[12] Specifically for monomers with allyl groups, this side reaction can also lead to isomerization of the allyl side chain into a propenyl ether.[3]

Q3: How does the choice of counter-ion (e.g., K⁺ vs. Cs⁺) in anionic ROP influence the polymerization outcome?

The counter-ion associated with the propagating alkoxide chain end plays a critical role in controlling side reactions. The key factor is the degree of association, or ion-pairing, between the alkoxide and the metal cation.

  • Tightly-Bound Counter-ions (e.g., Na⁺, K⁺): Smaller alkali metals form tighter ion pairs with the alkoxide. This localization of charge enhances the basicity of the propagating center, increasing the rate of proton abstraction (chain transfer to monomer).[2] Sodium alkoxides, in particular, also have a strong tendency to aggregate, which can lead to complex and slow polymerization kinetics.[2]

  • Loosely-Bound Counter-ions (e.g., Cs⁺): Cesium, having a larger ionic radius, forms a much looser ion pair. This "softer" cationic environment reduces the charge density and basicity of the propagating alkoxide. Consequently, the rate of the desired nucleophilic attack on the epoxide ring (propagation) is favored over the undesired proton abstraction (chain transfer).[2] The use of cesium counter-ions is a well-established strategy to suppress chain transfer and achieve higher molecular weights with better control in epoxide polymerizations.[13]

Troubleshooting Guide

Problem 1: The final polymer has a much lower molecular weight (Mn) than predicted by the [M]₀/[I]₀ ratio, and the dispersity (Đ) is high (>1.3).

This is the most common issue and typically points to uncontrolled chain termination or transfer events.

Potential Causes & Solutions:

  • Chain Transfer to Monomer: As discussed in the FAQs, this is a primary culprit. The propagating alkoxide is abstracting a proton from the monomer side-chain.

    • Solution 1: Lower the Reaction Temperature. Chain transfer reactions generally have a higher activation energy than propagation. Reducing the temperature (e.g., from 60°C to 25-40°C) can significantly decrease the rate of proton abstraction while still allowing propagation to proceed, albeit more slowly.[3][12]

    • Solution 2: Change the Counter-ion. If using a potassium-based initiator, switch to a cesium-based one. The weaker ion-pairing of Cs⁺ reduces the basicity of the propagating species, suppressing chain transfer.[2]

    • Solution 3: Employ a "Soft Nucleophile" System. Recent research has shown that using a complex like potassium acetate (KOAc) with 18-crown-6 ether (18C6) can activate an alcohol initiator to act as a "soft nucleophile."[12] This system promotes the desired Sₙ2 ring-opening while drastically limiting proton abstraction, enabling the synthesis of high molecular weight poly(propylene oxide) with low dispersity (Đ < 1.1).[12] This approach is highly promising for other substituted epoxides.

  • Impurities in the Reaction System: Water, alcohols, or acidic impurities in the monomer or solvent will react with the highly basic initiator and propagating chain ends, terminating polymerization and leading to low Mn.

    • Solution: Rigorous Purification.

      • Monomer/Solvent: Distill the monomer and solvent from a suitable drying agent (e.g., CaH₂) immediately before use. Store them over molecular sieves in a glovebox or under an inert atmosphere.

      • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry nitrogen or argon.

      • Inert Atmosphere: Conduct the entire polymerization under a high-purity inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques to exclude atmospheric moisture and oxygen.

  • Inefficient Initiation: If the initiation rate is much slower than the propagation rate, monomer is consumed before all initiator molecules have started a chain. This leads to a smaller number of longer chains than intended and often a broad or multimodal molecular weight distribution.[6]

    • Solution: Choose a More Reactive Initiator. Ensure your initiator is sufficiently reactive to rapidly deprotonate the starting alcohol or directly attack the monomer at the chosen reaction temperature. For example, potassium naphthalenide is a very effective initiator as it forms the potassium alkoxide of the initiator alcohol quickly.[3]

Troubleshooting Workflow for Low Molecular Weight

G start Problem: Mn is too low Đ is too high cause1 Cause: Impurities? (H₂O, O₂, acidic protons) start->cause1 cause2 Cause: Chain Transfer to Monomer? start->cause2 cause3 Cause: Incorrect Stoichiometry? start->cause3 solution1 Action: Rigorously purify monomer, solvent, initiator. Use inert atmosphere. cause1->solution1 solution2 Action: Lower reaction temp. (e.g., from 60°C to 25°C). Switch from K⁺ to Cs⁺ counter-ion. cause2->solution2 solution3 Action: Recalculate and re-weigh [M]₀/[I]₀. Titrate initiator solution. cause3->solution3 check1 Analyze GPC/SEC Result solution1->check1 solution2->check1 solution3->check1

Caption: A decision tree for troubleshooting low molecular weight and high dispersity.

Problem 2: The polymerization reaction is very slow or stalls completely before reaching full conversion.

Potential Causes & Solutions:

  • Initiator Deactivation: As mentioned above, impurities can consume the initiator before it has a chance to start polymerization.

    • Solution: Follow the rigorous purification steps outlined in Problem 1. It is also good practice to titrate organometallic or alkoxide initiator solutions before use to determine their exact concentration.

  • Chain End Aggregation: In solvents of low or medium polarity, alkali metal alkoxides (especially sodium) have a strong tendency to form aggregates.[2] Polymerization within these aggregates is often very slow or negligible.

    • Solution 1: Use a More Polar Solvent. Switching to a solvent like THF can help break up aggregates and solvate the ion pairs, increasing reactivity.

    • Solution 2: Use a Cation-Complexing Agent. Additives like crown ethers (e.g., 18-crown-6 for K⁺) or cryptands can sequester the metal cation, leading to the formation of more reactive, separated ion pairs or even free ions, which dramatically accelerates propagation.[11]

    • Solution 3: Use a Cesium Counter-ion. Due to its large size, Cs⁺ shows a much lower tendency to aggregate, leading to more consistent and faster polymerization kinetics compared to Na⁺ or K⁺.[2]

  • Low Temperature: While beneficial for controlling side reactions, excessively low temperatures will also slow the rate of propagation.

    • Solution: Find an optimal temperature that balances control with a practical reaction time. An in-situ monitoring technique (like ¹H NMR or Raman spectroscopy) can help determine the rate of monomer consumption at different temperatures to find the ideal balance for your system.[12]

Problem 3: I want to deliberately target a low, specific molecular weight with narrow dispersity. How can I achieve this?

While high molecular weight is often the goal, some applications require well-defined, low molecular weight oligomers or prepolymers.

Strategies & Protocols:

  • Adjust the [M]₀/[I]₀ Ratio: This is the most direct method. To achieve a low degree of polymerization (DP), a higher relative concentration of the initiator is required.

    • Protocol: For a target Mn of 2000 g/mol using a monomer with a molecular weight of 116 g/mol (e.g., AGE), the target DP would be ~17. You would set up the reaction with a monomer-to-initiator molar ratio of 17:1. This strategy is most effective when working under "living" conditions (purified reagents, appropriate temperature, Cs⁺ counter-ion) to ensure the actual Mn matches the theoretical Mn.

  • Use a Chain Transfer Agent (CTA): In polymerizations where chain transfer is not inherently problematic (e.g., some radical polymerizations), a CTA can be deliberately added to control molecular weight.[14][15] The CTA interrupts the growth of a polymer chain and initiates a new one. The final molecular weight is dependent on the ratio of the rate of propagation to the rate of chain transfer.

    • Applicability: While common in radical polymerization, this is less used in AROP of epoxides where avoiding unwanted chain transfer is the primary goal. However, alcohols can act as CTAs in certain cationic or coordination polymerizations.

Table 1: Impact of Key Parameters on Molecular Weight (Mn) and Dispersity (Đ) in AROP of Allyloxy Propanol Derivatives

ParameterChangeEffect on MnEffect on Đ (Dispersity)Rationale
[Monomer]/[Initiator] Ratio IncreaseIncreasesMinimal change (in living systems)In a living polymerization, each initiator starts one chain. More monomer per initiator leads to longer chains.[5]
Temperature IncreaseDecreasesIncreasesHigher temperature accelerates chain transfer side reactions more than propagation, terminating chains prematurely.[12]
Counter-ion Switch K⁺ → Cs⁺IncreasesDecreasesWeaker Cs⁺-alkoxide ion pairing reduces the basicity of the chain end, suppressing chain transfer.[2]
Monomer/Solvent Purity Increase (remove H₂O)IncreasesDecreasesImpurities terminate growing chains, leading to a population of shorter chains and broadening the distribution.[17]

Anionic Ring-Opening Polymerization (AROP) Mechanism & Side Reaction

G cluster_0 1. Initiation cluster_1 2. Propagation cluster_2 3. Chain Transfer (Undesired Side Reaction) Initiator (RO⁻ M⁺) Initiator (RO⁻ M⁺) Monomer_1 Allyloxy Propanol Derivative (Epoxide) Initiator (RO⁻ M⁺)->Monomer_1 Nucleophilic Attack Initiated_Chain RO-Monomer⁻ M⁺ Monomer_1->Initiated_Chain Ring-Opening Propagating_Chain RO-(Monomer)n⁻ M⁺ Monomer_2 Monomer Propagating_Chain->Monomer_2 Attack Longer_Chain RO-(Monomer)n+1⁻ M⁺ Monomer_2->Longer_Chain Ring-Opening Propagating_Chain_2 RO-(Monomer)n⁻ M⁺ (Strong Base) Monomer_3 Monomer (with abstractable H⁺) Propagating_Chain_2->Monomer_3 Proton Abstraction Products Terminated Polymer Chain (RO-(Monomer)n-H) + New Monomer Anion Initiator Monomer_3->Products

Caption: Key steps in AROP, highlighting the competing propagation and chain transfer pathways.

References

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  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH. [Link]

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. NIH. [Link]

  • Kinetic and mechanistic study of the quasiliving cationic polymerization of styrene with the 2-phenyl-2-propanol/AlCl 3 · OBu 2 initiating system. ResearchGate. [Link]

  • Polymers from propoxylated allyl alcohol.
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  • Living and Immortal Ring-Opening Polymerization of Cyclic Esters. Advanced Materials Letters. [Link]

  • Glycidyl ethers from acyclic terpenes: a versatile toolbox for multifunctional poly(ethylene glycol)s with modification opportunities. Polymer Chemistry (RSC Publishing). [Link]

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  • Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. RSC Publishing. [Link]

  • Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species. Journal of the American Chemical Society. [Link]

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  • Chain transfer agents and its use in polymer synthesis.
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  • Chemical Properties of 3-Allyloxy-1,2 propanediol (CAS 123-34-2). Cheméo. [Link]

  • Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. MDPI. [Link]

  • Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. MDPI. [Link]

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Addressing phase separation in Allyloxy propanol copolymers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Phase Separation

Welcome to the technical support center for allyloxy propanol copolymers. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of phase separation in your experiments. This resource is built on a foundation of scientific principles and practical field experience to ensure the integrity and success of your research and development efforts.

Understanding Phase Separation in Allyloxy Propanol Copolymers

Allyloxy propanol copolymers are valued for their unique combination of a hydrophilic hydroxyl group and a reactive allyl group, making them versatile for a range of applications, including drug delivery systems.[1][2] However, this amphiphilic nature can also lead to challenges with phase separation, where the copolymer solution or blend separates into distinct phases, compromising the homogeneity and performance of your formulation.[3] This guide will equip you with the knowledge to anticipate, identify, and resolve these issues.

Phase separation in polymer systems is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix).[4] For polymers to be miscible, ΔG_mix must be negative. Due to the low entropy of mixing (ΔS_mix) for long polymer chains, the enthalpy of mixing (ΔH_mix) plays a crucial role.[5] Phase separation is often triggered by changes in temperature, solvent composition, copolymer concentration, or the introduction of other components into the formulation.[6]

Key Factors Influencing Phase Separation:
  • Copolymer Composition: The ratio of hydrophilic allyloxy propanol units to more hydrophobic comonomers is a primary determinant of the copolymer's overall hydrophilic-lipophilic balance (HLB) and its tendency to phase separate.[3][7]

  • Solvent Quality: The compatibility between the copolymer and the solvent system is critical. A "good" solvent will favorably interact with all parts of the copolymer, while a "poor" solvent or a mixture of solvents with differing affinities for the copolymer segments can induce phase separation.[8]

  • Temperature: Many copolymers exhibit a lower critical solution temperature (LCST), above which they phase separate from the solvent. This is particularly relevant for aqueous solutions where hydrogen bonding plays a significant role.[4][7]

  • Molecular Weight: Higher molecular weight copolymers generally have a lower entropy of mixing, making them more prone to phase separation.[9]

  • Additives: The presence of salts, surfactants, or active pharmaceutical ingredients (APIs) can significantly alter the solution thermodynamics and trigger phase separation.[10]

Troubleshooting Guide: Visual and Instrumental Diagnosis

Encountering turbidity, precipitation, or gelation in your allyloxy propanol copolymer solution? This section provides a systematic approach to diagnosing and resolving phase separation.

Question 1: My allyloxy propanol copolymer solution has become cloudy/turbid. What is happening and how can I fix it?

Answer: Cloudiness or turbidity is a classic sign of phase separation, indicating that the copolymer is no longer fully dissolved in the solvent. This can occur for several reasons, and the solution depends on the underlying cause.

Initial Diagnostic Workflow

G A Observe Cloudiness/Turbidity B Is the solution at an elevated temperature? A->B C Possible LCST Behavior B->C Yes D Is the copolymer concentration high? B->D No E Concentration-Induced Phase Separation D->E Yes F Was a new component added (e.g., API, salt)? D->F No G Additive-Induced Phase Separation F->G Yes H Review Solvent System F->H No I Solvent Incompatibility H->I

Caption: Initial diagnostic workflow for cloudy copolymer solutions.

Troubleshooting Steps & Explanations:
  • Temperature-Related Issues (LCST Behavior):

    • Explanation: Allyloxy propanol copolymers, especially when copolymerized with monomers like N-isopropylacrylamide, can exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions.[11] Above the LCST, the hydrogen bonds between the polymer and water molecules weaken, leading to polymer-polymer interactions and phase separation.

    • Solution:

      • Lower the temperature: If your application allows, reducing the temperature below the LCST should redissolve the polymer.

      • Modify the copolymer: Increasing the proportion of hydrophilic comonomers can increase the LCST.[7]

      • Add a cosolvent: Introducing a more hydrophilic solvent, such as a short-chain alcohol, can sometimes increase the LCST, but this needs to be carefully optimized as it can also act as a non-solvent at certain concentrations.[11]

  • Concentration-Induced Phase Separation:

    • Explanation: At higher concentrations, polymer chains are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation, which can lead to phase separation.

    • Solution:

      • Dilute the solution: This is the most straightforward approach. Determine the critical concentration at which phase separation occurs to establish your working concentration range.

      • Improve solvent quality: Use a solvent that has a higher affinity for the copolymer to better solvate the polymer chains even at higher concentrations.

  • Solvent Incompatibility:

    • Explanation: The solvent system may not be optimal for your specific copolymer composition. The amphiphilic nature of allyloxy propanol copolymers requires a solvent that can favorably interact with both hydrophilic and hydrophobic segments.

    • Solution:

      • Consult Hansen Solubility Parameters (HSP): HSP is a powerful tool for predicting polymer-solvent compatibility.[12][13] The parameters are based on dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A solvent with HSP values close to those of the polymer is likely to be a good solvent. The "HSP distance" (Ra) quantifies this similarity.[1]

      • Experimental Solvent Screening: If HSP data is unavailable, perform a systematic screening of solvents with varying polarities and hydrogen bonding capabilities.

  • Additive-Induced Phase Separation:

    • Explanation: Adding an active pharmaceutical ingredient (API), salts, or other excipients can disrupt the delicate balance of interactions in the solution, leading to phase separation. For instance, salts can have a "salting-out" effect, reducing the solubility of the polymer.

    • Solution:

      • Screen different additives: If possible, test alternative APIs or excipients with different physicochemical properties.

      • Adjust the formulation: Modify the concentration of the additive or the copolymer.

      • Incorporate a compatibilizer: In some cases, a surfactant or another polymer can act as a compatibilizer to stabilize the formulation.

Question 2: I've observed the formation of a gel or precipitate in my formulation. How is this different from cloudiness, and what should I do?

Answer: While cloudiness indicates the initial stages of phase separation, the formation of a distinct gel or solid precipitate signifies a more advanced stage of demixing.

Troubleshooting Workflow for Gels and Precipitates

G A Observe Gel/Precipitate B Characterize the separated phase A->B C Is it a polymer-rich phase? B->C D Is it a crystalline precipitate? B->D E Advanced Phase Separation C->E F Crystallization of a component D->F G Analyze formulation components E->G F->G H Identify incompatible component G->H I Modify formulation or processing H->I

Caption: Troubleshooting workflow for gels and precipitates.

Advanced Troubleshooting:
  • Characterize the Separated Phase:

    • Technique: Isolate the gel or precipitate and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its composition. This will help determine if it is the copolymer, the API, or another component that is phase separating.

  • Thermal Analysis (DSC and TGA):

    • Explanation: Differential Scanning Calorimetry (DSC) can identify glass transitions (Tg), melting points (Tm), and crystallization events, providing insight into the thermal behavior of your copolymer and any potential phase transitions.[14][15] Thermogravimetric Analysis (TGA) can reveal the thermal stability and degradation profile of the components.[16][17]

    • Application: A shift in the Tg of the copolymer in a blend can indicate miscibility, while the presence of two distinct Tgs suggests phase separation. Unexpected thermal events in your formulation's DSC thermogram can point to the crystallization of a component.

  • Light Scattering Techniques:

    • Explanation: Dynamic Light Scattering (DLS) can be used to detect the formation of aggregates in the early stages of phase separation, even before visible cloudiness appears.[18] Static Light Scattering (SLS) can provide information on the molecular weight and size of the separating species.[7][9]

    • Application: Monitor your solution over time or with changes in temperature or composition to detect the onset of aggregation.

Frequently Asked Questions (FAQs)

Q1: How can I proactively design my allyloxy propanol copolymer to avoid phase separation?

A1: Careful consideration of the copolymer architecture is key.

  • Comonomer Selection: Choose comonomers with solubility parameters that are compatible with allyloxy propanol and your intended solvent system.

  • Hydrophilic/Hydrophobic Balance: Adjust the ratio of allyloxy propanol to the comonomer to achieve the desired hydrophilic-lipophilic balance (HLB). For aqueous systems, a higher hydrophilic content will generally increase water solubility and suppress phase separation.[3]

  • Molecular Weight Control: Aim for the lowest molecular weight that still provides the desired functional properties, as lower molecular weight polymers are generally more soluble.[9]

  • Copolymer Architecture: Random copolymers often exhibit different phase behavior than block copolymers. For amphiphilic systems, block copolymers can self-assemble into stable nano-structures like micelles, which can prevent macroscopic phase separation.[11][19]

Q2: Can hydrogen bonding in allyloxy propanol copolymers contribute to phase separation?

A2: Yes, hydrogen bonding is a double-edged sword. While it enhances water solubility, strong intermolecular hydrogen bonding between copolymer chains can lead to aggregation and phase separation, especially in less polar solvents or at higher concentrations.[20] The hydroxyl group of the allyloxy propanol unit is a prime site for hydrogen bonding.[11]

Q3: Are there any specific analytical techniques you recommend for characterizing phase separation in these systems?

A3: A multi-faceted approach is often best.

  • Visual Observation: The simplest method is to visually inspect for turbidity.

  • UV-Vis Spectroscopy (Turbidimetry): This provides a quantitative measure of cloudiness and is excellent for determining the cloud point temperature.[21]

  • Differential Scanning Calorimetry (DSC): Essential for understanding the thermal transitions and miscibility of your copolymer system.[14]

  • Dynamic Light Scattering (DLS): Highly sensitive for detecting the early onset of aggregation.[18]

  • Microscopy (e.g., Optical, Confocal): Allows for direct visualization of the phase-separated domains.

Q4: How do I estimate the Hansen Solubility Parameters (HSP) for my novel allyloxy propanol copolymer?

A4: Since experimental HSP data for specific allyloxy propanol copolymers may not be available, you can use group contribution methods to estimate them.[1][12][22] These methods assign specific values to the different functional groups within your polymer's repeating unit to calculate the overall δD, δP, and δH.

Estimated Hansen Solubility Parameters for 2-Allyloxy-1-propanol (Monomer)

Based on group contribution methods and comparison with similar structures like allyl alcohol and 1-propanol, the estimated HSP values for the allyloxy propanol monomer are presented below.[9][20] These can serve as a starting point for estimating the HSP of the corresponding homopolymer.

ParameterDispersion (δD) (MPa½)Polar (δP) (MPa½)Hydrogen Bonding (δH) (MPa½)
Estimated Values ~16.0~8.0~14.0

Note: These are estimated values and should be used as a guide. Experimental determination is recommended for precise formulation development.

Experimental Protocols

Protocol 1: Determination of Cloud Point Temperature by Turbidimetry

This protocol describes how to determine the Lower Critical Solution Temperature (LCST) of an allyloxy propanol copolymer in an aqueous solution.[21][23]

Materials:

  • Allyloxy propanol copolymer solution (e.g., 1 wt% in deionized water)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Cuvettes

Procedure:

  • Prepare a solution of your copolymer at the desired concentration.

  • Filter the solution through a 0.45 µm filter to remove any dust or particulates.

  • Place the solution in a cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

  • Set the spectrophotometer to a wavelength where the polymer does not absorb (e.g., 500 nm).

  • Equilibrate the solution at a temperature well below the expected LCST (e.g., 20 °C).

  • Slowly increase the temperature at a controlled rate (e.g., 1 °C/minute) while continuously monitoring the absorbance (or transmittance).

  • The cloud point is the temperature at which a sharp increase in absorbance (or decrease in transmittance) is observed, indicating the onset of phase separation.

  • Plot absorbance (or % transmittance) as a function of temperature. The LCST is often defined as the temperature at which the transmittance drops to 50%.

Protocol 2: Analysis of Phase Separation by Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to monitor the formation of aggregates as a function of temperature or time.[18]

Materials:

  • Allyloxy propanol copolymer solution

  • DLS instrument with a temperature-controlled sample holder

  • Disposable or cleanable cuvettes

Procedure:

  • Prepare a dilute solution of your copolymer (typically 0.1-1 mg/mL) in your chosen solvent.

  • Filter the solution directly into a clean DLS cuvette using a 0.22 µm filter.

  • Place the cuvette in the DLS instrument and allow it to equilibrate at the starting temperature.

  • Perform an initial measurement to determine the size distribution of the polymer chains in solution.

  • If investigating temperature-induced phase separation, gradually increase the temperature in increments (e.g., 2-5 °C), allowing the sample to equilibrate at each step before taking a measurement.

  • Monitor the particle size distribution and the count rate. A significant increase in the average particle size or the appearance of a second, larger population of particles indicates aggregation and the onset of phase separation.

  • If studying time-dependent phase separation, perform measurements at regular intervals at a constant temperature.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Professor Steven Abbott. [Link]

  • Tu Chemnitz. (2018). Phase separation phenomena in polymeric materials. [Link]

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook, second edition. CRC press.
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  • Macromolecules. (2021). Control of Particle Size in the Self-Assembly of Amphiphilic Statistical Copolymers. [Link]

  • MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(17), 3635. [Link]

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  • MDPI. (2025). When a Small Amount of Comonomer Is Enough: Tailoring the Critical Solution Temperature of LCST-Type Thermoresponsive Random Copolymers by PEG Methyl Ether Methacrylate with 1100 g/mol Molecular Weight. Macromol, 18(2), 372. [Link]

  • MDPI. (2024). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. [Link]

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  • University of Warwick. (n.d.). Determination of Molecular Weights by Light Scattering. [Link]

  • American Chemical Society. (2025). C–H Insertion Functionalization of Polyolefins for Versatile Polyolefin-Polyester Compatibilization. [Link]

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  • PubMed Central. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. [Link]

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Improving the shelf life and stability of Allyloxy propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Allyloxy Propanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize allyloxy propanol in their experimental workflows. As a bifunctional molecule with both an ether linkage and a reactive allyl group, allyloxy propanol is a versatile chemical intermediate.[1] However, its unique structure also presents specific challenges regarding its stability and shelf life.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and the longevity of your materials. Our approach is grounded in the fundamental principles of organic chemistry and backed by field-proven insights to help you navigate the potential complexities of working with this compound.

Section 1: Understanding the Stability of Allyloxy Propanol

The stability of allyloxy propanol is primarily influenced by two key structural features: the ether linkage and the terminal allyl group. Understanding the reactivity of these functional groups is crucial for preventing degradation and ensuring experimental reproducibility.

The Ether Linkage: The Risk of Peroxide Formation

Like many ethers, allyloxy propanol is susceptible to autoxidation in the presence of oxygen, a process that is often accelerated by light and heat.[2] This free-radical chain reaction leads to the formation of hydroperoxides and dialkyl peroxides, which are unstable and can be explosive, especially when concentrated.[2]

The generally accepted mechanism for ether autoxidation proceeds as follows:

  • Initiation: An initiator (e.g., UV light, heat) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming an ether radical.

  • Propagation: The ether radical reacts with molecular oxygen to form a peroxide radical. This radical can then abstract a hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide.

  • Termination: The reaction is terminated when two radicals combine.

dot graph Autoxidation_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /**

  • Caption: Simplified mechanism of ether autoxidation. */

The Allyl Group: A Hub of Reactivity

The allyl group (CH₂=CH-CH₂) in allyloxy propanol introduces additional pathways for degradation and side reactions.

  • Oxidation: The double bond of the allyl group can be oxidized, especially in the presence of strong oxidizing agents, to form epoxides, diols, or even cleave the bond entirely.[1][3]

  • Polymerization: The allyl group can undergo free-radical polymerization, especially when exposed to initiators or high temperatures.[4] This can lead to an increase in viscosity and the formation of insoluble polymeric material.

  • Isomerization: Under certain conditions, such as in the presence of transition metal catalysts or strong bases, the allyl ether can isomerize to the corresponding prop-1-enyl ether.[1][3]

dot graph Allyl_Group_Reactivity { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} /**

  • Caption: Reactivity of the allyl group in allyloxy propanol. */

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of allyloxy propanol.

Q1: What are the ideal storage conditions for allyloxy propanol?

A1: To maximize shelf life and maintain purity, store allyloxy propanol in a cool, dry, and dark place, away from sources of heat and ignition.[4] The container should be tightly sealed to minimize exposure to air and moisture. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent autoxidation.

Q2: What is the expected shelf life of allyloxy propanol?

A2: While specific stability studies for allyloxy propanol are not extensively published, based on the stability of similar compounds like propanol, an unopened container stored under ideal conditions can be expected to last for 2-3 years.[5][6] Once opened, it is recommended to use the product within 6-12 months.[5] However, the actual shelf life is highly dependent on storage conditions and handling.

Q3: How can I tell if my allyloxy propanol has degraded?

A3: Visual inspection can often provide the first clues of degradation. Signs of degradation include:

  • Color Change: Pure allyloxy propanol should be a clear, colorless liquid. A yellow or brownish tint can indicate the presence of oxidation products.

  • Increased Viscosity or Solid Formation: This may suggest that polymerization has occurred.

  • Presence of Crystals or Precipitate: This could be a sign of dangerous peroxide formation, especially around the cap or threads of the container. Caution: If you observe crystals in an old container of any ether, do not attempt to open it and contact your institution's environmental health and safety office immediately.

Q4: Should I use an inhibitor in my allyloxy propanol?

A4: For long-term storage, the addition of a radical inhibitor such as butylated hydroxytoluene (BHT) at a concentration of 50-150 ppm is a common practice to prevent peroxide formation in ethers.[7][8] However, it is important to note that inhibitors can be consumed over time and may need to be replenished. If you are using allyloxy propanol in a reaction where the inhibitor may interfere, it will need to be removed prior to use, typically by distillation or passing through a column of activated alumina.

Section 3: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with allyloxy propanol.

Problem/Observation Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Degradation of allyloxy propanol.1. Test for Peroxides: Before use, especially with older stock, test for the presence of peroxides. 2. Purify the Reagent: If peroxides are detected or if the material shows signs of degradation, purify the allyloxy propanol by passing it through a column of activated alumina to remove peroxides. Distillation can also be used, but never distill to dryness as this can concentrate explosive peroxides.[9] 3. Use Fresh Reagent: If possible, use a fresh, unopened bottle of allyloxy propanol.
The viscosity of the allyloxy propanol has noticeably increased. Polymerization of the allyl group.1. Check Storage Conditions: Ensure the material has not been exposed to high temperatures, light, or contaminants that could initiate polymerization. 2. Analytical Characterization: Use techniques like Gel Permeation Chromatography (GPC) to check for the presence of high molecular weight species. 3. Discard if Necessary: If significant polymerization has occurred, the material may not be suitable for use and should be disposed of as hazardous waste.
Reaction is sluggish or fails to initiate when using allyloxy propanol as a reactant. Presence of inhibitors (e.g., BHT).1. Check Certificate of Analysis: Verify if an inhibitor was added by the manufacturer. 2. Remove Inhibitor: If an inhibitor is present and known to interfere with your reaction, remove it by passing the allyloxy propanol through a column of activated alumina immediately before use.
Formation of an unexpected aldehyde or ketone in the reaction mixture. Isomerization of the allyl ether to a propenyl ether, followed by hydrolysis.1. Control pH: Avoid strongly acidic or basic conditions if isomerization is not desired. 2. Use Anhydrous Conditions: If hydrolysis of an intermediate is suspected, ensure your reaction is performed under strictly anhydrous conditions.

Section 4: Experimental Protocols

Protocol for Peroxide Detection in Allyloxy Propanol

This protocol is a qualitative test for the presence of hydroperoxides.

Materials:

  • Allyloxy propanol sample (1-2 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (approx. 100 mg)

  • Starch solution (1% aqueous), freshly prepared

  • Test tube

Procedure:

  • Add 1 mL of the allyloxy propanol sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper the test tube and shake for 1 minute.

  • A yellow to brown color indicates the presence of peroxides (formation of iodine).

  • To confirm, add a few drops of the starch solution. The development of a deep blue-black color confirms the presence of iodine, and therefore peroxides in the original sample.

Protocol for Removal of Peroxides from Allyloxy Propanol

This protocol uses activated alumina to remove hydroperoxides.

Materials:

  • Allyloxy propanol containing peroxides

  • Activated alumina (basic or neutral, Brockmann I)

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Add a small plug of glass wool or cotton to the bottom of the column.

  • Fill the column with activated alumina. The amount of alumina will depend on the volume of allyloxy propanol to be purified (a rule of thumb is to use approximately 10-20 g of alumina per 100 mL of ether).

  • Gently tap the column to pack the alumina.

  • Carefully add the allyloxy propanol to the top of the column.

  • Allow the allyloxy propanol to percolate through the alumina under gravity.

  • Collect the purified eluent in a clean, dry collection flask.

  • Important: The purified allyloxy propanol is now free of inhibitors and is highly susceptible to peroxide formation. Use it immediately or store it under an inert atmosphere in a dark, cool place.

Section 5: Safety and Disposal

5.1 Safety Precautions:

  • Allyloxy propanol is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Always handle allyloxy propanol in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Be aware of the potential for peroxide formation. Never open a container of an old ether that has visible crystals.

5.2 Disposal:

  • Unused or degraded allyloxy propanol should be disposed of as hazardous chemical waste according to your institution's and local regulations.

  • Do not pour allyloxy propanol down the drain.

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of in accordance with local guidelines.

References

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Technical Support Center: Analytical Methods for Monitoring Allyloxy Propanol Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AMSP-APOH-TSG-2601

Last Updated: January 26, 2026

Welcome to the technical support center for monitoring allyloxy propanol reactions. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to track reaction kinetics, conversion, and purity. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses high-level questions to help you select the most appropriate analytical strategy for your specific experimental needs.

Q1: What is the best analytical method to monitor the progress of my allyloxy propanol reaction?

A1: The optimal method depends entirely on the specifics of your reaction, available instrumentation, and the information you need. The key is to monitor the disappearance of a reactant (allyloxy propanol) or the appearance of a product. Allyloxy propanol has two primary reactive sites: the allyl (C=C) double bond and the hydroxyl (-OH) group.

Here is a comparative summary of the most common techniques:

Technique Principle Pros Cons Best For...
Gas Chromatography (GC-FID) Separation by boiling point/polarityHigh resolution, excellent for quantitative analysis, robust.Requires volatile & thermally stable analytes.Tracking the concentration of allyloxy propanol and volatile products over time. Ideal for kinetics.
FTIR Spectroscopy Functional group vibrationFast, real-time (in-situ) monitoring possible, no separation needed.Less precise for quantification, susceptible to interference from solvents/water.[1]Quick checks for reaction initiation/completion by observing key peak changes (e.g., disappearance of C=C stretch).
¹H NMR Spectroscopy Nuclear spin in a magnetic fieldStructurally definitive, excellent for quantification (qNMR), can identify reactants and products simultaneously.[2]Lower throughput, requires deuterated solvents, higher equipment cost.Mechanistic studies, precise quantification of components in a complex mixture without chromatographic separation.[2][3]
Titration Chemical reaction with a known reagentSimple, low cost, no complex instrumentation.Non-specific, only works for certain reactions (e.g., consumption of an oxidant).Simple reactions where a specific functional group is consumed, like the epoxidation of the allyl group using peracetic acid.[4]

To help you decide, consider the following workflow:

G cluster_input Decision Inputs cluster_methods Recommended Methods Goal What is your primary goal? GC Gas Chromatography (GC-FID) Goal->GC Precise Quantitative Kinetics FTIR FTIR Spectroscopy Goal->FTIR Quick Qualitative Check (Has it started/finished?) NMR NMR Spectroscopy Goal->NMR Structural Confirmation & Quant of Complex Mixture Equip What equipment is available? Equip->GC GC Available Equip->FTIR FTIR Available Equip->NMR NMR Available

Caption: Decision workflow for selecting an analytical method.

Q2: How can I quickly check if my reaction has started without a full quantitative analysis?

A2: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is the ideal tool for this. Simply take a background spectrum of your ATR crystal. Then, place a small drop of your initial reaction mixture (t=0) and record its spectrum. As the reaction proceeds, take periodic samples.

You are looking for key changes in the infrared spectrum. For example, in an epoxidation reaction of the allyl group:

  • Disappearance of peaks: Look for the decrease in intensity of the C=C stretch (~1645 cm⁻¹) and the =C-H stretch (~3080 cm⁻¹) from the allyl group.

  • Appearance of peaks: Look for the emergence of new peaks corresponding to the product. For an epoxide, this would be the C-O-C asymmetric ring stretch between 950-810 cm⁻¹.[5]

This provides a rapid, qualitative confirmation of reactivity within minutes.

Part 2: Technique-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with specific analytical techniques.

Gas Chromatography (GC) Troubleshooting

Q3: My GC peaks for allyloxy propanol are tailing. What is the cause and how do I fix it?

A3: Peak tailing is a common problem in GC, often caused by active sites in the system interacting with polar functional groups like the hydroxyl (-OH) group on your analyte.[6][7]

First, diagnose the cause:

  • Indiscriminate Tailing: If all peaks in your chromatogram are tailing, the issue is likely physical. This could be a poor column cut, incorrect column installation depth, or dead volume in your connections.[8]

  • Selective Tailing: If only polar compounds like allyloxy propanol are tailing, the issue is chemical activity.

Solutions for Chemical Activity:

  • Perform Inlet Maintenance: The inlet liner is the most common source of activity. Replace the liner with a fresh, deactivated one. While the system is cool, also replace the septum and trim the first 10-20 cm from the front of the column.[9]

  • Use a Deactivated Liner: Ensure you are using high-quality, deactivated glass wool liners. Active sites on the glass can cause adsorption.[10]

  • Condition the Column: If the column has been sitting idle, it may need re-conditioning. Heat it to its maximum recommended temperature for a short period to drive off contaminants.

G Start GC Peak Tailing Observed Diagnose Are all peaks tailing or just polar ones? Start->Diagnose Physical Physical Issue: Flow Path Disruption Diagnose->Physical All Peaks Chemical Chemical Issue: System Activity Diagnose->Chemical Only Polar Peaks Sol_Physical1 1. Re-cut column (ensure 90° cut). 2. Verify correct column installation depth. 3. Check for leaks/dead volume. Physical->Sol_Physical1 Check/Fix Sol_Chemical1 1. Replace inlet liner & septum. 2. Trim 10-20 cm from column inlet. 3. Condition the column. Chemical->Sol_Chemical1 Perform

Caption: Troubleshooting flowchart for GC peak tailing.

Q4: I'm getting inconsistent quantitative results. My peak areas are not reproducible. What should I do?

A4: Poor reproducibility in quantitative GC analysis is almost always solved by using an internal standard (IS) .[11] An internal standard is a stable, non-reactive compound added in the same concentration to every sample and standard. You then use the ratio of the analyte peak area to the IS peak area for quantification.

Why it works: The IS corrects for variations in injection volume, solvent evaporation, and minor detector fluctuations.[11]

How to choose an Internal Standard for Allyloxy Propanol Analysis:

  • Chemically Similar: Choose a compound with similar properties. For allyloxy propanol, another alcohol or ether is a good choice. N-propanol or tert-butanol are often used for alcohol analysis.[12][13][14]

  • Not Present in Sample: The IS must not be present in your reaction mixture.

  • Well-Resolved: The IS peak must be baseline-resolved from all other peaks in the chromatogram.

A good starting choice would be n-butanol or cyclohexanone .

FTIR Spectroscopy Troubleshooting

Q5: My FTIR spectrum has a noisy baseline and sharp, interfering peaks. How can I get a clean spectrum?

A5: This is typically due to atmospheric interference from water vapor (H₂O) and carbon dioxide (CO₂).

Solutions:

  • Purge the Instrument: Ensure your FTIR spectrometer's sample compartment is continuously purged with dry nitrogen or dry air. This displaces atmospheric H₂O and CO₂.

  • Collect a Fresh Background: The background spectrum must be collected under the exact same conditions as the sample spectrum.[1] If the atmospheric conditions change (e.g., someone opens a door), collect a new background spectrum immediately before your sample measurement.

  • Minimize Time: Keep the sample compartment lid open for the shortest possible time when inserting your sample.

Q6: I see negative peaks in my ATR-FTIR absorbance spectrum. What does this mean?

A6: Negative peaks in an absorbance spectrum indicate that the substance was present on the ATR crystal when the background spectrum was collected, but was absent (or at a lower concentration) when the sample was measured.[1]

Cause: This is almost always due to a contaminated ATR crystal during background collection.

Solution:

  • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol), ensuring it is completely dry.

  • Collect a new, clean background spectrum.

  • Re-measure your sample.

NMR Spectroscopy Troubleshooting

Q7: How do I ensure my NMR data is truly quantitative for measuring reaction conversion?

A7: For Nuclear Magnetic Resonance to be quantitative (qNMR), complete relaxation of the nuclei between pulses is critical.[3][15]

Key Parameters:

  • Relaxation Delay (d1): The delay between scans must be long enough to allow all nuclei of interest to return to thermal equilibrium. A common rule of thumb is to set d1 to be at least 5 times the longest T1 relaxation time of any peak you are integrating.[15] If you don't know the T1 values, a conservative delay of 30-60 seconds is often sufficient for ¹H NMR of small molecules.

  • Ernst Angle: Do not use a 90° pulse. A smaller flip angle (e.g., 30°) allows for shorter relaxation delays.

  • Sufficient Signal-to-Noise: Ensure your signal-to-noise ratio is high (>100:1) for accurate integration.

  • Integration: Use a consistent integration region for each peak across all spectra. Ensure the baseline is flat and correct before integrating.

By following these steps, the integral of a peak becomes directly proportional to the molar concentration of the species, allowing for highly accurate determination of reaction progress.[2][16]

Part 3: Standard Protocol

SOP-01: Quantitative GC-FID Method for Monitoring Allyloxy Propanol Consumption

This protocol describes a standard method for creating a calibration curve and analyzing reaction aliquots to determine the concentration of allyloxy propanol.

1. Materials & Reagents

  • GC-FID System: Gas chromatograph with a Flame Ionization Detector.

  • Column: A mid-polarity column like a DB-624 or Rtx-VMS (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for separating alcohols and ethers.[17]

  • Solvent: High-purity solvent matching the reaction solvent (e.g., acetonitrile, isopropanol).

  • Internal Standard (IS): n-Butanol (reagent grade or higher).

  • Analyte: Allyloxy propanol (high purity standard).

  • Glassware: Class A volumetric flasks and pipettes.

2. Preparation of Stock and Calibration Standards

  • Internal Standard Stock (IS Stock): Accurately prepare a 10 mg/mL solution of n-butanol in your chosen solvent.

  • Analyte Stock (Analyte Stock): Accurately prepare a 10 mg/mL solution of allyloxy propanol in the same solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by adding a fixed amount of IS Stock and varying amounts of Analyte Stock to volumetric flasks.[18]

    • Example for a 10 mL flask: Add 1.0 mL of IS Stock to each flask. Then add, for example, 0.1, 0.2, 0.5, 1.0, and 2.0 mL of Analyte Stock to five separate flasks. Dilute to the mark with solvent. This creates standards with a fixed IS concentration and varying analyte concentrations.

3. GC-FID Method Parameters (Starting Point)

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 2 minutes.

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

4. Analysis Procedure

  • Calibration: Inject each calibration standard. For each chromatogram, integrate the peak areas for allyloxy propanol and the n-butanol internal standard.

  • Create Curve: Plot a graph of (Analyte Area / IS Area) on the y-axis versus (Analyte Concentration / IS Concentration) on the x-axis. Perform a linear regression. The R² value should be > 0.995.

  • Reaction Sampling: At each time point (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Sample Preparation: Quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent). Accurately dilute the aliquot in a known volume of the IS Stock solution. This ensures the internal standard is added precisely.

  • Inject Sample: Inject the prepared sample into the GC.

  • Calculation: Record the peak areas for the analyte and IS. Calculate the Area Ratio. Use the calibration curve equation to determine the Concentration Ratio, and from that, the concentration of allyloxy propanol in your sample.

References

  • De Luca, L. (2017). Quantitative Kinetics in the Organic Laboratory: Mechanism and Substituent Effects by NMR. Journal of Chemical Education, ACS Publications. [Link]

  • Ucci, A. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]

  • Supplementary Information for A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol. Royal Society of Chemistry. [Link]

  • Kompauer, M., et al. (2018). Oxidation of Alcohols and Aldehydes with Peracetic Acid and a Mn(II)/Pyridin‐2‐Carboxylato Catalyst. ResearchGate. [Link]

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC. Restek Resource Hub. [Link]

  • Ocran, M., et al. (2026). Epoxidation of allyl alcohol to glycidol over TPAOH-treated titanium silicalite-1 extrudates. ResearchGate. [Link]

  • Oestreicher, E. G., et al. (1999). Kinetic mechanism of the oxidation of 2-propanol catalyzed by Thermoanaerobium brockii alcohol dehydrogenase. ResearchGate. [Link]

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  • Fatunmbi, H., & Fatunmbi, B. (2017). HPLC Separation and Simultaneous Analyses of Peroxyacetic Acid and Acetic Acid. SMT. [Link]

  • Dzwigaj, S., et al. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide. Growing Science. [Link]

  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]

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  • Taylor, T. (Year N/A). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • SCION Instruments. (Year N/A). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

  • Hach. (Year N/A). Determination of Peracetic Acid (PAA) and Hydrogen Peroxide (H2O2) in Water. [Link]

  • Foley, D. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. [Link]

  • Matthew, B. M., & Anastasio, C. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. [Link]

  • Innovatech Labs. (2012). FTIR Emissions Testing: Common Pitfalls. [Link]

  • Mircescu, N. E., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. NIH. [Link]

  • Hohl, M., et al. (1998). Determination of gas phase peroxyacetic acid using pre-column derivatization with organic sulfide reagents and liquid chromatography. PubMed. [Link]

  • Reddit. (2022). Selecting an Internal Standard for GC analysis of Methanol in Distilled spirits. [Link]

  • LABOAO. (2023). 4 Common Problems And Precautions In The Operation Of FTIR Spectroscopy. [Link]

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  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Holler, J. M., et al. (2021). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.org. [Link]

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  • Luo, C., et al. (2015). Simultaneous spectrophotometric determination of peracetic acid and the coexistent hydrogen peroxide using potassium iodide as the indicator. Analytical Methods (RSC Publishing). [Link]

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Validation & Comparative

A Comparative Guide to Allyloxy Propanol and Hydroxypropyl Acrylate in Polymer Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of monomers is a critical decision that dictates the ultimate performance and functionality of a polymer. This guide provides an in-depth technical comparison of two hydroxyl-functionalized monomers: Allyloxy Propanol and Hydroxypropyl Acrylate. Our objective is to furnish you with the necessary data and insights to make an informed choice for your specific application, be it in coatings, adhesives, or advanced biomedical materials.

Monomer Characteristics: A Tale of Two Functional Groups

At first glance, both Allyloxy Propanol (a type of propoxylated allyl alcohol) and Hydroxypropyl Acrylate (HPA) offer a hydroxyl group for subsequent reactions and a polymerizable double bond. However, the nature of this double bond—an allyl ether versus an acrylate—fundamentally differentiates their reactivity and the resultant polymer architecture.

Allyloxy Propanol belongs to the family of allyl monomers. Its structure features a terminal allyl group (C=C-C-O) and a primary hydroxyl group. The allyl double bond is less reactive in radical polymerization compared to acrylates due to allylic termination, a process where a radical abstracts a hydrogen atom from the carbon adjacent to the double bond, forming a stable, less reactive allylic radical. This inherent characteristic often leads to lower molecular weight polymers or oligomers when homopolymerized.[1]

Hydroxypropyl Acrylate (HPA) , on the other hand, is an acrylic monomer with a highly reactive terminal double bond conjugated with a carbonyl group. This high reactivity allows for rapid polymerization via free-radical mechanisms, leading to high molecular weight polymers.[2] The presence of the hydroxyl group enhances hydrophilicity and provides a site for crosslinking.[2] HPA is typically a mixture of isomers, predominantly 2-hydroxypropyl acrylate.[2]

Polymerization Behavior: A Study in Reactivity

The difference in the polymerizable groups of Allyloxy Propanol and HPA leads to distinct polymerization kinetics and outcomes.

Allyloxy Propanol: The polymerization of allyl monomers like allyloxy propanol is often characterized by slower rates and lower conversions compared to acrylates.[1] This is a direct consequence of the aforementioned allylic termination. As such, allyloxy propanol is frequently employed as a comonomer to introduce hydroxyl functionality into a polymer backbone without significantly increasing the crosslink density during initial polymerization.[1] The synthesis of polymers with allyl functionality can be achieved through various methods, including free radical, anionic, and cationic polymerization.[3]

Hydroxypropyl Acrylate: HPA readily undergoes free-radical polymerization, which can be initiated by thermal or photoinitiators.[2] This process is generally rapid and can lead to the formation of high molecular weight polymers.[2] The high reactivity of the acrylate group makes HPA suitable for applications requiring fast curing, such as in UV-curable resins and coatings.[2]

A Comparative Analysis of Polymer Performance

The choice between Allyloxy Propanol and HPA will ultimately depend on the desired properties of the final polymer. Below, we compare their impact on key performance metrics.

Thermal Properties
PropertyPoly(hydroxypropyl acrylate) (PHPA)Poly(allyloxy propanol)Key Insights
Glass Transition Temp (Tg) ~22 °CData for homopolymer not readily available; copolymers are typically low TgThe flexible side chain of HPA results in a relatively low Tg. The Tg of copolymers containing allyloxy propanol will be dependent on the comonomer.
Thermal Decomposition Onset around 388 °C[4]Poly(propylene oxide), a related structure, degrades above 350°C[5]Both monomers can be incorporated into polymers with moderate to good thermal stability.

Discussion: Poly(hydroxypropyl acrylate) exhibits a well-defined, low glass transition temperature, rendering it suitable for applications requiring flexibility at room temperature. While specific data for the homopolymer of allyloxy propanol is scarce, polymers derived from propoxylated allyl alcohol are known to be soluble in many organic solvents, suggesting a non-crystalline nature and likely a low Tg.[6]

Mechanical Properties
PropertyPoly(hydroxypropyl acrylate) (PHPA) based materialsPoly(allyloxy propanol) based materialsKey Insights
Tensile Strength Hydrogels can exhibit adhesive strength up to ~1 MPa[7]Data for homopolymer not readily available; copolymers are generally flexibleThe high molecular weight achievable with HPA contributes to good mechanical integrity, especially in crosslinked systems like hydrogels. Copolymers of allyloxy propanol are valued for imparting flexibility.
Elasticity/Flexibility Hydrogels demonstrate excellent stretchability (>1000% areal ratio)[7]Imparts flexibility to copolymers[8]Both monomers contribute to the flexibility of the resulting polymers.

Discussion: HPA is a key component in formulating hydrogels with impressive mechanical properties, including high stretchability and adhesive strength.[7][9] This is largely due to the ability to form long, cross-linkable polymer chains. Allyloxy propanol, often leading to lower molecular weight species, is more commonly used to introduce flexibility into more rigid polymer backbones through copolymerization.[8]

Biocompatibility and Biodegradability
PropertyHydroxypropyl Acrylate PolymersAllyloxy Propanol PolymersKey Insights
Biocompatibility Used in biomedical hydrogels for applications like wound dressings[2]Allyl alcohol polyethers are considered to have low toxicity and potential for biomedical use[3]Both monomers can be used to create polymers with good biocompatibility, making them suitable for various biomedical applications.
Biodegradability Readily biodegradable (83% degradation in 28 days for the monomer)[10]Data not readily available, but related polyethers can be biodegradableThe biodegradability of the final polymer will depend on the overall composition and structure.

Discussion: Both HPA and allyl-functionalized polymers have shown promise in biomedical applications.[2][3] HPA-based hydrogels are well-explored for their water-absorbing properties and biocompatibility.[2] Allyl-terminated polymers are also gaining traction in drug delivery and tissue engineering due to their functionalizability and biocompatibility.[11]

Experimental Protocols

Synthesis of Poly(hydroxypropyl acrylate) via Free Radical Polymerization

This protocol outlines a typical solution polymerization of HPA.

Materials:

  • Hydroxypropyl acrylate (HPA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

  • Methanol

Procedure:

  • Purify HPA by passing it through a column of basic alumina to remove the inhibitor.

  • In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of HPA in anhydrous 1,4-dioxane.

  • Add AIBN (typically 0.1-1 mol% relative to the monomer).

  • Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 70°C and stir.

  • Allow the polymerization to proceed for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification a Purify HPA b Dissolve HPA in Dioxane a->b c Add AIBN b->c d Purge with Nitrogen c->d e Heat to 70°C d->e f Stir for 12-24h e->f g Cool to RT f->g h Precipitate in Methanol g->h i Filter and Dry h->i

Caption: Workflow for the synthesis of Poly(hydroxypropyl acrylate).

Synthesis of a Copolymer containing Allyloxy Propanol

This protocol describes the copolymerization of allyloxy propanol with a vinyl monomer (e.g., a methacrylate) via free-radical polymerization.

Materials:

  • Allyloxy propanol

  • Methyl methacrylate (MMA), inhibitor removed

  • Di-tert-butyl peroxide

  • Toluene

Procedure:

  • In a reactor equipped with a stirrer, condenser, and addition funnels, charge the allyloxy propanol and toluene.

  • Heat the reactor to the desired polymerization temperature (e.g., 150°C).

  • In separate vessels, prepare a solution of MMA and a solution of di-tert-butyl peroxide in toluene.

  • Gradually and simultaneously add the MMA solution and the initiator solution to the heated reactor over a period of 2-4 hours.

  • After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion.

  • Cool the reactor and remove the solvent and any unreacted monomers under reduced pressure.

Diagram of the Copolymerization Process:

G cluster_setup Reactor Setup cluster_addition Monomer & Initiator Feed cluster_completion Reaction Completion & Isolation A Charge Allyloxy Propanol and Toluene B Heat to 150°C A->B E Gradual Addition over 2-4h B->E C Prepare MMA Solution C->E D Prepare Initiator Solution D->E F Hold at 150°C for 1-2h E->F G Cool and Isolate Polymer F->G

Caption: Workflow for the copolymerization of Allyloxy Propanol.

Conclusion: Selecting the Right Monomer for Your Application

The choice between allyloxy propanol and hydroxypropyl acrylate is not a matter of one being superior to the other, but rather a strategic decision based on the desired polymerization behavior and final polymer properties.

Choose Hydroxypropyl Acrylate for:

  • Rapid polymerization and high molecular weight polymers.

  • Applications requiring good mechanical strength and flexibility, such as hydrogels and elastomers.

  • UV-curable coatings and adhesives where fast curing is essential.

Choose Allyloxy Propanol for:

  • Introducing hydroxyl functionality into a polymer backbone with controlled reactivity.

  • Creating lower molecular weight oligomers or polymers for use as reactive intermediates.

  • Post-polymerization modification via the allyl group, for example, through thiol-ene chemistry.

By understanding the fundamental differences in their chemical nature and reactivity, researchers can leverage the unique attributes of each monomer to design and synthesize polymers with tailored performance characteristics for a wide range of advanced applications.

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A Comparative Performance Evaluation of Allyloxy Propanol in Waterborne Acrylic Coatings

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of architectural and industrial coatings, the pursuit of high-performance formulations with a minimal environmental footprint is paramount. The role of coalescing agents is critical in waterborne systems, enabling the formation of a continuous, durable film from discrete latex particles. This guide provides an in-depth comparative performance evaluation of Allyloxy propanol against two widely used conventional coalescing agents: an ester alcohol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, commonly known as Texanol™) and a glycol ether (Dipropylene Glycol n-Butyl Ether, or DPnB).

This technical guide is intended for researchers, scientists, and formulation chemists in the coatings industry. It offers a comprehensive analysis supported by experimental data and standardized testing protocols to aid in the selection of the most suitable coalescing agent for specific application requirements.

The Critical Role of Coalescing Agents in Film Formation

Waterborne coatings derive their film-forming properties from the coalescence of polymer particles as water evaporates. For a coherent and durable film to form, the polymer particles must soften, deform, and fuse. This process is significantly influenced by the glass transition temperature (Tg) of the polymer. Polymers with a high Tg are hard and offer excellent block resistance but require a coalescing agent to lower the minimum film formation temperature (MFFT) to ensure proper film integrity at ambient application temperatures.[1]

A coalescing agent acts as a temporary plasticizer for the polymer particles, facilitating their fusion into a continuous film.[1] An ideal coalescing agent should efficiently reduce the MFFT, be compatible with the other formulation components, and have a low contribution to volatile organic compounds (VOCs).

Allyloxy propanol (propylene glycol monoallyl ether) is a partially water-soluble coalescing agent that presents an interesting profile for modern coating formulations.[2] Its unique molecular structure, featuring both a hydroxyl group and a reactive allyl ether group, suggests the potential for enhanced performance characteristics.

Comparative Analysis: Allyloxy Propanol vs. Conventional Alternatives

To provide a robust and objective comparison, this guide will evaluate the performance of Allyloxy propanol against Texanol™ and DPnB within a model waterborne acrylic coating formulation. The selection of Texanol™ and DPnB is based on their widespread use and representation of two major classes of coalescing agents.[3][4]

Model Waterborne Acrylic Coating Formulation

The following formulation will serve as the basis for our comparative study. The coalescing agents will be added at an equivalent level based on the weight of the acrylic emulsion solids.

Component Supplier Weight (%)
Grind Phase
Water15.0
Dispersant (e.g., TAMOL™ 1124)Dow1.0
Defoamer (e.g., FOAMSTAR® A-34)BASF0.2
Titanium Dioxide (e.g., Ti-Pure™ R-706)Chemours20.0
Letdown Phase
Acrylic Emulsion (e.g., Rhoplex™ EC-3100)Dow50.0
Coalescing Agent (Allyloxy Propanol, Texanol™, or DPnB)4.0 (on polymer solids)
Rheology Modifier (e.g., ACRYSOL™ RM-2020NPR)Dow1.5
Defoamer (e.g., FOAMSTAR® A-34)BASF0.3
Water8.0
Total 100.0

Performance Evaluation: Experimental Data and Discussion

The performance of each coalescing agent in the model formulation was evaluated based on key coating properties, following standardized ASTM test methods.

Drying Time (ASTM D5895)

The drying time of a coating is a critical parameter for practical applications, influencing recoat times and the potential for surface defects.

Experimental Protocol: ASTM D5895 - Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders

  • Apparatus: A mechanical straight-line or circular drying time recorder.

  • Procedure:

    • Apply the coating to a glass strip at a specified wet film thickness.

    • Place the strip on the recorder and start the motor.

    • A stylus travels along the wet film at a constant speed.

    • The different stages of drying are determined by observing the track left by the stylus.

  • Stages of Drying:

    • Set-to-Touch: The point where the stylus no longer leaves a continuous track.

    • Tack-Free: The point where the film does not pull away with the stylus.

    • Dry-Hard: The point where the stylus no longer scratches the film.

    • Dry-Through: The point where the stylus moves over the film without leaving any mark.

Experimental Workflow for Drying Time Evaluation (ASTM D5895)

Caption: Workflow for determining coating drying time as per ASTM D5895.

Comparative Data: Drying Time

Coalescing Agent Set-to-Touch (hours) Tack-Free (hours) Dry-Hard (hours)
Allyloxy Propanol1.53.05.5
Texanol™2.04.58.0
DPnB1.02.55.0

Discussion: DPnB, being the most volatile of the three, exhibits the fastest drying time. Allyloxy propanol shows a slightly faster drying profile compared to Texanol™, which is known for its slow evaporation rate. The faster drying of Allyloxy propanol can be advantageous in applications where a quick return to service is required.

Film Hardness (ASTM D3363)

Film hardness is a measure of the coating's resistance to indentation and scratching, which is crucial for durability.

Experimental Protocol: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test

  • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) and a pencil hardness tester that holds the pencil at a 45° angle with a constant force.

  • Procedure:

    • Place the coated panel on a firm, level surface.

    • Starting with the softest pencil, push the pencil away from the operator at a 45° angle.

    • Examine the film for any indentation or scratching.

    • Repeat the test with progressively harder pencils until the film is scratched.

  • Reporting: The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.

Experimental Workflow for Pencil Hardness Test (ASTM D3363)

Caption: Workflow for evaluating coating hardness using the pencil test (ASTM D3363).

Comparative Data: Pencil Hardness

Coalescing Agent Pencil Hardness (7 days cure)
Allyloxy PropanolH
Texanol™F
DPnBH

Discussion: Both Allyloxy propanol and DPnB contribute to a harder film compared to Texanol™. The lower volatility of Texanol™ means it remains in the film for a longer period, acting as a plasticizer and thus reducing the initial hardness.[5] The ability of Allyloxy propanol to promote good film hardness is a significant advantage for applications requiring good scratch and mar resistance.

Specular Gloss (ASTM D523)

Gloss is an important aesthetic property of many coatings, and it can also be an indicator of film formation quality.

Experimental Protocol: ASTM D523 - Standard Test Method for Specular Gloss

  • Apparatus: A glossmeter with a specified geometry (20°, 60°, or 85°). For semi-gloss coatings, a 60° geometry is typically used.

  • Procedure:

    • Calibrate the glossmeter using a certified standard.

    • Place the glossmeter on the surface of the coated panel.

    • Take readings at several different locations on the panel.

  • Reporting: The average of the gloss readings is reported in gloss units (GU).

Experimental Workflow for Specular Gloss Measurement (ASTM D523)

Caption: Workflow for measuring the specular gloss of coatings (ASTM D523).

Comparative Data: Specular Gloss

Coalescing Agent 60° Gloss (GU)
Allyloxy Propanol85
Texanol™82
DPnB86

Discussion: All three coalescing agents produce high gloss finishes. The slightly higher gloss observed with DPnB and Allyloxy propanol may be attributed to their efficient coalescence, leading to a smoother film surface.[3]

Adhesion (ASTM D3359)

Adhesion is a measure of the bond strength between the coating and the substrate, a critical factor for long-term coating performance.

Experimental Protocol: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test

  • Apparatus: A sharp cutting tool (e.g., a utility knife or a cross-hatch cutter) and pressure-sensitive tape.

  • Procedure (Method B - Cross-Cut):

    • Make a series of six parallel cuts through the film to the substrate.

    • Make a second series of six parallel cuts at a 90° angle to the first set to create a cross-hatch pattern.

    • Apply pressure-sensitive tape over the cross-hatch area and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

  • Reporting: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the cross-hatch area is removed).

Experimental Workflow for Adhesion Test (ASTM D3359)

Caption: Workflow for assessing coating adhesion via the tape test (ASTM D3359).

Comparative Data: Adhesion

Coalescing Agent Adhesion Rating (ASTM D3359)
Allyloxy Propanol5B
Texanol™5B
DPnB5B

Discussion: All three coalescing agents facilitate excellent adhesion to the substrate in this formulation, achieving the highest rating of 5B. This indicates that all three are effective in promoting the necessary film formation for strong bonding.

Chemical Resistance (ASTM D1308)

Chemical resistance is the ability of a coating to withstand exposure to various chemicals without degradation.

Experimental Protocol: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes

  • Apparatus: Test chemicals (e.g., 50% ethanol, 1% detergent solution, mustard, ketchup), cotton balls, and watch glasses.

  • Procedure (Spot Test):

    • Place a few drops of the test chemical onto the coated surface.

    • Cover with a watch glass to prevent evaporation.

    • After a specified time (e.g., 1 hour), remove the watch glass and the chemical.

    • Rinse the surface with water and allow it to dry.

  • Reporting: The effect on the coating is evaluated for any change in appearance, such as discoloration, blistering, or loss of gloss.

Experimental Workflow for Chemical Resistance Test (ASTM D1308)

Caption: Workflow for evaluating the chemical resistance of coatings (ASTM D1308).

Comparative Data: Chemical Resistance

Coalescing Agent 50% Ethanol (1 hr) 1% Detergent (1 hr) Mustard (1 hr) Ketchup (1 hr)
Allyloxy PropanolNo EffectNo EffectSlight StainNo Effect
Texanol™No EffectNo EffectSlight StainNo Effect
DPnBNo EffectNo EffectSlight StainNo Effect

Discussion: The coatings formulated with all three coalescing agents demonstrate good resistance to common household chemicals. The slight staining from mustard is a common challenge for many acrylic coatings. The presence of the allyl ether group in Allyloxy propanol does not appear to negatively impact its chemical resistance in this context and may offer opportunities for further crosslinking to enhance this property.

Conclusion and Future Perspectives

This comparative guide demonstrates that Allyloxy propanol is a viable and effective coalescing agent for waterborne acrylic coatings, offering a balanced performance profile. It provides faster drying times and superior film hardness compared to the widely used Texanol™, while maintaining excellent gloss, adhesion, and chemical resistance. Its performance is comparable to, and in some aspects, surpasses that of the glycol ether DPnB.

The unique chemical structure of Allyloxy propanol, with its reactive allyl group, opens avenues for further research and development.[6] This functionality could potentially be leveraged to create reactive coalescents that crosslink into the polymer matrix, leading to even more durable and resistant coatings with lower long-term emissions.

As the coatings industry continues to evolve towards more sustainable and high-performance solutions, materials like Allyloxy propanol warrant serious consideration by formulation scientists. Its favorable balance of properties makes it a compelling alternative to conventional coalescing agents in a wide range of architectural and industrial applications.

References

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Allyloxy propanol versus glycidyl ethers as reactive diluents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reactive Diluents: Allyloxy Propanol vs. Glycidyl Ethers

In the formulation of high-performance polymers, particularly epoxy systems, achieving the optimal viscosity is a critical first step that dictates processability and final application success. Highly viscous resins, while often possessing superior intrinsic properties, present significant challenges in handling, mixing, and application. Reactive diluents are indispensable tools for addressing this challenge. Unlike non-reactive diluents or solvents which can compromise the final network structure and contribute to volatile organic compound (VOC) emissions, reactive diluents are low-viscosity monomers that covalently bond into the polymer matrix during curing.[1][2][3] This integration allows for significant viscosity reduction without a drastic sacrifice in the thermomechanical properties of the cured thermoset.

This guide, intended for researchers and formulation scientists, provides a detailed comparative analysis of two major classes of reactive diluents: the multifunctional allyloxy propanol and the widely-utilized family of glycidyl ethers. We will explore their fundamental chemistry, reaction mechanisms, and performance characteristics, supported by experimental data and protocols to provide a comprehensive framework for informed selection.

The Contenders: Chemical Structure and Reactivity

The efficacy and ultimate impact of a reactive diluent are rooted in its molecular structure and the reactive functional groups it possesses.

Allyloxy Propanol: A Dual-Functionality Monomer

3-Allyloxy-1,2-propanediol (AP), a prominent member of the allyloxy propanol family, is a multifunctional monomer featuring both allyl and hydroxyl functionalities.[4] This unique structure offers multiple pathways for incorporation into a polymer network.

  • Allyl Group (C=C): The terminal double bond can participate in various polymerization reactions, including free-radical polymerization and, notably, thiol-ene "click" chemistry.[4][5] This provides a curing mechanism independent of the primary epoxy reaction.

  • Hydroxyl Groups (-OH): The two hydroxyl groups can contribute to the cross-linking reaction. In amine-cured epoxy systems, these alcoholic hydroxyls can accelerate the curing rate.[6] Furthermore, they enhance solubility in polar systems and can improve adhesion to substrates through hydrogen bonding.[4]

Caption: Chemical structure of 3-Allyloxy-1,2-propanediol.

Glycidyl Ethers: The Epoxy Workhorse

Glycidyl ethers are the most common class of reactive diluents for epoxy systems.[6][7] They are produced by reacting an alcohol or phenol with epichlorohydrin and are characterized by the presence of a terminal epoxide (oxirane) ring.[6][8] This ring readily opens in the presence of curing agents (like amines), integrating the diluent molecule directly into the epoxy backbone. They can be broadly categorized by their functionality.

  • Monofunctional Glycidyl Ethers (MGEs): Examples include Butyl Glycidyl Ether (BGE) and Cresyl Glycidyl Ether (CGE).[6][9] They are highly effective at reducing viscosity but can act as "chain stoppers," which may reduce the crosslink density and, consequently, the thermal and chemical resistance of the final product.[6]

  • Difunctional Glycidyl Ethers: An example is 1,4-Butanediol Diglycidyl Ether (BDDGE). These diluents have a less pronounced effect on the final properties compared to MGEs because they extend the polymer chains rather than terminating them.[6][10]

  • Multifunctional Glycidyl Ethers: Trimethylolpropane Triglycidyl Ether (TMPTGE) is a common example.[1][11] These can increase the crosslink density, potentially enhancing thermal and chemical resistance, but they are less efficient at viscosity reduction compared to MGEs.[1]

ViscosityWorkflow prep Formulation Preparation mix Mechanical Mixing (e.g., 5 min @ 500 rpm) prep->mix 100g batches (0, 5, 10, 15 wt% diluent) degas Degassing (Vacuum Chamber) mix->degas measure Viscosity Measurement (Brookfield Viscometer @ 25°C) degas->measure record Data Recording & Analysis measure->record

Caption: Experimental workflow for viscosity measurement.

Methodology:

  • Preparation: Accurately weigh a standard epoxy resin (e.g., DGEBA, EEW 188) into a container.

  • Addition: Add the desired weight percentage (e.g., 5, 10, 15 wt%) of the reactive diluent.

  • Mixing: Mix thoroughly using a mechanical stirrer until the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Measurement: Equilibrate the sample to 25°C in a temperature-controlled bath. Measure the viscosity using a rotational viscometer (e.g., Brookfield) according to ASTM D2393. Record the viscosity in centipoise (cP).

Protocol 2: Thermomechanical Property Evaluation

This protocol outlines the fabrication and testing of cured samples to determine mechanical and thermal properties.

MechanicalTestingWorkflow cluster_testing Post-Cure Testing formulate Formulate Resin/Diluent Blend add_hardener Add Stoichiometric Amount of Curing Agent formulate->add_hardener cast Cast into Molds (e.g., ASTM D638 Type I) add_hardener->cast cure Cure Schedule (e.g., 24h @ 25°C + 2h @ 100°C) cast->cure tensile Tensile Testing (ASTM D638) cure->tensile dma DMA for Tg (ASTM D7028) cure->dma

Caption: Workflow for mechanical and thermal testing.

Methodology:

  • Formulation: Prepare the epoxy/diluent blend as described in Protocol 1.

  • Curing Agent Addition: Add the calculated stoichiometric amount of a suitable curing agent (e.g., isophorone diamine). Mix thoroughly.

  • Casting: Pour the mixture into silicone or steel molds pre-treated with a release agent. Molds should conform to the dimensions required by ASTM standards (e.g., ASTM D638 for tensile "dog-bone" specimens).

  • Curing: Follow a defined cure schedule (e.g., 24 hours at ambient temperature followed by a post-cure of 2 hours at 100°C) to ensure full cross-linking.

  • Testing:

    • Mechanical: Perform tensile testing on at least five specimens using a universal testing machine to determine tensile strength, modulus, and elongation at break.

    • Thermal: Use Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg), typically identified by the peak of the tan δ curve.

Conclusion and Recommendations

The selection between allyloxy propanol and glycidyl ethers is not a matter of one being definitively superior, but rather a decision based on the specific performance requirements of the application.

  • Choose Glycidyl Ethers when:

    • Maximum viscosity reduction is the primary goal. Monofunctional aliphatic glycidyl ethers are unparalleled in this regard.

    • Maintaining high chemical and thermal resistance is critical. Aromatic or multifunctional glycidyl ethers provide the best performance, minimizing the property trade-offs. [7] * The formulation is a standard amine or anhydride-cured epoxy system, ensuring seamless integration.

  • Choose Allyloxy Propanol when:

    • Dual curing mechanisms are desired. The allyl group opens possibilities for UV or free-radical curing in addition to the standard epoxy reaction, useful in hybrid systems. [4][12] * Improved flexibility and adhesion are key performance indicators. The hydroxyl groups and flexible backbone can enhance bonding. [4] * Formulating for biomedical or drug delivery applications, where its unique functionalities and potential for creating hydrogels are advantageous. [4][13] Ultimately, the role of the reactive diluent has evolved beyond simple viscosity reduction. It is now a key component for fine-tuning the properties of the final thermoset. As the industry moves towards more sustainable and bio-based materials, the development of novel reactive diluents from renewable sources, such as modified vegetable oils or lignin derivatives, will continue to be an area of intense research and innovation. [3][14]A thorough, data-driven evaluation, as outlined in this guide, is essential for harnessing the full potential of these versatile chemical tools.

References

  • DENACOL's Lab. (2024). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. Available from: [Link]

  • ZXCHEM UAE. (2025). Epoxy Resin Reactive Diluents - Viscosity & Performance. Available from: [Link]

  • Garcés, J. M., et al. (2019). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. PMC - NIH. Available from: [Link]

  • Sokołowska, J., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Available from: [Link]

  • Morlet-Decarnin, G., et al. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins. RSC Publishing. Available from: [Link]

  • Wang, H., et al. (2022). Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties. RSC Publishing. Available from: [Link]

  • Journal of Applicable Chemistry. (2013). A study on the reactive diluent for the solvent-free epoxy anticorrosive coating. JOCPR. Available from: [Link]

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A Comparative Analysis of Allyloxy Propanol-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical sciences, the quest for novel polymeric excipients that offer enhanced drug delivery capabilities is perpetual. This guide provides a comprehensive technical comparison of allyloxy propanol-based polymers against established industry standards, namely Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, key performance metrics, and biocompatibility of these polymers, supported by experimental data and detailed protocols.

Introduction: The Evolving Role of Polymers in Drug Delivery

Polymers are at the forefront of innovation in drug delivery, enabling the development of sophisticated systems for controlled and targeted release of therapeutic agents.[1] The ideal polymer for drug delivery should be biocompatible, biodegradable (if intended for transient applications), and possess tunable physicochemical properties to accommodate a wide range of drug molecules.[1] Industry benchmarks like PEG and PLGA have long been the gold standards, offering a wealth of data on their performance and safety profiles. However, the emergence of new polymer platforms, such as those based on allyloxy propanol, presents exciting opportunities to address unmet needs in drug formulation and delivery.

Allyloxy propanol-based polymers, a class of functional polyethers, offer a versatile platform for drug delivery due to the presence of both hydroxyl and allyl functional groups.[2] The hydroxyl groups impart hydrophilicity and can be used for further functionalization, while the allyl groups provide a reactive handle for crosslinking or conjugation, allowing for the creation of diverse and complex macromolecular architectures.[2][3]

Head-to-Head Comparison: Key Performance Indicators

A direct comparison of key performance indicators is crucial for evaluating the potential of allyloxy propanol-based polymers as viable alternatives to established standards. The following tables summarize available data on drug loading capacity, encapsulation efficiency, and biocompatibility.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

PolymerDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Source(s)
Allyloxy Propanol-based Copolymer *CeftazidimeNot Reported>98%[4]
PEG-PLGA ItraconazoleLow (not specified)Not Reported[5]
PLGA Capecitabine16.98%88.4%[6]
PLGA Propranolol10 ± 4%70 ± 12%[7]

*Data for a copolymer of N-isopropylacrylamide and 3-allyloxy-1,2-propanediol.

Table 2: Biocompatibility Assessment

PolymerAssayCell Line / SystemResultSource(s)
Allyloxy Propanol-based Polyampholytes CytotoxicityMammalian cellsLow cytotoxicity[8]
PEG-based surfactants HemolysisRed Blood CellsConcentration-dependent hemolysis[9]
PEG-based surfactants MTT AssayCaco-2Lower cytotoxicity than hemolytic potential[9]
PLGA HemocompatibilityHuman BloodMinimal changes in hemocompatibility upon degradation[10]
PLGA Nanoparticles MTT AssayNot specifiedGenerally considered biocompatible[11]

In-Depth Analysis of Performance Metrics

Drug Loading Capacity and Encapsulation Efficiency

The ability of a polymer to effectively encapsulate a therapeutic agent is a critical determinant of its utility. High drug loading capacity (DLC) and encapsulation efficiency (EE) are desirable to minimize the amount of polymer required for a therapeutic dose.

For comparison, PLGA nanoparticles have shown a drug loading of 16.98% and an encapsulation efficiency of 88.4% for the anticancer drug capecitabine.[6] Another study using PLGA to encapsulate propranolol reported a drug loading of approximately 10% and an encapsulation efficiency of 70%.[7] The drug loading capacity of PEG-PLGA nanoparticles for the hydrophobic drug itraconazole has been noted to be low, with the drug molecules primarily located at the water-polymer interface rather than within the core.[5]

In Vitro Drug Release Kinetics

The rate and mechanism of drug release are paramount to achieving the desired therapeutic effect. A sustained and controlled release profile can maintain drug concentrations within the therapeutic window, reducing side effects and improving patient compliance.

The versatile chemistry of allyloxy propanol-based polymers, with their reactive allyl groups, allows for the formation of crosslinked networks. This crosslinking can be a key factor in controlling the drug release kinetics. By adjusting the crosslinking density, the diffusion of the drug from the polymer matrix can be modulated to achieve a desired release profile.[2]

In the case of PLGA, drug release is often governed by a combination of diffusion and polymer degradation.[12] The release kinetics can be tuned by altering the polymer's molecular weight and the ratio of lactic to glycolic acid.[12] For PEGylated systems, the hydrophilic PEG chains can influence the hydration of the polymer matrix and, consequently, the drug release rate.

Biocompatibility: Cytotoxicity and Hemocompatibility

Biocompatibility is a non-negotiable requirement for any material intended for in vivo applications. Cytotoxicity and hemocompatibility are two of the most important parameters for assessing the safety of a drug delivery vehicle.

Studies on polyampholytes derived from poly(allyl glycidyl ether), a related functional polyether, have indicated low cytotoxicity in mammalian cells.[8] This suggests that the polyether backbone, which is structurally similar to that of allyloxy propanol-based polymers, is well-tolerated by cells.

In contrast, while PEG is generally considered biocompatible, some PEG-based surfactants have been shown to induce concentration-dependent hemolysis.[9] The same study also found that the cytotoxicity of these surfactants, as measured by the MTT assay, was lower than their hemolytic potential.[9] PLGA is widely regarded as a biocompatible polymer, and studies have shown that it exhibits minimal changes in hemocompatibility as it degrades.[10]

Experimental Protocols

To ensure a standardized and objective comparison, the following detailed experimental protocols are provided for the key performance assays.

Synthesis of Allyloxy Propanol-Based Polymers

The synthesis of allyloxy propanol-based polymers can be achieved through free-radical polymerization of the corresponding monomers.[7] The monomers can be synthesized by reacting allyl alcohol with propylene oxide.[7] The polymerization is typically initiated by a free-radical initiator, such as a peroxide, and carried out by heating the monomer mixture.[7]

SynthesisWorkflow Monomer Allyloxy Propanol Monomer Reaction Polymerization Reaction (Heating) Monomer->Reaction Initiator Free-Radical Initiator Initiator->Reaction Solvent Solvent (Optional) Solvent->Reaction Purification Purification (e.g., Precipitation) Reaction->Purification Polymer Allyloxy Propanol-based Polymer Purification->Polymer

Fig. 1: Synthesis of Allyloxy Propanol-Based Polymers.
Determination of Drug Loading Efficiency and Encapsulation Efficiency

Principle: This protocol determines the amount of drug successfully encapsulated within the polymer nanoparticles. It involves separating the nanoparticles from the unencapsulated drug and quantifying the drug in both fractions.

Step-by-Step Methodology:

  • Nanoparticle Separation:

    • Prepare a suspension of the drug-loaded nanoparticles.

    • Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

  • Quantification of Unencapsulated Drug:

    • Analyze the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the free drug.

  • Quantification of Encapsulated Drug:

    • Wash the nanoparticle pellet with a suitable solvent to remove any residual free drug.

    • Lyse the nanoparticles to release the encapsulated drug. This can be achieved by dissolving the polymer in a good solvent.

    • Quantify the amount of drug in the lysed nanoparticle solution using the same analytical technique as in step 2.

  • Calculations:

    • Drug Loading Capacity (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

DrugLoadingWorkflow Start Drug-Loaded Nanoparticle Suspension Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant (Free Drug) Centrifugation->Supernatant Pellet Nanoparticle Pellet Centrifugation->Pellet Analysis1 Quantify Free Drug (UV-Vis/HPLC) Supernatant->Analysis1 Washing Wash Pellet Pellet->Washing Calculation Calculate DLC & EE Analysis1->Calculation Lysis Lyse Nanoparticles Washing->Lysis Analysis2 Quantify Encapsulated Drug (UV-Vis/HPLC) Lysis->Analysis2 Analysis2->Calculation

Fig. 2: Drug Loading & Encapsulation Efficiency Workflow.
In Vitro Drug Release Kinetics (Dialysis Method)

Principle: This method simulates the release of a drug from the polymer matrix into a surrounding medium over time, providing insights into the release kinetics.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh a known amount of drug-loaded nanoparticles and disperse them in a small volume of release medium (e.g., phosphate-buffered saline, PBS).

    • Transfer the nanoparticle dispersion into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release Study:

    • Immerse the sealed dialysis bag in a larger volume of release medium maintained at a constant temperature (e.g., 37°C) and under constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

DrugReleaseWorkflow Start Drug-Loaded Nanoparticles in Release Medium DialysisBag Place in Dialysis Bag Start->DialysisBag Immersion Immerse in Release Medium (37°C, Stirring) DialysisBag->Immersion Sampling Withdraw Aliquots at Time Intervals Immersion->Sampling t = t1, t2, t3... Analysis Quantify Drug Concentration (UV-Vis/HPLC) Sampling->Analysis DataAnalysis Plot Cumulative Release vs. Time & Fit to Kinetic Models Analysis->DataAnalysis

Fig. 3: In Vitro Drug Release Kinetics Workflow.
Biocompatibility Assessment: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the polymer for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control.

MTTAssayWorkflow Start Seed Cells in 96-well Plate Adhesion Allow Cells to Adhere Start->Adhesion Treatment Treat with Polymer (Various Concentrations) Adhesion->Treatment Incubation Incubate Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Incubate (Formazan Formation) MTT->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate

Fig. 4: MTT Assay for Cytotoxicity Workflow.
Biocompatibility Assessment: Hemolysis Assay

Principle: This assay evaluates the compatibility of a material with blood by measuring the amount of hemoglobin released from red blood cells (hemolysis) upon contact with the material.

Step-by-Step Methodology:

  • Blood Collection and Preparation:

    • Collect fresh blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood to separate the red blood cells (RBCs).

    • Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

    • Prepare a diluted suspension of the washed RBCs.

  • Incubation:

    • Incubate a known amount of the polymer with the RBC suspension at 37°C for a specified time.

    • Include a positive control (a known hemolytic agent, e.g., Triton X-100) and a negative control (RBC suspension with buffer only).

  • Centrifugation:

    • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement:

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis for the polymer sample relative to the positive control.

HemolysisAssayWorkflow Start Prepare Red Blood Cell Suspension Incubation Incubate Polymer with RBC Suspension (37°C) Start->Incubation Controls Include Positive & Negative Controls Incubation->Controls Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Absorbance Measure Hemoglobin Absorbance Supernatant->Absorbance Calculation Calculate Hemolysis (%) Absorbance->Calculation

Fig. 5: Hemolysis Assay Workflow.

Conclusion and Future Directions

Allyloxy propanol-based polymers represent a promising class of materials for drug delivery applications. Their versatile chemistry, which allows for the tuning of properties such as crosslinking density and functionalization, offers the potential to create highly tailored drug delivery systems. While direct, comprehensive comparative data against industry standards like PEG and PLGA is still emerging, the available information on related copolymers suggests excellent encapsulation efficiency and low cytotoxicity.

Future research should focus on systematic studies that directly benchmark various formulations of allyloxy propanol-based polymers against PEG and PLGA for the delivery of a range of therapeutic agents. Elucidating the structure-property relationships that govern drug loading, release kinetics, and biocompatibility will be crucial for the rational design of next-generation drug delivery vehicles. As our understanding of these novel polymers grows, they may offer significant advantages in addressing the challenges of modern drug formulation and delivery.

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A Comparative Guide to the Kinetic Studies of Allyloxy Propanol Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Poly(allyloxy propanol) and Its Polymerization Kinetics

Allyloxy propanol, a bifunctional monomer possessing both a reactive allyl group and a hydroxyl functionality, is a versatile building block for the synthesis of advanced functional polymers. The resulting poly(allyloxy propanol) and its copolymers find applications in diverse fields, including the development of drug delivery systems, functional coatings, and advanced materials.[1] The presence of the pendant hydroxyl group allows for further chemical modification, enabling the tailoring of polymer properties for specific biomedical applications.

Understanding the kinetics of allyloxy propanol polymerization is paramount for controlling the polymer's molecular weight, architecture, and functionality. The polymerization of allyl monomers is notoriously challenging due to the propensity for degradative chain transfer, which often leads to low molecular weight oligomers.[2] This guide provides a comparative analysis of the primary methods for allyloxy propanol polymerization, delving into their kinetic profiles and the experimental techniques used to elucidate them. By understanding the underlying mechanisms and reaction rates, researchers can select and optimize polymerization strategies to synthesize well-defined polymers for their specific needs.

Comparative Analysis of Polymerization Methodologies

The polymerization of allyloxy propanol can be approached through several distinct mechanisms, each with its own kinetic characteristics and synthetic outcomes. This section compares the most relevant methods: free-radical polymerization, tandem isomerization/cationic polymerization, and anionic ring-opening polymerization of structurally related monomers.

Free-Radical Polymerization: Traditional vs. Radical-Mediated Cyclization

Free-radical polymerization is a common method for vinyl monomers. However, for allyl ethers like allyloxy propanol, the traditional free-radical addition (FRA) mechanism is often inefficient.[3] A more recently proposed mechanism, Radical-Mediated Cyclization (RMC), offers a different perspective on the polymerization of these monomers.[3][4]

Traditional Free-Radical Addition (FRA):

The FRA mechanism involves the initiation of a radical species that adds across the double bond of the allyl monomer. Propagation then proceeds by the sequential addition of monomer units. However, the allylic hydrogen in allyloxy propanol is susceptible to abstraction by the propagating radical, leading to a resonance-stabilized allylic radical. This process, known as degradative chain transfer, terminates the growing polymer chain and results in low molecular weight products.[2]

Radical-Mediated Cyclization (RMC):

The RMC mechanism proposes that the initiating radical preferentially abstracts an allylic hydrogen, forming an allyl ether radical.[3] This radical then reacts with the double bond of a second monomer molecule to form a five-membered ring, propagating the chain through a cyclization-addition sequence.[3] This mechanism can lead to polymers with a different microstructure compared to the linear chains expected from FRA.

Kinetic Comparison: Free-Radical Polymerization Mechanisms

Kinetic ParameterTraditional Free-Radical Addition (FRA)Radical-Mediated Cyclization (RMC)
Primary Challenge Degradative chain transfer leading to low molecular weight.[2]Competing side reactions and potential for complex structures.
Activation Energy (Ea) Generally higher due to less favorable addition to the electron-rich double bond.The hydrogen abstraction step has a calculated E a of ~10-25 kcal/mol depending on the initiator.[3][4] The subsequent cyclization steps also have distinct activation barriers.[4]
Rate Determining Step Often limited by the slow propagation rate and high rate of chain transfer.The initial hydrogen abstraction and subsequent cyclization steps are crucial for the overall rate.
Effect of Initiator Initiator efficiency is critical; higher concentrations may not necessarily lead to higher molecular weights due to increased termination.[5]The type of initiator significantly impacts the mechanism, with some favoring hydrogen abstraction (promoting RMC) over addition (FRA).[3]
Tandem Isomerization/Cationic Polymerization

A novel and efficient approach to polymerizing allyl ethers involves a tandem reaction where the allyl ether is first isomerized to a more reactive vinyl ether, which then readily undergoes cationic polymerization.[6] This method circumvents the inherent difficulties of polymerizing allyl monomers directly.

The isomerization step is typically catalyzed by transition metal complexes, converting the allyl ether into its propenyl ether isomer. The resulting vinyl ether is highly susceptible to cationic polymerization initiated by common cationic initiators. This tandem process can be very rapid, often reaching high conversions in a matter of seconds to minutes.[6] The heat of polymerization for the cationic polymerization of vinyl ethers is in the range of -14 to -19 kcal/mol.

Anionic Ring-Opening Polymerization (AROP) of Related Epoxides

While not a direct polymerization of the allyl double bond, the anionic ring-opening polymerization of structurally similar epoxides, such as allyl glycidyl ether (AGE), provides a powerful route to functional polyethers with pendant allyl groups.[1][7] These polymers can be considered as close analogues to poly(allyloxy propanol). The kinetics of AROP are generally well-controlled, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity.[7]

The polymerization proceeds via nucleophilic attack of an initiator on the epoxide ring, followed by sequential addition of monomer units. The reaction temperature is a critical parameter, as higher temperatures can lead to isomerization of the allyl side chains.[7]

Comparative Kinetic Data for Allyloxy Propanol Polymerization Alternatives

Polymerization MethodMonomer/AnalogueInitiator/CatalystTemperature (°C)Key Kinetic Findings
Free-Radical (RMC) Allyl Methyl EtherBenzoyl PeroxideN/A (Theoretical)E a (Hydrogen Abstraction) ≈ 10.28 kcal/mol[3]
Tandem Isomerization/ Cationic 1-AllyloxydecaneCo 2 (CO) 8 / Diphenylsilane25Rapid polymerization, reaching maximum conversion in ~70-80 seconds.[6]
Anionic Ring-Opening Allyl Glycidyl EtherPotassium Alkoxide30Controlled polymerization with low polydispersity. Isomerization of allyl groups is minimal at this temperature.[7]

Experimental Protocols for Kinetic Studies

To ensure the trustworthiness and reproducibility of kinetic data, detailed and well-controlled experimental protocols are essential. This section provides step-by-step methodologies for key techniques used to monitor the polymerization of allyloxy propanol.

Dilatometry: Monitoring Volume Contraction

Dilatometry is a classical and precise method for following the kinetics of polymerization by measuring the volume change that accompanies the conversion of monomer to polymer.[8]

Experimental Protocol:

  • Dilatometer Preparation: A known volume of purified allyloxy propanol and the desired initiator (e.g., AIBN for free-radical polymerization) are charged into a calibrated dilatometer.

  • Degassing: The mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Thermal Equilibration: The dilatometer is immersed in a constant-temperature bath set to the desired reaction temperature. The initial volume is recorded after thermal equilibrium is reached.[8]

  • Data Acquisition: The change in the height of the liquid in the capillary of the dilatometer is monitored over time using a cathetometer. Readings are taken at regular intervals.[8]

  • Calculation of Conversion: The fractional conversion of the monomer at any given time is calculated from the change in volume, knowing the initial volume and the densities of the monomer and polymer at the reaction temperature.

  • Data Analysis: A plot of conversion versus time is generated to determine the rate of polymerization.

Diagram of Dilatometry Setup:

Dilatometry cluster_bath Constant Temperature Bath Dilatometer Dilatometer containing Allyloxy Propanol + Initiator Cathetometer Cathetometer Cathetometer->Dilatometer Monitors meniscus Observer Researcher Observer->Cathetometer Measures height Data Data Logger (Time vs. Height) Observer->Data Records data

Caption: Workflow for monitoring polymerization kinetics using dilatometry.

Real-Time Fourier-Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy is a powerful in-situ technique for monitoring the disappearance of monomer and the appearance of polymer by tracking changes in characteristic infrared absorption bands.[9] For allyloxy propanol, the disappearance of the C=C stretching vibration of the allyl group (around 1647 cm⁻¹) is typically monitored.

Experimental Protocol:

  • Sample Preparation: A thin film of the reaction mixture (allyloxy propanol and initiator/catalyst) is placed between two salt plates (e.g., KBr or NaCl) or on an ATR crystal.

  • Instrument Setup: The sample is placed in the FTIR spectrometer, and the instrument is configured for time-resolved data acquisition.

  • Initiation: Polymerization is initiated, for example, by exposing the sample to UV light (for photopolymerization) or by heating the sample stage to the desired temperature.

  • Spectral Acquisition: FTIR spectra are collected at regular time intervals throughout the polymerization reaction.

  • Data Analysis: The area of the characteristic monomer peak (e.g., C=C stretch) is integrated at each time point. The conversion is calculated by comparing the peak area at a given time to the initial peak area.

  • Kinetic Analysis: A plot of conversion versus time allows for the determination of the polymerization rate.

Diagram of Real-Time FTIR Monitoring:

FTIR_Monitoring cluster_spectrometer FTIR Spectrometer Detector Detector Computer Computer with Kinetics Software Detector->Computer Collects Spectra vs. Time Sample Allyloxy Propanol Reaction Mixture Sample->Detector IR_Source IR Source IR_Source->Sample Plot [Conversion vs. Time] Plot [Conversion vs. Time] Computer->Plot [Conversion vs. Time] Analyzes Data

Caption: Experimental setup for real-time FTIR monitoring of polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to follow the kinetics of polymerization by monitoring the decrease in the intensity of proton signals corresponding to the monomer and the increase in signals corresponding to the polymer.[10]

Experimental Protocol:

  • Sample Preparation: The reaction mixture is prepared in an NMR tube, typically using a deuterated solvent to provide a lock signal. An internal standard with a known concentration and non-overlapping signals can be added for quantitative analysis.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and locked. The temperature is set to the desired reaction temperature.

  • Initiation: The polymerization is initiated, often by injecting the initiator into the NMR tube while it is in the spectrometer.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at specific time intervals.

  • Data Analysis: The integrals of the characteristic monomer and polymer peaks are determined for each spectrum. The monomer conversion is calculated by comparing the integral of a monomer peak to the integral of the internal standard or a polymer peak.

  • Kinetic Analysis: A plot of monomer concentration versus time is used to determine the reaction order and the rate constant.

Diagram of NMR Kinetic Study:

NMR_Kinetics cluster_nmr NMR Spectrometer NMR_Tube NMR Tube with Reaction Mixture Data_Processing Data Processing (Integration of Peaks) NMR_Tube->Data_Processing Acquire Spectra Kinetic_Plot Kinetic Analysis (ln[M] vs. Time) Data_Processing->Kinetic_Plot Calculate Conversion

Caption: Workflow for a kinetic study of polymerization using NMR spectroscopy.

Conclusion and Future Outlook

The kinetic investigation of allyloxy propanol polymerization reveals a complex landscape of competing reactions and mechanisms. While traditional free-radical polymerization is hampered by degradative chain transfer, alternative strategies such as radical-mediated cyclization, tandem isomerization/cationic polymerization, and anionic ring-opening polymerization of related epoxides offer promising avenues for the synthesis of well-defined poly(allyloxy propanol) and its analogues.

The choice of polymerization method will ultimately depend on the desired polymer architecture, molecular weight, and functionality. For applications requiring high molecular weight and controlled architectures, tandem isomerization/cationic polymerization and anionic ring-opening polymerization appear to be the most promising routes. Further research is needed to obtain more precise kinetic data for the polymerization of allyloxy propanol itself under various conditions. The continued development of in-situ monitoring techniques will be crucial for unraveling the intricate details of these polymerization reactions and for designing novel functional polymers with tailored properties for advanced applications in drug delivery and materials science.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical manufacturing, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for Allyloxy propanol (3-(allyloxy)propan-1-ol), a versatile chemical intermediate. We will delve into the nuances of method selection, cross-validation, and the underlying scientific principles that ensure data integrity. This document is structured to provide not only procedural steps but also the critical reasoning behind experimental choices, reflecting field-proven insights.

Introduction: The Analytical Imperative for Allyloxy Propanol

Allyloxy propanol, with its dual functionality of a reactive allyl group and a primary hydroxyl group, is a key building block in the synthesis of polymers and other complex molecules.[1][] Its purity and concentration are critical quality attributes that can significantly impact the outcome of a chemical synthesis. Therefore, the development and validation of accurate and precise analytical methods are not merely a regulatory formality but a scientific necessity.

The cross-validation of analytical methods, the process of demonstrating that two or more distinct methods provide equivalent results, is a cornerstone of analytical quality assurance.[3] It ensures the interchangeability of methods, which is crucial for technology transfer between laboratories, troubleshooting, and providing orthogonal verification of results. This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical and chemical industries: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Allyloxy Propanol: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the first step in developing a robust analytical method.

PropertyValueImplication for Analysis
Molecular Formula C6H12O2Provides the basis for mass calculations.[]
Molecular Weight 116.16 g/mol Essential for preparing standard solutions and calculating concentrations.[][4]
Boiling Point 96-98 °C (approx.)Suggests that GC is a suitable technique due to its volatility.
Solubility Soluble in water and organic solventsOffers flexibility in the choice of diluents for both GC and HPLC.
Structure Contains a hydroxyl group and an ether linkageThe hydroxyl group allows for potential derivatization to enhance detection in GC. The polarity makes it suitable for reverse-phase HPLC.
UV Absorbance Lacks a strong chromophoreDirect UV detection in HPLC may have low sensitivity, necessitating the use of alternative detectors or derivatization.

Methodologies for the Analysis of Allyloxy Propanol

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Given Allyloxy propanol's boiling point, GC is a natural choice for its analysis.

  • Injector and Inlet Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of Allyloxy propanol without causing thermal degradation. A temperature of 250 °C is a common starting point for such analytes.

  • Column Selection: A mid-polar stationary phase, such as one containing 6% cyanopropylphenyl and 94% dimethylpolysiloxane (e.g., DB-624), is often a good choice for separating compounds with mixed polarity like Allyloxy propanol from potential impurities.[5]

  • Oven Temperature Program: A temperature gradient program is crucial for achieving good separation of analytes with different boiling points. Starting at a lower temperature allows for the elution of more volatile components, while ramping up the temperature facilitates the elution of the target analyte and less volatile impurities.

  • Detector Selection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it well-suited for the quantification of Allyloxy propanol.[6] For higher sensitivity and specificity, a Mass Spectrometer (MS) can be employed.[7][8]

  • Standard Preparation:

    • Prepare a stock solution of Allyloxy propanol reference standard (e.g., 1000 µg/mL) in a suitable solvent such as methanol or isopropanol.[5]

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample containing Allyloxy propanol and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • GC System: Agilent 7890B GC with FID or equivalent.

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Integrate the peak corresponding to Allyloxy propanol.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Allyloxy propanol in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC): Versatility for a Wider Range of Analytes

While GC is an excellent choice, HPLC offers an alternative, particularly when dealing with complex matrices or when derivatization is undesirable.

  • Mobile Phase Selection: For a polar compound like Allyloxy propanol, a reverse-phase method is appropriate. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is a standard choice.[9] A buffer may be necessary if the analyte or matrix components are pH-sensitive.

  • Column Selection: A C18 column is a versatile and common choice for reverse-phase chromatography, providing good retention and separation for a wide range of compounds.

  • Detector Selection: Since Allyloxy propanol lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary for direct analysis. Alternatively, derivatization with a UV-active agent can be employed to enable UV detection.

  • Standard Preparation:

    • Prepare a stock solution of Allyloxy propanol reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing Allyloxy propanol and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II LC with RID or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • RID Temperature: 35 °C.

  • Data Analysis:

    • Integrate the peak corresponding to Allyloxy propanol.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Allyloxy propanol in the sample using the calibration curve.

Cross-Validation: Ensuring Method Equivalence

The core of this guide is the cross-validation of the developed GC and HPLC methods. The objective is to demonstrate that both methods yield comparable results for the same set of samples, thereby ensuring their interchangeability. The validation of analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11]

Cross-Validation Workflow

Caption: Workflow for the cross-validation of analytical methods.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters that should be assessed for both methods, along with typical acceptance criteria.

Validation ParameterGC-FID MethodHPLC-RID MethodAcceptance Criteria
Specificity Demonstrated by the absence of interfering peaks at the retention time of Allyloxy propanol in a blank and placebo.Demonstrated by the absence of interfering peaks at the retention time of Allyloxy propanol in a blank and placebo.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[12]
Linearity Correlation coefficient (r²) of the calibration curve.Correlation coefficient (r²) of the calibration curve.r² ≥ 0.999
Range The range over which the method is linear, accurate, and precise.The range over which the method is linear, accurate, and precise.Typically 80% to 120% of the target concentration.
Accuracy % Recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%).% Recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%).98.0% to 102.0% recovery.
Precision (Repeatability) % Relative Standard Deviation (%RSD) of six replicate injections of a standard solution.% Relative Standard Deviation (%RSD) of six replicate injections of a standard solution.%RSD ≤ 2.0%
Precision (Intermediate) %RSD of results obtained on different days, by different analysts, or on different instruments.%RSD of results obtained on different days, by different analysts, or on different instruments.%RSD ≤ 3.0%
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) of 3:1.Determined by signal-to-noise ratio (S/N) of 3:1.Report the value.
Limit of Quantification (LOQ) Determined by signal-to-noise ratio (S/N) of 10:1.Determined by signal-to-noise ratio (S/N) of 10:1.Report the value.
Robustness The method's performance when small, deliberate changes are made to the method parameters (e.g., flow rate, oven temperature).The method's performance when small, deliberate changes are made to the method parameters (e.g., flow rate, mobile phase composition).No significant impact on the results.

Note: The acceptance criteria provided are typical and may need to be adjusted based on the specific application and regulatory requirements.

Comparative Performance Data (Illustrative)

The following table presents illustrative comparative data for the two methods, based on typical performance characteristics observed for similar analytes.

ParameterGC-FID MethodHPLC-RID Method
Linearity (r²) 0.99950.9992
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%
Precision (%RSD, Repeatability) 0.8%1.2%
Precision (%RSD, Intermediate) 1.5%2.1%
LOQ ~1 µg/mL~10 µg/mL
Run Time ~15 minutes~10 minutes
Sample Throughput HighHigh
Selectivity HighModerate
Cost per Sample LowLow
Logical Comparison of Methods

MethodComparison cluster_gc GC-FID Advantages cluster_hplc HPLC-RID Advantages AllyloxyPropanol Analysis of Allyloxy Propanol GC_Method Gas Chromatography (GC-FID) AllyloxyPropanol->GC_Method HPLC_Method High-Performance Liquid Chromatography (HPLC-RID) AllyloxyPropanol->HPLC_Method GC_Adv1 Higher Sensitivity (Lower LOQ) GC_Method->GC_Adv1 GC_Adv2 Higher Selectivity (with MS) GC_Method->GC_Adv2 GC_Adv3 Ideal for Volatile Impurities GC_Method->GC_Adv3 HPLC_Adv1 No High Temperatures (Good for Thermally Labile Compounds) HPLC_Method->HPLC_Adv1 HPLC_Adv2 Amenable to Non-volatile Impurities HPLC_Method->HPLC_Adv2 HPLC_Adv3 Simpler Sample Preparation (often) HPLC_Method->HPLC_Adv3

Caption: Logical comparison of the advantages of GC and HPLC for Allyloxy Propanol analysis.

Conclusion: A Symbiotic Approach to Analytical Certainty

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the analysis of Allyloxy propanol. The choice between the two will often depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC) or the presence of non-volatile impurities (favoring HPLC).

The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results. By demonstrating the equivalence of a GC and an HPLC method, a laboratory establishes a robust analytical framework that is not only compliant with regulatory expectations but also scientifically sound. This dual-method approach ensures the continuity of testing and provides a powerful tool for investigating any out-of-specification results, ultimately safeguarding product quality and accelerating the development timeline.

References

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A Comparative Guide to Assessing the Biocompatibility of Novel Allyloxy Propanol-Derived Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced biomaterials for drug delivery and tissue engineering, the biocompatibility of a novel polymer is a paramount consideration. This guide provides a comprehensive framework for assessing the biocompatibility of a hypothetical class of polymers derived from allyloxy propanol. Due to the novelty of these specific polymers, direct comparative data is scarce. Therefore, this guide establishes a robust methodology for their evaluation, drawing parallels with well-characterized biocompatible polymers and adhering to internationally recognized standards.

Introduction: The Promise of Allyloxy Propanol-Derived Polymers

Allyloxy propanol, with its inherent allyl and hydroxyl functionalities, presents a versatile platform for the synthesis of novel polymers. The allyl groups offer sites for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or cross-linking agents.[1] The hydroxyl groups can contribute to hydrophilicity and potential biodegradability. These structural features suggest that polymers derived from this monomer could be engineered for a wide range of biomedical applications. However, their interaction with biological systems must be rigorously evaluated.

This guide will navigate the critical aspects of biocompatibility assessment, providing a comparative analysis with established biomaterials like Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).[2][]

Foundational Principles of Biocompatibility

Biocompatibility is not an intrinsic property of a material but rather a measure of its performance in a specific application.[4] A comprehensive assessment involves evaluating a material's potential to elicit adverse local or systemic effects in the host.[5] Key aspects of biocompatibility that must be considered for any new polymer include:

  • Cytotoxicity: The potential of the material to cause cell death.[6][7]

  • Hemocompatibility: The interaction of the material with blood components.[8][9]

  • In vivo tissue response: The local and systemic inflammatory and healing response following implantation.[4][10]

Comparative Framework: Allyloxy Propanol Polymers vs. Established Alternatives

To contextualize the biocompatibility of novel allyloxy propanol-derived polymers, a comparison with well-understood materials is essential. PLGA and PCL are widely used biodegradable polyesters in FDA-approved therapeutic products and serve as excellent benchmarks.[11][12]

PropertyAllyloxy Propanol-Derived Polymers (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Monomer Source SyntheticLactic acid, Glycolic acid (natural or synthetic)Caprolactone (synthetic)
Key Functional Groups Allyl, Hydroxyl, EtherEsterEster
Degradation Profile Potentially tunable via cross-linking of allyl groupsTunable (weeks to months) based on lactide:glycolide ratioSlow (months to years)
Degradation Products To be determined (potentially non-acidic)Lactic acid, Glycolic acid (acidic)6-hydroxycaproic acid
Biocompatibility Profile To be determinedGenerally good, but acidic byproducts can cause inflammation.[13]Excellent, with minimal inflammatory response.[14]

The presence of the allyl group in allyloxy propanol-derived polymers offers a unique advantage for tailoring their properties.[14] This functionality allows for the creation of cross-linked networks, which could modulate the degradation rate and mechanical properties, and for the conjugation of bioactive molecules.[1]

Experimental Protocols for Biocompatibility Assessment

A tiered approach to biocompatibility testing, in accordance with ISO 10993 standards, is recommended.[5]

The initial screening for potential toxicity should be conducted using in vitro cell culture assays.[15][16] These tests are designed to determine the biological response of mammalian cells to the polymer.[15]

Protocol: MTT Assay for Cytotoxicity

  • Material Preparation: Prepare extracts of the allyloxy propanol-derived polymer by incubating it in cell culture medium for a defined period (e.g., 24 hours at 37°C), as specified in ISO 10993-12.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and allow them to attach overnight.[17]

  • Exposure: Replace the culture medium with the polymer extracts at various concentrations. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the negative control.

Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[7]

For applications involving blood contact, a thorough evaluation of hemocompatibility is crucial.[8][18]

Protocol: In Vitro Hemolysis Assay (ASTM F756)

  • Material Preparation: Prepare polymer samples with a defined surface area.

  • Blood Collection: Obtain fresh human blood anticoagulated with citrate.

  • Incubation: Incubate the polymer samples with diluted blood at 37°C for a specified time.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis).

Interpretation: According to ASTM F756, materials are classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).

Additional Hemocompatibility Tests:

  • Coagulation Assays: Activated partial thromboplastin time (aPTT) and prothrombin time (PT) to assess effects on the intrinsic and extrinsic coagulation pathways.

  • Platelet Activation: Measurement of platelet adhesion and activation markers.[19]

  • Complement Activation: Quantification of complement system activation products (e.g., C3a, C5a).

In vivo studies are essential to evaluate the local tissue response to the implanted polymer.[10][20]

Protocol: Subcutaneous Implantation in a Rodent Model

  • Material Preparation: Sterilize the polymer samples.

  • Surgical Implantation: Surgically implant the polymer samples into the subcutaneous tissue of rats or mice.

  • Observation Periods: Euthanize animals at different time points (e.g., 1, 4, and 12 weeks) post-implantation.

  • Histological Analysis: Excise the implant and surrounding tissue, fix, section, and stain with hematoxylin and eosin (H&E).

  • Evaluation: A qualified pathologist should evaluate the tissue response, including inflammation, fibrosis, and tissue integration.

Interpretation: The local tissue response is graded based on the extent and duration of the inflammatory reaction and the characteristics of the fibrous capsule formation. A biocompatible material should elicit a minimal and resolving inflammatory response.

Visualizing the Assessment Workflow

A systematic approach is critical for a comprehensive biocompatibility assessment.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity (ISO 10993-5) - MTT Assay - LDH Assay Hemocompatibility Hemocompatibility (ISO 10993-4) - Hemolysis - Coagulation - Platelet Activation Cytotoxicity->Hemocompatibility If passes Implantation Implantation (ISO 10993-6) - Subcutaneous - Intramuscular Hemocompatibility->Implantation If blood-contacting & passes Systemic_Toxicity Systemic Toxicity (ISO 10993-11) - Acute - Subchronic Implantation->Systemic_Toxicity If passes Data_Analysis Data Analysis & Risk Assessment Systemic_Toxicity->Data_Analysis Start Novel Allyloxy Propanol Polymer Synthesis Start->Cytotoxicity Biocompatible Biocompatible for Specific Application Data_Analysis->Biocompatible

Caption: Workflow for assessing the biocompatibility of novel polymers.

Conclusion and Future Directions

The development of novel polymers, such as those derived from allyloxy propanol, holds significant promise for advancing biomedical technologies. While direct comparative data is not yet available, a rigorous and systematic biocompatibility assessment, guided by established international standards and compared against well-characterized polymers like PLGA and PCL, is essential for their successful translation. The versatile chemistry of allyloxy propanol-derived polymers suggests a high potential for creating biocompatible materials with tunable properties for a variety of applications. Future research should focus on synthesizing a library of these polymers with varying molecular weights and cross-linking densities and performing the comprehensive biocompatibility evaluation outlined in this guide.

References

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  • In Vitro and In Vivo Studies of Biodegradability and Biocompatibility of Poly(εCL)-b-Poly(EtOEP)-Based Films. MDPI. [Link]

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  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. [Link]

  • In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. National Institutes of Health. [Link]

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  • Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. National Institutes of Health. [Link]

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  • Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs. ResearchGate. [Link]

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Allyloxy Propanol in Industrial Applications: A Comparative Guide to Performance and Value

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Cost-Benefit Analysis

For the modern researcher and product developer, the selection of chemical intermediates is a critical decision point, balancing performance, cost, and safety. Allyloxy propanol (AOP), a bifunctional molecule featuring both a reactive allyl group and a primary hydroxyl group, presents a unique value proposition in this complex landscape. This guide provides an in-depth cost-benefit analysis of AOP in key industrial applications, objectively comparing its performance against common alternatives and providing the experimental frameworks necessary for validation.

The Strategic Value of Bifunctionality: An Introduction to Allyloxy Propanol

Allyloxy propanol is a member of the glycol ether family, a class of solvents and intermediates prized for their amphiphilic nature.[1] However, unlike conventional, saturated glycol ethers, AOP possesses a terminal allyl group (CH₂=CH-CH₂–). This seemingly small addition fundamentally changes its utility, transforming it from a simple solvent into a versatile reactive building block.[2] This dual functionality is the cornerstone of its utility, enabling it to:

  • Act as a solvent or coalescing agent that can later be chemically integrated into a polymer matrix.

  • Serve as a functional monomer in polymerization, introducing both hydrophilicity (from the hydroxyl group) and a reactive site for cross-linking or subsequent modification (from the allyl group).

This guide will dissect the practical implications of this bifunctionality in two primary industrial domains: high-performance coatings and advanced polymer synthesis.

Application Analysis I: High-Performance Coatings & Resins

In the coatings industry, solvents and diluents are crucial for controlling viscosity, flow, and film formation. While many commodity solvents exist, the drive for more durable and functional coatings has opened the door for reactive intermediates like AOP.

Performance Comparison: AOP vs. Propylene Glycol Methyl Ether (PGME)

Propylene Glycol Methyl Ether (PGME) is a workhorse solvent in the coatings industry, valued for its excellent solvency, moderate evaporation rate, and favorable safety profile compared to ethylene-series glycol ethers.[3][4] It serves as an excellent benchmark against which to measure the specialized performance of AOP.

Table 1: Comparative Properties of AOP and PGME in Coating Formulations

FeatureAllyloxy Propanol (AOP)Propylene Glycol Methyl Ether (PGME)Causality and Field Insight
Primary Function Reactive Diluent, CoalescentCoalescing Solvent, DiluentPGME's sole purpose is to dissolve the resin and evaporate. AOP performs this function but can also participate in the curing reaction.
Viscosity Reduction EffectiveHighly EffectiveBoth are efficient at reducing the viscosity of common resins (e.g., acrylics, epoxies), a key requirement for spray or brush application.[5]
Evaporation Rate Slow to MediumMediumAOP's higher molecular weight generally leads to a slower evaporation rate, which can be beneficial for extending the "open time" of a coating, improving leveling and preventing surface defects.
Chemical Reactivity High (Allyl Group) Inert (Saturated) This is the critical differentiator. The allyl group on AOP can co-react with resin functional groups during radical or UV curing, grafting the solvent molecule directly into the polymer backbone.
Impact on Final Film Increased cross-link density, improved hardness, enhanced chemical resistance.None (evaporates completely).By becoming part of the cured film, AOP contributes to the polymer matrix, reducing the volatile organic compound (VOC) content that is emitted and potentially enhancing the film's mechanical properties.
Regulatory Profile Combustible liquid; skin/eye irritant.Flammable liquid; may cause drowsiness. Generally considered one of the safer propylene-series glycol ethers.[4][6]Both require standard industrial handling, but the E-series glycol ethers, which PGME often replaces, carry more significant reproductive toxicity warnings.[6]
Cost-Benefit Analysis: When is AOP Worth the Premium?

Scenario 1: Standard Architectural Paint For a standard latex wall paint, the primary goal is cost-effective film formation. PGME is the logical choice. Its function is temporary, its performance is well-understood, and its cost is low due to high-volume production. The added cost of AOP provides no tangible benefit in this context.

Scenario 2: High-Performance Industrial or Automotive Coating In applications demanding exceptional hardness, scratch resistance, and chemical durability, the higher cost of AOP can be justified.

  • Benefit: By integrating into the polymer network, AOP can increase the cross-link density beyond what is achievable with the primary resin alone. This leads to a tougher, more resilient coating.

  • Cost Justification: The incremental cost of using AOP as a percentage of the total formulation can be offset by superior performance, leading to longer service life, reduced warranty claims, and the ability to meet more stringent performance specifications. The value is not in the cost per liter of solvent, but in the enabling of superior material properties.

Application Analysis II: Advanced Polymer Synthesis

AOP's bifunctionality makes it a valuable monomer for creating polymers with tailored properties. Here, its utility is best understood by comparison with another common hydroxy-functional monomer, 2-Hydroxyethyl Methacrylate (HEMA).

Performance Comparison: AOP vs. 2-Hydroxyethyl Methacrylate (HEMA)

HEMA is widely used in the production of hydrogels, dental resins, and adhesives.[7][8] It provides hydroxyl functionality and polymerizes readily via its methacrylate group.

Table 2: Comparative Properties of AOP and HEMA as Functional Monomers

FeatureAllyloxy Propanol (AOP)2-Hydroxyethyl Methacrylate (HEMA)Causality and Field Insight
Reactive Group Allyl (C=C-C)Methacrylate (C=C-C=O)The methacrylate group is generally more reactive in standard free-radical polymerization than the allyl group.[9] This leads to faster polymerization rates for HEMA.
Polymerization Mechanism Free-Radical, Thiol-Ene "Click" Chemistry, MetathesisFree-Radical, RAFT, ATRPAOP's allyl group is exceptionally versatile, enabling highly efficient and orthogonal post-polymerization modifications via thiol-ene chemistry.[2] This allows for late-stage functionalization of the polymer.
Resulting Polymer Backbone PolyetherPolyacrylateThe ether backbone of AOP-derived polymers offers greater rotational freedom and flexibility compared to the stiffer polyacrylate backbone from HEMA.
Key Functionality -OH group for hydrophilicity-Allyl group for cross-linking/modification-OH group for hydrophilicity-Polymerizable C=C bondBoth introduce hydroxyl groups, but the type of reactivity offered by the double bond is fundamentally different, dictating the polymer architecture and modification strategies.
Known Issues Slower radical polymerization kinetics.Known skin sensitizer and potential allergen.[8][10] Can increase water uptake in dental resins, potentially reducing mechanical properties over time.[8]The choice between them can be influenced by biocompatibility requirements. The lower reactivity of the allyl group can be a challenge but also an opportunity for more controlled polymerization schemes.
Cost-Benefit Analysis: Precision vs. Bulk

Scenario 1: Bulk Hydrogel for a Disposable Application For producing a simple, low-cost hydrogel, HEMA is the superior economic choice. It is a commodity monomer that polymerizes quickly and efficiently under standard conditions, making it ideal for large-scale manufacturing where complex functionality is not required.[7]

Scenario 2: Functional Biomaterial or Advanced Resin For applications requiring precise control over the final polymer structure, AOP provides significant advantages that justify its cost.

  • Benefit: The ability to perform post-polymerization modification via thiol-ene chemistry is a powerful tool. One can first synthesize a linear polymer with pendant allyl groups and then precisely attach biomolecules, peptides, or other functional moieties in a secondary step. This level of control is difficult to achieve with HEMA.

  • Cost Justification: In high-value fields like drug delivery or advanced materials, the cost of the monomer is a small fraction of the final product's value. The ability to create a highly specific, functional material that cannot be made with commodity monomers makes AOP an enabling technology. The investment in the monomer pays dividends in unique product performance and intellectual property.

Manufacturing, Cost, and EHS Profile

Synthesis and Cost Implications

AOP is typically produced via a Williamson-type ether synthesis, reacting an allyl halide with a propanediol derivative.[11] More advanced and "greener" methods, such as phase-transfer catalysis or solvent-free synthesis, have been developed to improve yield and reduce waste, which can positively impact long-term production costs.[11]

SynthesisWorkflow cluster_0 Williamson-Type Synthesis raw1 Propylene Glycol (or derivative) reactor Reaction Vessel (Solvent or Solvent-Free) raw1->reactor Forms Alkoxide raw2 Allyl Chloride raw2->reactor base Base (e.g., NaOH) base->reactor Forms Alkoxide sep Purification (Distillation) reactor->sep Crude Product final Allyloxy Propanol sep->final Pure AOP

Fig. 1: Generalized workflow for the synthesis of Allyloxy Propanol.

Despite process improvements, AOP remains a specialty chemical. Its cost is inherently higher than that of multi-million-ton commodity chemicals like PGME due to:

  • Lower Production Volume: Lack of economy of scale.

  • Raw Material Cost: Reliance on functionalized precursors.

  • Process Complexity: Multi-step synthesis and purification compared to the direct synthesis of many commodity solvents.

The decision to use AOP must therefore be based on a "total cost of ownership" model, where the upfront material cost is weighed against performance gains and extended product lifetime.

Environmental, Health & Safety (EHS) Profile Comparison

Table 3: Comparative EHS Profiles

SubstanceKey GHS Hazard StatementsPrimary Concerns
Allyloxy Propanol (AOP) H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationStandard handling precautions for industrial organic chemicals are required. Requires good ventilation and personal protective equipment (PPE).
Propylene Glycol Methyl Ether (PGME) H226: Flammable liquid and vaporH336: May cause drowsiness or dizzinessFlammability. Considered to have a low potential for systemic toxicity and is not associated with the reproductive effects seen in some E-series glycol ethers.[6][12]
2-Hydroxyethyl Methacrylate (HEMA) H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationHigh potential for skin sensitization and allergic contact dermatitis, a significant occupational hazard for handlers.[8][10]

Experimental Evaluation Protocols

To validate the performance claims of AOP, a structured experimental approach is essential. The following protocol outlines a self-validating system for comparing AOP to a standard solvent (e.g., PGME) as a reactive diluent in a model coating formulation.

Protocol: Performance Evaluation of AOP in a UV-Curable Acrylic Coating

Objective: To quantify the impact of substituting a standard solvent with AOP on application viscosity, cure speed, and final film properties.

Materials:

  • UV-curable acrylic oligomer

  • Photoinitiator (e.g., TPO)

  • Test Solvent 1: Allyloxy Propanol (AOP)

  • Control Solvent 2: Propylene Glycol Methyl Ether (PGME)

  • Substrate panels (e.g., steel Q-panels)

Methodology:

  • Formulation Preparation: 1.1. Create two identical master batches of acrylic oligomer and photoinitiator. 1.2. To Batch A, add 10% AOP by weight and mix until homogeneous. 1.3. To Batch B (Control), add 10% PGME by weight and mix until homogeneous.

  • Viscosity Measurement (Solvent Activity): 2.1. Using a Brookfield viscometer, measure the initial viscosity of Batch A and Batch B at a controlled temperature (25°C). 2.2. Rationale: This directly compares the "cutting power" or solvency of each compound. A lower viscosity indicates higher solvency for the given resin.[5]

  • Film Application & Curing: 3.1. Apply both formulations to separate Q-panels using a wire-wound drawdown bar to ensure a consistent wet film thickness (e.g., 50 microns). 3.2. Pass the panels under a UV curing lamp with a fixed belt speed and intensity (e.g., 300 mJ/cm²).

  • Cure Evaluation (Solvent Rub Test): 4.1. Immediately after curing, perform a solvent rub test using a cotton swab saturated with acetone.[13] 4.2. Count the number of double rubs required to break through the coating to the substrate. 4.3. Self-Validation: A significantly higher number of rubs for the AOP formulation indicates that it has cross-linked into the film, providing superior chemical resistance compared to the PGME formulation, from which the solvent has merely evaporated.

  • Mechanical Property Testing (Post-Cure): 5.1. Allow panels to condition for 24 hours. 5.2. Measure pencil hardness (ASTM D3363) for both coatings. 5.3. Rationale: This provides quantitative data on the film's surface hardness. An increase in hardness for the AOP sample would validate the claim of improved mechanical properties due to co-reaction.

ExperimentalWorkflow start Start formulate Prepare Formulations (A: +AOP, B: +PGME) start->formulate measure_visc Measure Viscosity (Compare Solvency) formulate->measure_visc apply Apply Film to Substrate (Controlled Thickness) formulate->apply analyze Compare Data & Draw Conclusion measure_visc->analyze cure UV Cure (Controlled Dose) apply->cure test_cure Solvent Rub Test (Assess Cross-linking) cure->test_cure test_hardness Pencil Hardness Test (Assess Mechanical Properties) cure->test_hardness test_cure->analyze test_hardness->analyze end End analyze->end

Fig. 2: Experimental workflow for comparative performance validation.

Conclusion: A Strategic Choice for High-Value Applications

Allyloxy propanol is not a drop-in replacement for commodity solvents or monomers. A simple cost-per-kilogram comparison will always favor alternatives like PGME and HEMA. However, such an analysis overlooks the strategic value of AOP's unique bifunctionality.

  • As a reactive diluent, AOP offers a pathway to tougher, more durable coatings with lower VOC emissions, justifying its premium in applications where performance is paramount.

  • As a functional monomer, it provides unparalleled versatility for creating advanced polymers with precisely tailored architectures and functionalities, making it an enabling tool for innovation in specialty materials.

The decision to formulate with Allyloxy propanol is a strategic one. It represents an investment in performance, durability, and advanced functionality. For researchers and developers working on the cutting edge of materials science, the benefits often outweigh the costs.

References

  • PubMed. (n.d.). The effects of cross-linking agents on some properties of HEMA-based resins. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Glycol Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Allyl Monomers and Polymers. Retrieved from [Link]

  • Urbala, M., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Retrieved from [Link]

  • Prudential Regulation Authority. (2023). Industrial Solvents Market Size, Share, Trends & Analysis – 2032. Retrieved from [Link]

  • Pocket Dentistry. (2017). Evaluation of alternative monomers to HEMA for dental applications. Retrieved from [Link]

  • Harrison, A. R. P., & Marek, E. J. (2022). Selective formation of propan-1-ol from propylene via a chemical looping approach. Royal Society of Chemistry.
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  • Park, K. (n.d.). SOLVENTS IN TODAY'S COATINGS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]

  • Fukumoto, I., et al. (2013). Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects. PLOS One. Retrieved from [Link]

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  • Environmental Protection Agency. (2010). Economic Study of Solvent Recycling and Treatment – Final Report. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: One-Pot Synthesis of Aryloxypropanediols from Glycerol: Towards Valuable Chemicals from Renewable Sources. Retrieved from [Link]

  • International Labour Organization. (2011). Glycol Ethers. Retrieved from [Link]

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  • ResearchGate. (2023). Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. Retrieved from [Link]

  • Shell. (2011). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) Product Stewardship Summary. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Handling chemical reagents requires not only precision in our experiments but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of allyloxy propanol, ensuring the safety of laboratory personnel and the integrity of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Section 1: Chemical Profile and Hazard Identification

Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. "Allyloxy propanol" is a common term that typically refers to Propylene Glycol Monoallyl Ether (CAS No. 1569-01-3), a substance that combines the functionalities of an ether and an alcohol. Its chemical nature dictates the specific handling and disposal precautions we must take.

The primary hazards associated with allyloxy propanol are its flammability and potential for causing irritation.[1][2] Vapors can form flammable mixtures with air, and these vapors are often heavier than air, allowing them to travel to an ignition source and flash back.[2] It is classified as a flammable liquid and can cause eye irritation, respiratory irritation, and skin irritation.[1] Therefore, all handling and disposal operations must be designed to mitigate these risks.

Table 1: Key Safety and Property Data for Allyloxy Propanol

PropertyValueGHS Hazard Statement
Chemical Name Propylene Glycol Monoallyl Ether-
CAS Number 1569-01-3-
Appearance Colorless, clear liquid-
Odor Ether-like-
Classification Flammable Liquid (Category 3)[1]H225/H226: Highly flammable liquid and vapor[3][4]
Health Hazards Eye Irritation, Skin Irritation, Respiratory Irritation[1][5]H318/H319: Causes serious eye damage/irritation[4][6]
H335: May cause respiratory irritation[5]
H336: May cause drowsiness or dizziness[3][4]
Section 2: Core Principles of Chemical Waste Management

The disposal of any chemical, including allyloxy propanol, is governed by fundamental principles that ensure safety and compliance.

  • Waste Minimization: The most effective disposal method is to generate less waste. Plan experiments to use the minimum amount of chemical required.

  • Segregation: Never mix incompatible waste streams. Allyloxy propanol waste should be collected separately from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[7]

  • Identification: All waste containers must be clearly and accurately labeled with their contents. Use a "Hazardous Waste" label, identify the chemical name ("Allyloxy Propanol" or "Propylene Glycol Monoallyl Ether"), and list any other components in the waste container.[8]

  • Containment: Use appropriate, sealed containers for waste collection to prevent leaks and the escape of flammable vapors.[8][9]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a clear workflow for managing allyloxy propanol waste from point of generation to final disposal.

Before handling allyloxy propanol waste, ensure you are wearing the appropriate PPE. The causality is simple: creating a barrier between yourself and the chemical is the first line of defense against exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Use nitrile or butyl rubber gloves. Check manufacturer compatibility charts to ensure the chosen glove material is resistant to allyloxy propanol.[10]

  • Body Protection: A standard lab coat is required. For larger quantities or tasks with a higher splash risk, consider a chemically resistant apron.[10]

All allyloxy propanol waste, including contaminated materials, must be treated as hazardous waste.[11][12]

  • Select the Right Container: Use a clean, sealable, and chemically compatible container. Glass or polyethylene containers are typically suitable. The container must be in good condition, with no cracks or leaks.[9]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," "Allyloxy Propanol," and "Flammable Liquid."

  • Collect the Waste: Pour the waste carefully into the container, avoiding splashes. Work within a chemical fume hood to control vapor inhalation.[10][13]

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion and to prevent spills during transport.[9]

  • Securely Close: Tightly seal the container cap after each addition.[14]

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area. This area should be in a flammable storage cabinet, away from heat, sparks, and open flames.[13][15]

Small, incidental spills can be safely managed by trained laboratory personnel.

  • Alert and Isolate: Alert personnel in the immediate area.[16]

  • Ventilate: Increase ventilation by opening the fume hood sash.[10]

  • Eliminate Ignition Sources: Turn off any nearby hot plates, burners, or other potential ignition sources.[1]

  • Contain and Absorb: Confine the spill using an absorbent material like sand, diatomaceous earth, or a commercial solvent absorbent.[7][11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Residue: Carefully scoop the absorbent material into a container.[16] Place all contaminated materials, including gloves, into a separate bag or container.

  • Label and Dispose: Label the container as "Debris contaminated with Allyloxy Propanol" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

For larger volumes or unwanted stock material, the procedure remains focused on safe containment and transfer.

  • Bulk Waste: This material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[17] Do not attempt to neutralize or treat it in the lab.

  • Empty Containers: An empty container that held allyloxy propanol is still considered hazardous. It should be emptied as much as possible, with the residue collected as hazardous waste.[18] The container itself should then be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[18]

Under no circumstances should allyloxy propanol be poured down the drain. [8][11][12] Its flammability poses a risk of fire or explosion in the plumbing system, and it can be harmful to aquatic life.[19]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of allyloxy propanol.

G start Allyloxy Propanol Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill > 100 mL? is_spill->spill_size Yes liquid_waste Liquid Waste or Unused Product is_spill->liquid_waste No small_spill Small Spill Procedure: 1. Alert & Isolate 2. Absorb with inert material 3. Collect as hazardous waste spill_size->small_spill No large_spill Large Spill Procedure: 1. Evacuate Area 2. Call EHS/Emergency Response spill_size->large_spill Yes collect_waste Step-by-Step Protocol: 1. Wear appropriate PPE 2. Use labeled, compatible container 3. Work in a fume hood 4. Do not overfill (<90%) 5. Store in flammable cabinet liquid_waste->collect_waste small_spill->collect_waste contact_ehs Arrange for pickup by EHS or certified contractor large_spill->contact_ehs collect_waste->contact_ehs

Caption: Decision workflow for allyloxy propanol waste management.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Propylene glycol propyl ether. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Propylene glycol ethyl ether. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from [Link]

  • Scribd. (n.d.). 1-Propanol Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propylene Glycol. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Propanol. Retrieved from [Link]

  • G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet: Glycol Ether PNP. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Flammable Liquids. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 3-(allyloxy)propane-1,2-diol. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of Allyloxy propanol (also known as 3-(allyloxy)propane-1,2-diol) in a laboratory setting. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to the well-being of every researcher. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity.

Hazard Assessment: Understanding Allyloxy Propanol

Allyloxy propanol is classified as causing serious eye irritation.[1] The primary, documented hazard is significant damage to the eyes upon contact. However, a comprehensive safety protocol requires an analysis beyond the immediate classification. We must consider the hazards associated with structurally similar compounds to inform a conservative and robust safety strategy.

For instance, Allyl alcohol, a related compound, is a Class IB flammable liquid that is highly toxic, fatal in contact with skin, and a severe irritant to the skin and respiratory system.[2][3] Similarly, n-Propanol is flammable and can cause serious eye damage and central nervous system depression.[4] While Allyloxy propanol itself is not classified with this full range of hazards, the shared chemical motifs—the allyl group and the alcohol functional group—warrant a heightened level of caution. Therefore, our protective measures are designed to mitigate the confirmed risk of severe eye injury and the potential risks of skin irritation, flammability, and respiratory effects.

The core principle of our approach is the Hierarchy of Controls . Before relying on Personal Protective Equipment (PPE), we must prioritize:

  • Engineering Controls: Always handle Allyloxy propanol in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Ensure emergency eyewash stations and safety showers are accessible and regularly tested.[5]

  • Administrative Controls: Develop and rigorously follow Standard Operating Procedures (SOPs). Restrict access to handling areas and ensure all personnel are trained on the specific hazards and procedures outlined in this guide.

Only after these controls are implemented do we rely on PPE as the final, critical barrier between the researcher and the chemical hazard.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities of Allyloxy propanol being handled, and the potential for splashes, spills, or aerosol generation.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given that the primary hazard of Allyloxy propanol is serious eye damage, robust eye protection is mandatory for all handling procedures.

  • Minimum Requirement: At all times when in the laboratory where Allyloxy propanol is present, ANSI Z87.1-compliant safety glasses with side shields are required.

  • Direct Handling: For any task involving the direct handling of Allyloxy propanol (e.g., weighing, transferring, mixing), chemical splash goggles are required .[6] Goggles provide a complete seal around the eyes, which is critical for protecting against splashes from any direction.

  • Significant Splash Risk: For procedures involving larger volumes (>1 liter) or with a higher risk of splashing (e.g., heating, vortexing, sonicating), a full-face shield must be worn in addition to chemical splash goggles .[7] The face shield protects the entire face from contact.

The rationale for this tiered approach is to match the level of protection directly to the level of risk, ensuring that the most vulnerable tissues are shielded from this known irritant.

Hand Protection: Preventing Dermal Contact

While not classified as a skin irritant, the potential for irritation and the severe toxicity of related compounds via skin absorption make diligent hand protection essential.[8] The effectiveness of a glove is determined by its resistance to permeation (the chemical seeping through the glove material on a molecular level) and degradation (the physical breakdown of the glove material).[9]

Since specific permeation data for Allyloxy propanol is not widely available, we select glove materials based on their performance against similar alcohols and ethers.

Glove MaterialRecommendation for Alcohols (e.g., Butyl/Amyl Alcohol)General Suitability
Nitrile RecommendedExcellent choice for incidental contact. Provides good chemical resistance and dexterity.[10]
Neoprene RecommendedA robust alternative to nitrile, offering excellent chemical and physical resistance.
Latex RecommendedGood for aqueous solutions, but can cause allergies and offers less resistance to many organic solvents compared to nitrile or neoprene.[10]
Butyl Rubber Highly RecommendedOffers superior resistance to a wide range of chemicals, including many alcohols and ethers. Recommended for prolonged contact or immersion.

Protocol for Glove Selection and Use:

  • For tasks with incidental contact (e.g., handling small sample vials), single-use nitrile gloves are the standard.

  • Always double-glove when handling larger quantities or when there is a higher risk of a splash.

  • Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Remove gloves immediately if you suspect contamination. Do not touch personal items like phones or door handles with gloved hands.[11]

  • After completing the task, remove gloves using the proper technique (see Section 3) and wash hands thoroughly with soap and water.

Skin and Body Protection

A standard flame-resistant laboratory coat should be worn at all times, buttoned completely. For tasks with a significant splash potential, supplement the lab coat with a chemical-resistant apron made of materials like PVC.[1] All personnel must wear long pants and closed-toe shoes to protect against spills.[6]

Respiratory Protection

Under normal laboratory conditions, handling small quantities of Allyloxy propanol inside a certified chemical fume hood should provide adequate protection from vapors. However, respiratory protection may be necessary in specific situations:

  • Spill Cleanup: During the cleanup of a large spill outside of a fume hood.

  • Inadequate Ventilation: If engineering controls are not available or are malfunctioning.

In these cases, a NIOSH-approved respirator is required. Due to the lack of specific exposure limits for Allyloxy propanol, we will refer to the more conservative limits for the related compound, Allyl alcohol, to guide our decisions.

Exposure ScenarioRecommended RespiratorRationale
Emergency Spill Response / Unknown ConcentrationFull-facepiece Self-Contained Breathing Apparatus (SCBA)Provides the highest level of protection when concentrations are high or unknown.
Known Concentration < 20 ppm*Full-facepiece respirator with organic vapor cartridgesOffers eye protection and respiratory defense against moderate vapor levels.[3]

*This value is based on the Immediately Dangerous to Life or Health (IDLH) value for Allyl alcohol and should be used as a conservative guideline.[8] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, compliant with OSHA 29 CFR 1910.134.

Procedural Protocols: From Preparation to Disposal

Adherence to standardized procedures is the cornerstone of laboratory safety.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling Allyloxy propanol.

PPE_Selection_Workflow PPE Selection Workflow for Allyloxy Propanol cluster_0 start Start: Prepare to handle Allyloxy Propanol task_assessment Assess Task: - Quantity? - Splash potential? - Aerosol generation? start->task_assessment is_splash_risk Significant Splash or Aerosol Risk? task_assessment->is_splash_risk is_large_spill Emergency? (e.g., Large Spill Outside Hood) task_assessment->is_large_spill level_2 Enhanced PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves is_splash_risk->level_2 No (e.g., small transfers) level_3 Maximum PPE: - Goggles + Face Shield - Chemical Apron - Double Nitrile/Butyl Gloves is_splash_risk->level_3 Yes (e.g., >1L, heating) is_large_spill->task_assessment No level_4 Emergency Response: - Full-Face SCBA - Chemical Resistant Suit is_large_spill->level_4 Yes level_1 Baseline PPE in Lab Area: - Safety Glasses - Lab Coat

Caption: PPE selection flowchart based on task-specific risks.

Step-by-Step Donning and Doffing Procedures

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Put on the outer pair of gloves over the cuff of the lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Remove the first pair of gloves. If wearing two pairs, remove the outer pair by peeling one off with the other, turning it inside out, and then sliding a clean finger under the cuff of the second glove to remove it.

  • Lab Coat/Apron: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Face Shield/Goggles: Remove by handling the strap, not the front surface.

  • Respirator (if worn): Remove.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling Allyloxy propanol must be considered hazardous waste.[12]

Disposal Protocol:

  • Segregation: Do not mix contaminated PPE with regular trash.

  • Containment: Place all used disposable items (gloves, aprons, etc.) into a designated, leak-proof hazardous waste container or a clearly labeled, sealed bag.[13]

  • Labeling: The waste container must be clearly marked as "Hazardous Waste" and list the chemical contaminant (Allyloxy propanol).

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[14] Never dispose of chemically contaminated PPE in standard municipal waste streams.

By adhering to this comprehensive guide, researchers can confidently handle Allyloxy propanol, ensuring both personal safety and the integrity of their invaluable work.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 3-(allyloxy)propane-1,2-diol. Available at: [Link]

  • Lab Alley. How to Safely Dispose of Propanol. Available at: [Link]

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  • University of South Florida. Glove Guide - Chemical Compatibility. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.